Tetrabutylphosphonium hydroxide

Catalog No.
S1509027
CAS No.
14518-69-5
M.F
C16H37OP
M. Wt
276.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylphosphonium hydroxide

CAS Number

14518-69-5

Product Name

Tetrabutylphosphonium hydroxide

IUPAC Name

tetrabutylphosphanium;hydroxide

Molecular Formula

C16H37OP

Molecular Weight

276.44 g/mol

InChI

InChI=1S/C16H36P.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H2/q+1;/p-1

InChI Key

DFQPZDGUFQJANM-UHFFFAOYSA-M

SMILES

CCCC[P+](CCCC)(CCCC)CCCC.[OH-]

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCC.[OH-]

The exact mass of the compound Tetrabutylphosphonium hydroxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

TBPH ionic liquid mechanism of cellulose dissolution

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Cellulose Dissolution in TBPH-Water

The dissolution of cellulose in Tetrabutylphosphonium Hydroxide (TBPH) and water mixtures is a cooperative process involving the cation (TBP⁺), the anion (OH⁻), and water molecules working in sequence to separate individual cellulose strands from the crystalline bundle [1].

The mechanism can be broken down into three key stages, which are also visualized in the diagram below:

G Cooperative Mechanism of Cellulose Dissolution in TBPH-Water CelluloseBundle Cellulose Bundle AnionInitiation 1. Anion Initiation (OH⁻ breaks intra-strand H-bonds) CelluloseBundle->AnionInitiation Initiation StrandTwisting Cellulose Strand Twists AnionInitiation->StrandTwisting H-bond Breakage WaterAssistance 2. Water Assistance (H₂O delays strand reformation) StrandTwisting->WaterAssistance Solvation CationSeparation 3. Cation Separation (TBP⁺ wedges and peels strand) WaterAssistance->CationSeparation Stabilization DissolvedStrand Dissolved Cellulose Strand CationSeparation->DissolvedStrand Peeling

This diagram illustrates the following stages [1]:

  • Anion Initiation: The hydroxide anions (OH⁻) target and break the key intra-strand hydrogen bonds within a cellulose strand. This is the critical first step that allows the strand to twist and become flexible.
  • Water Assistance: Water molecules solvate the exposed parts of the cellulose chain. This step delays the reformation of hydrogen bonds between strands, keeping the separated chain accessible for the next step.
  • Cation Separation: The bulky tetrabutylphosphonium (TBP⁺) cations wedge themselves between the cellulose strands. Their size physically prevents the strands from re-associating, leading to permanent separation and dissolution.

Key Data and Experimental Parameters

The effectiveness of TBPH-water mixtures is highly dependent on the solvent composition. The table below summarizes the critical operational window and key parameters from research.

Parameter Description / Value Impact / Role
Optimal Water Content 86.8 to 93.9 mol% (room temperature) [1] Defines the dissolution window; outside this range, efficiency drops sharply.
Cellulose Solubility Up to 20 wt% in 7 min (room temperature) [1] Highlights the high efficiency and speed of the TBPH-water system.
Primary Role of OH⁻ Breaks intra-strand H-bonds [1] Initiates dissolution by allowing cellulose strands to twist.
Primary Role of TBP⁺ Physically separates and peels strands [1] Provides a permanent barrier to strand reformation.
Role of Water Delays strand reformation; reduces viscosity [1] Assists the process and makes it more economical.
Hydrogen Bond Lifetime Decreases with increasing water content [1] Explains the drop in efficiency beyond optimal water concentration.

Reference Experimental Protocol

Based on the literature, here is a generalized protocol for dissolving cellulose using a TBPH-water mixture. You should adapt the specific masses and conditions to your cellulose source and desired application.

1. Solution Preparation

  • Prepare a TBPH-water mixture at a concentration within the working range of 86.8 to 93.9 mol% water (e.g., ~91.1 mol% water, as referenced) [1].
  • Ensure the ionic liquid is thoroughly mixed.

2. Dissolution Process

  • Add your cellulose material (e.g., pulp, fibers) to the TBPH-water solution. The literature demonstrates success with up to 20 wt% cellulose loading [1].
  • Agitate the mixture at room temperature (approx. 25 °C). Dissolution can be very rapid, occurring within minutes [1].
  • Monitor the process until a homogeneous solution or gel is formed.

3. Processing and Regeneration

  • Once dissolved, the cellulose solution can be used for further processing, such as shaping into fibers or films.
  • To regenerate solid cellulose, introduce the solution into a bath of a non-solvent (e.g., water, ethanol). This step precipitates the cellulose.
  • Finally, wash and dry the regenerated cellulose material to remove any residual solvent [2].

Key Insights for Practitioners

  • Why TBPH Works So Well: The combination of a strongly basic anion (OH⁻) and a bulky cation (TBP⁺) is key. The cation's structure provides a uniquely favorable interaction with the peeling cellulose strand, making dissolution at high water concentrations and moderate temperatures possible [1].
  • The Role of Water is Dual: While water is essential as a co-solvent to reduce viscosity and cost, it also competes for hydrogen-bonding sites. This creates a narrow optimal concentration window where dissolution is maximized [1] [3].
  • Cellulose Crystallinity Matters: The Iβ crystal phase of cellulose, which is dominant in plant-based cellulose and more stable, is often used in studies. The dissolution mechanism and efficiency can vary depending on the cellulose allomorph and its source [1].

References

Hydrogen Bonding in Tetrabutylphosphonium Hydroxide-Water Solutions: A Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Concepts and Mechanism

The dissolution of cellulose in aqueous Tetrabutylphosphonium Hydroxide (TBPH) is not governed by a single interaction but by a cooperative mechanism involving the TBP+ cation, the OH- anion, and water molecules working in concert [1].

Cooperative Mechanism and the Role of Water

In this mechanism, the TBPH-water system functions as a coordinated solvent where each component plays a distinct role [1]:

  • OH- Anion Initiation: The hydroxide anions are the first to interact with the cellulose bundle, breaking the inter- and intra-strand hydrogen bonds that hold the crystalline structure together.
  • Water Assistance: Water molecules play a crucial auxiliary role by solvating the separated cellulose strands. This hydration layer helps to delay the reformation of hydrogen bonds between cellulose chains, effectively stabilizing the dissolved state.
  • TBP+ Cation Separation: The bulky tetrabutylphosphonium cations then insert themselves between the cellulose strands. Their size and structure create a permanent steric barrier, physically preventing the dissolved strands from reassociating.

This synergistic process is highly efficient and allows for dissolution at room temperature and high water concentrations, a significant advantage over many imidazolium-based Ionic Liquids (ILs) which often require elevated temperatures and are highly sensitive to water [1] [2] [3].

Visualizing the Cooperative Dissolution Mechanism

The following diagram illustrates the sequential, cooperative mechanism by which TBPH and water dissolve cellulose, as revealed by molecular dynamics simulations [1]:

Diagram 1: The cooperative dissolution mechanism of cellulose in TBPH-water mixtures.

Structural and Dynamic Properties

The exceptional solvent power of TBPH-water mixtures is observed within a specific concentration window, which correlates with distinct structural and transport properties observed in simulations [2] [3].

Key Property Transitions in the Optimal Concentration Window

Molecular dynamics simulations reveal critical transitions in TBPH-water mixtures between 85 and 92.5 mol% water, a range that coincides with maximum cellulose solubility [2] [3].

  • Structural Rearrangement: Within this optimal window, the bulky TBP+ cations undergo a structural shift. Their "interlocking" structure breaks down, allowing for the formation of small, distinct water veins and channeling structures throughout the system. The hydroxide anions move away from the phosphorus atom of TBP+ and become strongly hydrogen-bonded within the water network [2].
  • Diffusion Regime Change: The mixture transitions from a subdiffusive regime to a near-normal diffusive regime. This increase in molecular mobility enhances the probability and frequency of interactions between the ionic liquid components and the cellulose polymer, facilitating dissolution [2] [3].

These property changes help explain why TBPH-water is an effective solvent even at high water content, whereas water typically acts as an anti-solvent in many other IL systems, such as those based on imidazolium [2] [3].

Quantitative Hydrogen Bonding and Energetic Data

The following table summarizes key quantitative data from molecular dynamics studies on TBPCl-water mixtures (as a proxy for understanding TBPH systems), highlighting the interactions that underpin the dissolution process [1]:

Table 1: Key quantitative interactions in TBPCl-water mixtures from Molecular Dynamics simulations [1].

Interaction Pair Quantitative Finding Significance for Dissolution
Cl- -- Cellulose OH Net negative pairwise energy Energetically favorable interaction initiates strand separation.
TBP+ -- Peeling Strand Uniquely favorable, potentially net negative pairwise energy Provides the driving force for permanent strand separation.
H-Bond Lifetime (Cl- -- Cellulose) Decreases with increasing water concentration Explains rapid decline in dissolution at very high water content.

Experimental and Simulation Methodologies

The insights into TBPH-water hydrogen bonding and cellulose dissolution are primarily derived from all-atom Molecular Dynamics (MD) simulations. The following protocol details the standard methodology used in these studies [1] [2] [3].

Detailed MD Simulation Protocol

1. Simulation Setup and Software

  • Software: Simulations are typically performed using the LAMMPS (Large-scale Atomic/Molecular Massively Parallel Simulator) package.
  • Initial Configuration: Systems are built with tools like PACKMOL, and mixtures are created with varying water content (e.g., from 70 to 100 mol% water) to map out property changes.
  • Force Fields:
    • TBP+ Cation: Parameters are taken from the work of Zhou et al. [2] [3].
    • OH- Anion: Parameters from Våcha et al. are commonly used [2] [3].
    • Water: The four-site TIP4P/2005 model is employed for its accurate description of water structure and hydrogen bonding [2] [3].
  • System Size: Simulations typically involve around 10,000 atoms to balance computational cost and statistical significance [2].

2. Simulation Run Parameters

  • Ensembles: Production runs are conducted in the isobaric-isothermal (NPT) ensemble at 1 atm and a specified temperature (e.g., 280 K) to relax the density, followed by constant volume-isothermal (NVT) ensemble for data collection.
  • Thermostat/Barostat: The Nosé-Hoover system is used to control temperature and pressure, with damping constants of 100 fs and 1000 fs, respectively [2] [3].
  • Integration: The velocity Verlet algorithm is used for integrating equations of motion.
  • Timestep: A multiple-timestep (RESPA) method is often used, with a 2 fs timestep for bonded interactions and a 4 fs timestep for non-bonded interactions [2] [3].
  • Electrostatics: Long-range electrostatic interactions are handled using the Particle-Particle Particle-Mesh (PPPM) method with a cutoff of 10 Å for short-range interactions [2] [3].
  • Constraints: The SHAKE algorithm is applied to constrain bonds involving hydrogen atoms [2] [3].

3. Data Analysis

  • Hydrogen Bonding: Defined based on geometric criteria (e.g., donor-acceptor distance < 3.5 Å and donor-hydrogen-acceptor angle > 150°). Lifetimes and populations are calculated from trajectory data [1].
  • Radial Distribution Functions (RDFs): Used to analyze the structure of the solution, such as the spatial relationship between TBP+ and OH- or water [2].
  • Mean Squared Displacement (MSD): Calculated to determine diffusion coefficients and understand the transition from subdiffusive to normal diffusive behavior [2] [3].
  • Energy Analysis: Non-bonded interaction energies (Lennard-Jones and Coulombic) between solvent components and cellulose are computed to quantify the driving forces for dissolution [1].
Workflow of a Typical MD Investigation

The process of investigating TBPH-water systems via MD simulations follows a logical sequence from setup to analysis, as outlined below:

G FF Force Field Selection (TBP+, OH-, TIP4P/2005) Setup System Construction (PACKMOL) FF->Setup Equil Equilibration (NPT Ensemble) Setup->Equil Prod Production Run (NVT Ensemble) Equil->Prod Analysis Trajectory Analysis (H-bonds, RDF, MSD, Energy) Prod->Analysis

Diagram 2: A simplified workflow for Molecular Dynamics simulations of TBPH-water systems.

Broader Context and Research Significance

Rethinking the Mechanism of Cellulose Dissolution

The study of TBPH-water systems contributes to a modern understanding of cellulose dissolution, which challenges the traditional view that simply breaking hydrogen bonds is sufficient. It is now recognized that cellulose has significant amphiphilic character, meaning it contains both hydrophobic and hydrophilic segments [4]. Therefore, the dissolution process involves a subtle balance of forces, where hydrogen bonding is only one factor. Hydrophobic interactions and, in the case of charged systems like TBPH, counterion entropy are also key drivers [4]. The ability of TBPH to dissolve cellulose in high water content is a prime example of this complex interplay.

Relevance for Drug Development Professionals

While the primary application discussed is in biofuels and biomass processing, the principles uncovered have direct relevance to drug development:

  • Solubilization Techniques: The cooperative mechanism offers a blueprint for designing advanced solvent systems or formulations to solubilize challenging, poorly water-soluble drug compounds.
  • Biocompatible Ionic Liquids: Understanding the behavior of phosphonium-based ILs in aqueous systems informs the development of new, potentially less toxic ILs for use in drug delivery or as biocatalysts in synthetic pathways.
  • Molecular Simulation Methods: The sophisticated MD protocols described are directly transferable to the study of drug-polymer, drug-membrane, and protein-ligand interactions.

References

TBPH molecular dynamics simulation studies

Author: Smolecule Technical Support Team. Date: February 2026

Framework for an MD Simulation Study

Stage Key Components Common Software/Tools Key Outputs & Analyses
System Setup Obtain protein structure (e.g., from PDB); add missing residues/loops; place in solvation box; add ions for neutrality/physiological concentration [1]. CHARMM, AMBER, GROMACS, PDB, Modeller [1] [2] Solvated, neutralized molecular system ready for simulation.
Energy Minimization Remove steric clashes and bad contacts from initial structure via steepest descent/conjugate gradient algorithms [2]. GROMACS, NAMD, AMBER [2] Energy-minimized stable starting structure.
Equilibration Gradually heat system to target temperature (e.g., 310 K) using thermostat; apply pressure control (barostat) to achieve correct density [1]. GROMACS, NAMD, AMBER (Thermostats: Nosé-Hoover, Berendsen; Barostats: Parrinello-Rahman, Berendsen) [1] Stable NPT (constant Number of particles, Pressure, Temperature) or NVT (constant Number of particles, Volume, Temperature) ensemble.
Production Run Long, unconstrained simulation capturing atomic trajectories; performed on GPUs for speed [3]. GROMACS, AMBER, NAMD, OpenMM, ACEMD, Desmond [3] Trajectory file (positions, velocities over time) for analysis.
Trajectory Analysis Calculate RMSD (backbone stability), RMSF (residue flexibility), H-bonds, salt bridges, free energy (MM/PBSA, MM/GBSA), distance/angle between key residues [2]. GROMACS, CPPTRAJ, VMD, PyMOL, MDAnalysis [2] Quantitative data on structural stability, dynamics, and key interactions.

Specialized MD techniques can be used to investigate specific scientific questions, which may be highly relevant for a protein like TBPH.

Advanced Simulation Techniques

  • Constant pH Molecular Dynamics (CpHMD): This technique allows the protonation states of titratable amino acids (like Asp, Glu, His) to change during the simulation based on the environmental pH [4]. This is crucial for studying proteins in different cellular compartments (e.g., acidic environments) or whose function is pH-dependent [4].
  • Coarse-Grained (CG) Simulations: To simulate larger systems or longer timescales, groups of atoms are represented as single "beads." This is particularly useful for studying protein-protein interactions, large complexes, or interactions with membranes over microsecond to millisecond timescales [1].
  • Enhanced Sampling Methods: Techniques such as umbrella sampling, metadynamics, and replica exchange MD (REMD) are used to overcome energy barriers and efficiently sample rare events like ligand binding/unbinding or large conformational changes [4].

The workflow below summarizes the key stages of a typical MD simulation project.

G System Setup System Setup Energy Minimization Energy Minimization System Setup->Energy Minimization Stable Structure Equilibration Equilibration Energy Minimization->Equilibration Heating & Pressurization Production Run Production Run Equilibration->Production Run Stable NPT/NVT Trajectory Analysis Trajectory Analysis Production Run->Trajectory Analysis Trajectory File Structural Insights Structural Insights Trajectory Analysis->Structural Insights Dynamic Behavior Dynamic Behavior Trajectory Analysis->Dynamic Behavior Energetics & Binding Energetics & Binding Trajectory Analysis->Energetics & Binding

Workflow of a molecular dynamics simulation from system setup to analysis.

How to Proceed with TBPH-Specific Research

Since a consolidated guide was not found, I suggest the following steps to build your technical guide:

  • Locate the Protein Structure: Search the Protein Data Bank (PDB) for experimental structures of TBPH or its homologs. If none exist, you will need to create a homology model.
  • Consult Specialized Literature: Run a targeted search on PubMed and Google Scholar using terms like "TBPH molecular dynamics", "TDP-43 MD simulation", and "amyotrophic lateral sclerosis computational model". This should yield primary research articles with specific protocols.
  • Define the Biological Question: Let your scientific goal guide the methods. For example:
    • To study pH-dependent dimerization, you would employ CpHMD simulations [4].
    • To understand aggregation mechanisms over long timescales, coarse-grained simulations would be appropriate [1].
    • To investigate ligand binding, you would need enhanced sampling methods.

References

how does tetrabutylphosphonium hydroxide dissolve cellulose

Author: Smolecule Technical Support Team. Date: February 2026

Dissolution Mechanism of TBPH

The dissolution process is a coordinated effort between the TBP cation, the hydroxide anion, and water molecules. The table below breaks down the role of each component.

Component Primary Role in Dissolution Key Interaction/Effect
Hydroxide Anion (OH⁻) Initiates process [1] Deprotonates cellulose hydroxyl groups, imparting negative charge; ion entropy increases solubility [1].
TBP Cation Provides permanent separation [2] Bulky structure wedges between strands; hydrophobic interactions with cellulose's non-polar surfaces prevent re-aggregation [2] [1].
Water Co-solvent & assistant [2] Reduces solvent viscosity; aids anion in breaking intra-strand H-bonds (kinetic role); inhibits dissolution at high concentrations [2].

This cooperative mechanism can be visualized as a sequential process:

G A Cellulose Bundle (Hydrogen-bonded crystalline structure) B 1. OH⁻ Anion Attack A->B C Breaks intra- and inter-strand H-bonds B->C Hydrogen bonding disruption D 2. TBP⁺ Wedging C->D E Physically separates and solvates cellulose strands D->E Steric hindrance & solvation F 3. Hydrophobic Shielding E->F G Prevents re-aggregation via hydrophobic interactions F->G Amphiphilicity adjustment H Dissolved Cellulose (Individual strands in solution) G->H

Key Experimental Parameters

The effectiveness of TBPH as a cellulose solvent depends heavily on specific conditions. The following tables summarize the critical concentration and performance data.

Table 1: Solvent Composition and Conditions [3] [4] [2]

Parameter Optimal/Effective Range Notes
TBPH in Water 40 - 60 wt% Corresponds to a working range of ~86.8 to 93.9 mol% water [2].
Dissolution Temp. Room Temp. - 60°C Effective under mild, ambient conditions [3] [4].
Dissolution Time Minutes to 1 hour Fast process; e.g., 20 wt% cellulose in 7 min at room temp. [2].
Cellulose Conc. Up to 20 wt% High loading capacity is achievable [2].

Table 2: Impact of Additives [3]

Additive Effect on Dissolution Proposed Function
Urea Dramatically promotes dissolution, leading to a transparent solution. Acts as a hydrophobic contributor; adjusts solvent amphiphilicity and reduces interfacial resistance.

Supporting Experimental Evidence

  • Molecular Dynamics Simulations: All-atom simulations reveal that the chloride anion from related solvent tetrabutylphosphonium chloride (TBPCl) provides a net negative pairwise energy to offset the peeling strand, while the TBP cation has a uniquely favorable interaction that enables separation [2].
  • Challenge to Traditional View: Evidence confirms that dissolution is not solely about breaking hydrogen bonds. The amphiphilic character of cellulose and the role of hydrophobic interactions are critical. The insolubility of cellulose in water is due to strong cellulose-cellulose hydrophobic attractions, not just H-bonding [1].

A Sample Experimental Protocol

Based on the methodologies cited, here is a generalized protocol for dissolving cellulose in TBPH aqueous solution:

  • Solvent Preparation: Prepare an aqueous solution of 40-60 wt% Tetrabutylphosphonium hydroxide (TBPH) [3] [4].
  • Cellulose Addition: Add microcrystalline cellulose (or other source) to the solvent gradually, with stirring, to a target concentration of up to 10-20 wt% [2].
  • Dissolution Process: Stir the mixture at room temperature or slightly elevated temperatures (e.g., up to 60°C) for a period ranging from several minutes to one hour, until a clear, viscous solution is formed [3] [4] [2].
  • Enhancement with Urea (Optional): To improve the dissolution process, introduce urea into the TBPH aqueous system at a ratio of at least 0.2:1 (w:v) relative to the solvent [3].

References

tetrabutylphosphonium hydroxide thermal stability and decomposition

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Stability & Decomposition Data

The thermal stability of TBPH is highly dependent on its concentration and form. Key quantitative data are summarized below.

Property Condition / Value Context / Note
Decomposition Onset At elevated temperatures in high-concentration aqueous solutions Irreversible decomposition occurs under conditions required for cellulose dissolution [1]
Stable Operating Range Up to 60°C for wood dissolution "Almost complete dissolution of woody biomass" achieved at this temperature [1]
Optimum Solvent Concentration 86.8 to 93.9 mol% water (30 to 50 wt% water) Maximum cellulose solubility (at least 20 wt%) occurs at room temperature within this range [2]

Experimental Insights & Methodology

While a full protocol isn't available, the search results describe key experimental approaches and conditions for studying TBPH.

1. Decomposition During Biomass Processing

  • Evidence: Research into using TBPH for dissolving cellulose and wheat straw notes that solutions irreversibly decompose at elevated temperatures and at the high concentrations needed for cellulose dissolution [1].
  • Implication: This is a critical stability limit for processes like biomass pretreatment.

2. Molecular Dynamics Simulation Approach One study investigated the properties of TBPH-water mixtures using all-atom molecular dynamics (MD) simulations [2]. The workflow can be summarized as follows, illustrating how computational methods are used to understand its behavior:

architecture Start Start: System Setup MDSim Molecular Dynamics (MD) Simulation Start->MDSim Analysis Property Analysis MDSim->Analysis Correlate Correlate with Exp. Data Analysis->Correlate

This computational workflow involves [2]:

  • Software: Simulations performed with LAMMPS.
  • Force Fields: Using validated force fields for the TBP+ cation and hydroxide anion, with the TIP4P/2005 model for water.
  • Properties Calculated:
    • Structural: Radial distribution functions (RDFs), hydrogen bonding analysis.
    • Thermodynamic: Enthalpy of mixing, heat capacity.
    • Transport: Diffusion coefficients of ions and water molecules.

3. Practical Handling and Safety TBPH is classified as corrosive [3] [4]. The safety data indicates:

  • Hazard Code: C (Corrosive) [4].
  • Hazard Statement: H314 (Causes severe skin burns and eye damage) [3].
  • Precautionary Measures: Use personal protective equipment such as gloves and eye protection, and handle it within a fume hood [3].

How to Proceed with Your Research

Given the limited specific decomposition data, I suggest the following paths to acquire the in-depth information you need:

  • Search Specialized Databases: Use platforms like SciFinder or Reaxys to search for detailed decomposition studies, kinetic parameters, and potential degradation products of TBPH.
  • Consult Patent Literature: Patents in the fields of ionic liquids and biomass processing can sometimes contain detailed, proprietary experimental data on stability and decomposition thresholds not found in journals.
  • Perform Experimental Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard for directly measuring thermal stability and decomposition profiles.

References

Synthesis and Characterization of Tetrabutylphosphonium Ionic Liquids

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of these ionic liquids typically involves straightforward metathesis or acid-base reactions. The table below summarizes common anions and the associated synthesis methods as found in the literature.

Anion Type Example Anions Typical Synthesis Method Key Characterization Techniques
Biobased/Carboxylate L-lactate, L-tartrate, succinate, ferulate, medium-chain fatty acids (C6-C12) [1] [2] Acid-base reaction between [P4444]OH and the corresponding acid [1] NMR, IR, Elemental Analysis, Viscosity, TGA [1] [2]
Sulfonate Benzenesulfonate ([BS]), p-methylbenzenesulfonate ([MBS]), p-ethylbenzenesulfonate ([EBS]), methanesulfonate ([MS]) [3] Metathesis reaction of [P4444]Br with the sodium salt of the anion in water, followed by extraction with dichloromethane [3] ( ^1 )H-NMR, Osmolality, Lower Critical Solution Temperature (LCST) measurement [3]
Borate Bis(butane-1,4-dioxy)borate ([B(bdo)2]), Tetrakis(pyrazolyl)borate ([B(pyr)4]) [4] [5] Cation exchange between [P4444]Cl and the sodium salt of the borate anion (Na[B(bdo)2] or Na[B(pyr)4]) [5] ( ^1 )H, ( ^{31} )P, ( ^{11} )B NMR, TGA, DSC, Solid-state NMR for ion dynamics [4] [5]
Amino Acid Prolinate ([Pro]), and other amino acid anions [6] Not explicitly detailed; typically an acid-base reaction or metathesis is used. NMR, IR [6]

The following diagram outlines the general workflow for synthesizing and applying these ionic liquids.

G Start Start: Select Anion Synth1 Acid-Base Reaction ([P4444]OH + Acid) Start->Synth1 Synth2 Metathesis Reaction ([P4444]Br/Cl + Na-Salt) Start->Synth2 Characterization Characterization (NMR, IR, TGA, etc.) Synth1->Characterization Synth2->Characterization App1 Application: Catalysis Characterization->App1 App2 Application: Functional Materials Characterization->App2 App3 Application: Antimicrobials Characterization->App3

General workflow for the synthesis and application of tetrabutylphosphonium ionic liquids.

Key Properties and Performance Data

The physicochemical properties of tetrabutylphosphonium ILs can be finely adjusted by modifying the anion structure, which directly impacts their performance in various applications.

1. Thermo-Responsive Properties for Forward Osmosis In water treatment, the Lower Critical Solution Temperature (LCST) is a critical parameter. The table below shows how alkyl substitution on the anion influences this property and performance in forward osmosis (FO) [3].

Ionic Liquid LCST (℃) of 20 wt% Solution Water Flux (LMH) Reverse Solute Flux (gMH)
[P4444][MBS] ~36 7.36 5.89
[P4444][EBS] ~25 Information Missing Information Missing
[P4444][BS] No LCST observed Information Missing Information Missing

2. Catalytic Performance These ILs serve as efficient catalysts or solvents in chemical reactions. The following table summarizes their performance in different catalytic reactions.

Ionic Liquid Reaction Type Reaction Conditions Key Results Source
[P4444][4EtOV] (from γ-valerolactone) Sonogashira Coupling 55°C, solvent- and base-free, 0.5 mol% PdCl₂(PPh₃)₂ Excellent yields (72-99%), recyclable, operates without copper co-catalyst or added base [7]. [7]
[P4444][Pro] (Prolinate) Knoevenagel Condensation Solvent-free, 60°C Excellent yields (>85%), high selectivity, recyclable at least 6 times [6]. [6]
Various Biobased [P4444] ILs (L-lactate, etc.) Pd-catalyzed Hydrogenation Room temperature, atmospheric H₂ pressure Good performance and recyclability in selective hydrogenation of alkenes and unsaturated ketones [1]. [1]

3. Antimicrobial Activity Tetrabutylphosphonium ILs with medium-chain fatty acids as anions show promising antimicrobial properties. Activity generally increases with the length of the alkyl chain on the anion [2].

  • Trend: Gram-positive bacteria > Gram-negative bacteria.
  • Most Effective: Tetrabutylphosphonium decanoate ([P4444][C10]) showed the highest activity against yeast (Candida guillermondii) and all tested filamentous fungi [2].

4. Properties for Electrochemical Applications Novel tetrabutylphosphonium salts with borate anions form Organic Ionic Plastic Crystals (OIPCs), which are promising as solid-state electrolytes [4] [5].

  • Key Features: These halogen-free materials, such as [P4444][B(bdo)2] and [P4444][B(pyr)4], are solids at room temperature and exhibit significant ionic conductivity in the solid state due to rotational and translational disorder within their plastic crystal phases [5].
  • Advantage: [P4444][B(pyr)4] demonstrates more extensive polymorphism and greater ionic conductivity, making it of particular interest for developing safer batteries [4] [5].

Detailed Experimental Protocols

To ensure reproducibility, here are detailed methodologies for key operations as described in the search results.

1. Synthesis of [P4444][MBS] by Metathesis [3]

  • Reagents: Tetrabutylphosphonium bromide ([P4444]Br), sodium p-methylbenzenesulfonate (Na[MBS]), dichloromethane.
  • Procedure:
    • Mix [P4444]Br (3.39 g, 10 mmol) and Na[MBS] (3.88 g, 20 mmol) in 20 mL of distilled water.
    • Stir the mixture at 25°C for 24 hours.
    • Extract the resulting ionic liquid product with dichloromethane.
    • Wash the organic phase with distilled water to purify.
    • Remove the dichloromethane by rotary evaporation.
    • Dry the final product in a vacuum oven at 40°C for 48 hours.
  • Characterization: Confirm structure using ( ^1 )H-NMR spectroscopy [3].

2. Base-Free Sonogashira Coupling in [TBP][4EtOV] [7]

  • Reagents: [TBP][4EtOV] (ionic liquid solvent), aryl iodide, acetylene, PdCl₂(PPh₃)₂ catalyst.
  • Procedure:
    • Place iodobenzene (0.5 mmol), phenylacetylene (0.75 mmol), and PdCl₂(PPh₃)₂ (0.5 mol %) in a reaction vessel.
    • Add 0.8 mL of [TBP][4EtOV] as the reaction medium.
    • Heat the reaction mixture at 55°C for 3 hours. (No copper co-catalyst or additional base is needed).
    • Monitor the reaction progress (e.g., by TLC or GC).
    • Upon completion, isolate the product (e.g., by extraction) and purify as needed.
  • Note: The protocol is robust to moisture, with water content between 0.05-5.0 wt% showing no significant decrease in yield [7].

Key Advantages and Design Principles

The widespread investigation of tetrabutylphosphonium ionic liquids is driven by several key advantages:

  • Tunability: The core principle is anion-driven property control. You can design an IL with specific characteristics (e.g., hydrophilicity, LCST, coordinating ability) by selecting the appropriate anion [1] [3] [2].
  • Greenness: The use of biobased anions (from sugars, amino acids, or fatty acids) and the ability to facilitate cleaner chemical processes (e.g., acting as a combined solvent and base) enhance their environmental profile [1] [7] [6].
  • Stability: Phosphonium-based ILs generally exhibit high thermal and chemical stability, which is crucial for catalytic applications and long-term use [3].
  • Functionality: Beyond being mere solvents, they can act as catalysts, antimicrobial agents, or components in advanced materials like plastic crystals, making them multifunctional tools [2] [5] [6].

References

carboxymethyl cellulose synthesis using tetrabutylphosphonium hydroxide

Author: Smolecule Technical Support Team. Date: February 2026

Conventional CMC Synthesis Overview

The synthesis of Carboxymethyl Cellulose (CMC) is a chemical process that introduces carboxymethyl groups (-CH₂-COOH) onto the cellulose backbone. The general reaction pathway is illustrated below.

G Cellulose Cellulose Alkali_Cellulose Alkali_Cellulose Cellulose->Alkali_Cellulose Alkalinization NaOH NaOH NaOH CMC_Product CMC_Product Alkali_Cellulose->CMC_Product Etherification ClCH₂COONa (SMCA) SMCA SMCA

This general synthesis workflow is adapted from the conventional methods described in the literature [1] [2]. The key reaction steps are:

  • Alkalinization (Activation): The first step involves treating raw cellulose with a concentrated sodium hydroxide (NaOH) solution to form alkali cellulose, which swells the polymer and makes its hydroxyl groups more reactive [1] [2].
  • Etherification: The alkali cellulose then reacts with sodium monochloroacetate (SMCA) in a nucleophilic substitution reaction (Williamson ether synthesis). This step attaches carboxymethyl groups to the cellulose backbone [1] [2].

Key Parameters and Characterization in Conventional Synthesis

The properties of the final CMC product are critically determined by several synthesis parameters. The table below summarizes the key parameters and characterization techniques used in conventional CMC synthesis, which are equally relevant for evaluating synthesis in any new solvent system.

Aspect Key Parameters & Techniques Description & Purpose
Synthesis Parameters Degree of Substitution (DS) Average number of carboxymethyl groups per anhydroglucose unit (theoretical range: 0-3). Governes solubility and application [3] [1].
Reaction Efficiency Control of reaction temperature (< 70°C) and time to maximize etherification and minimize a side reaction producing sodium glycolate [2].
Solvent Medium Conventional methods use water or organic solvents (e.g., isopropanol/water mixtures) to facilitate reagent contact [2].
Characterization Techniques FTIR Spectroscopy Confirms successful carboxymethylation by detecting characteristic absorption bands for the -COO- group [3] [4].
Viscosity Measurement Determines the practical performance grade of CMC in solution; depends on polymer chain length (DP) and concentration [5] [3].
Thermal Analysis (TGA) Evaluates the thermal stability of the synthesized CMC, which can be influenced by the polymer structure and presence of salts [3] [4].

Suggested Protocol Development with Tetrabutylphosphonium Hydroxide

To develop a protocol using this compound (TBPH), you can use the conventional framework as a starting point and investigate the role of this specific solvent.

  • Hypothesized Role of TBPH: this compound is a phosphonium-based ionic liquid and a strong organic base. It could potentially act as a dual-purpose agent: a solvent to dissolve and activate cellulose, and a catalyst for the etherification reaction, potentially offering milder reaction conditions or different substitution patterns.
  • Proposed Experimental Workflow: The following diagram outlines a proposed experimental approach to develop and optimize a TBPH-based synthesis method.

G Start Define Objective: TBPH-based CMC Synthesis Step1 Solubilization & Activation: Dissolve cellulose in TBPH (Optimize T, time, concentration) Start->Step1 Step2 Etherification: Add SMCA to TBPH-cellulose solution (Optimize SMCA ratio, T, time) Step1->Step2 Step3 Product Recovery: Precipitate, purify, dry Step2->Step3 Step4 Characterization: FTIR, DS, Viscosity, TGA Step3->Step4 Step4->Step1 Optimize Step5 Application Testing: Formulate and test in drug delivery systems Step4->Step5 Step5->Step1 Refine

Application in Drug Delivery Systems

CMC is highly valuable in pharmaceutical applications due to its biocompatibility, biodegradability, and ability to modify drug release profiles [2] [6]. A promising area of research involves creating advanced CMC-based nanogels for controlled drug delivery. The table below outlines some of these advanced systems.

Formulation Type Key Components Drug Delivery Function Research Insights
Stimuli-Responsive Nanogels CMC, synthetic polymers (MEO3MA, MAA) Smart drug delivery responsive to temperature and pH changes, ideal for targeting tumor microenvironments [6]. Achieved high drug loading (up to 31.5%) and controlled release (up to 92% in 24 h under specific conditions) of Doxorubicin [6].
Superabsorbent Hydrogels CMC, Starch Absorbent wound dressings, soil conditioners, and platforms for controlled drug release [7]. Synthesis via gamma-irradiation is eco-friendly (no crosslinkers). Blending with starch can improve gel fraction and water uptake [7].
Hybrid Bio-inks Sodium Alginate, CMC 3D bioprinting of tissue engineering scaffolds and drug delivery systems [8]. The Alginate-CMC combination improves printability and shape fidelity while maintaining high cell viability (>86%) [8].

References

TBPH pretreatment of lignocellulosic biomass for enzymatic hydrolysis

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Alternative Pretreatment Methods

The table below summarizes four key pretreatment methods for lignocellulosic biomass based on recent research.

Pretreatment Method Type/Classification Key Mechanism of Action Key Operational Conditions Key Outcomes & Advantages Primary Limitations & Challenges
HPAC (Hydrogen Peroxide-Acetic Acid) [1] Chemical (Oxidative) Highly effective delignification via oxidative reactions [1] 80°C, 2 hours, equal volume H₂O₂/CH₃COOH mixture [1] Up to 98% lignin removal; 85% theoretical ethanol yield; effective for diverse feedstocks [1] Significant solid mass loss (25-41%); high reagent cost [1]
Organosolv [2] [3] Chemical (Solvent-based) Uses organic solvents (e.g., ethanol, acetic acid) to solubilize and extract lignin [2] [3] Varies by solvent; often includes catalyst and elevated T/P [2] [3] High-purity lignin as valuable co-product; produces relatively pure cellulose pulp [2] [3] Solvent cost and need for efficient recovery/reuse; high energy input [2] [3]
AFEX (Ammonia Fiber Expansion) [4] Physicochemical Uses liquid ammonia at high pressure/temperature; rapid pressure release disrupts structure [4] High-pressure ammonia, moderate to high temperatures [4] Does not produce inhibitory by-products; nutrient addition from remaining ammonia [4] Less effective on high-lignin biomass (e.g., wood); high ammonia recovery cost [4]
Steam Explosion [5] [6] Physicochemical High-pressure saturated steam penetrates biomass; rapid decompression shears structure [5] [6] 160-260°C, 5-50 atm pressure for several minutes [6] Can be combined with acid catalyst; low environmental impact (no chemicals) [5] [6] Incomplete lignin disruption can generate fermentation inhibitors [5] [6]

Detailed Experimental Protocol: HPAC Pretreatment

Given its high effectiveness as noted in the search results, here is a detailed protocol for the Hydrogen Peroxide–Acetic Acid (HPAC) pretreatment method [1].

1. Reagent Preparation: - Prepare the pretreatment reagent by mixing 30% hydrogen peroxide (H₂O₂) and glacial acetic acid (CH₃COOH) in a 1:1 (v/v) ratio [1]. For example, combine 50 mL of H₂O₂ with 50 mL of CH₃COOH. - This mixture is stable and does not require a catalyst.

2. Biomass Preparation and Loading: - Reduce the biomass (e.g., rice straw, pine wood, oak wood) to a particle size of 2-4 mm [7]. - Load the biomass into the reactor at a solid-to-liquid ratio that allows for effective mixing. A typical ratio is 1:10 to 1:20 (w/v) for many pretreatment processes, though the exact ratio for HPAC can be optimized.

3. Pretreatment Reaction: - Add the HPAC reagent mixture to the biomass in the reactor. - Heat the mixture to 80°C and maintain this temperature with constant stirring for 2 hours [1]. - The reaction can be performed in a simple glass reactor suitable for acidic conditions.

4. Solid Recovery and Washing: - After the reaction, cool the mixture. - Separate the solid fraction from the liquid hydrolysate by filtration or centrifugation. - Wash the solid residue thoroughly with distilled water or a buffer (e.g., pH 4.8-5.0 acetate buffer) until the wash water is neutral to remove any residual acids and dissolved inhibitors. - The recovered solid, now rich in cellulose and hemicellulose, can be used directly for enzymatic hydrolysis or dried for composition analysis.

The following diagram illustrates the HPAC pretreatment workflow:

G Start Start HPAC Pretreatment Prep Biomass Preparation (Particle size 2-4 mm) Start->Prep Reagent Prepare HPAC Reagent (1:1 v/v H₂O₂/CH₃COOH) Prep->Reagent Reaction Reaction Phase (80°C for 2 hours) Reagent->Reaction Separation Solid-Liquid Separation Reaction->Separation Wash Wash Solids (Neutral pH) Separation->Wash Output Pretreated Biomass (Ready for Hydrolysis) Wash->Output

Downstream Processing: Hydrolysis & Fermentation

1. Enzymatic Hydrolysis: - Use the pretreated, washed solid biomass as the substrate. - A typical hydrolysis buffer is sodium acetate (50 mM, pH 4.8-5.0). - Conduct hydrolysis in a shaking incubator at 50°C for 48-72 hours with moderate shaking (e.g., 150 rpm) [1]. - A typical enzyme cocktail like Cellic CTec2 or CTec3 can be used. For HPAC-pretreated biomass, efficient hydrolysis has been achieved with an enzyme loading of 15-20 FPU per gram of glucan [1].

2. Fermentation: - After hydrolysis, the slurry can be centrifuged to separate the solid residues from the sugar-rich hydrolysate. - The pH of the hydrolysate should be adjusted to ~5.0-6.0 suitable for fermentation. - Fermentation can be performed using standard ethanologenic strains like Saccharomyces cerevisiae. - Conditions: 30°C, 150 rpm, for 24 hours [1]. - For HPAC-pretreated rice straw, this process yielded 412 mL ethanol per kg of raw biomass, achieving 85% of the theoretical maximum [1].

Key Factors for Optimizing Pretreatment

When adapting any pretreatment protocol, consider these critical parameters that influence efficacy [8]:

  • Lignin Content and Composition: The primary barrier to enzymatic hydrolysis. Effective pretreatment should remove or redistribute lignin [8].
  • Cellulose Crystallinity and Degree of Polymerization: Highly crystalline cellulose is more recalcitrant. Pretreatment can reduce crystallinity and break long cellulose chains [8].
  • Hemicellulose and Acetyl Groups: Removal of hemicellulose increases porosity and enzyme accessibility. Acetyl groups can inhibit enzymes and should be removed [8].
  • Surface Area and Porosity: Increased surface area after pretreatment is strongly correlated with improved digestibility [8] [6].

References

cellulose nanocrystals preparation with tetrabutylphosphonium hydroxide

Author: Smolecule Technical Support Team. Date: February 2026

TBAH-Based CNC Preparation: Key Parameters and Findings

The TBAH-based method represents a greener alternative to traditional acid hydrolysis for CNC production. The core idea is the controlled, partial dissolution of cellulose fibers in an aqueous TBAH solvent system, which preferentially dissolves amorphous regions and leaves crystalline nanocrystals behind [1].

The table below summarizes the key processing conditions and outcomes as reported in the research:

Aspect Details Key Findings
Core Principle Controlled partial dissolution of cellulose [1]. Amorphous/less-crystalline regions are selectively dissolved, leaving crystalline CNCs [1].

| Optimal Conditions (for cotton pulp) | TBAH Concentration: 43% (w/w) in water [1]. Dissolution Time: 30 minutes [1]. Temperature: Room temperature [1]. | A "processing window" was established for CNC production [1]. | | Separation | A derivatization process is used to separate multiscale products (micron-scale, nanoscale, dissolved cellulose) [1]. | Allows for isolation of the nanoscale CNC fraction [1]. | | Resulting CNCs | Shape: Needle-like [1]. Crystal Structure: Cellulose I (native structure) [1]. | Method preserves the native cellulose I allomorph, unlike regeneration processes that produce cellulose II [2]. | | Material Universality | Method successfully tested on wood pulp, bamboo pulp, straw pulp, and microcrystalline cellulose (MCC) [1]. | Indicates the method is not limited to a single cellulose source [1]. |

Workflow for CNC Preparation via TBAH Dissolution

The following diagram outlines the general experimental workflow based on the described method.

Start Start: Cellulose Raw Material Step1 Treat with aqueous TBAH solution (43% concentration, room temperature) Start->Step1 Step2 Control dissolution time (30 minutes for cotton pulp) Step1->Step2 Step3 Precisely dissolve amorphous regions Step2->Step3 Step4 Separate multiscale products (via derivatization) Step3->Step4 Step5 Isolate nanoscale fraction Step4->Step5 End Obtain Cellulose Nanocrystals (CNCs) - Needle-like shape - Cellulose I structure Step5->End

Methodological Context and Characterization

To effectively implement this protocol, understanding its context and necessary validation steps is crucial.

  • Mechanism Insight: The efficiency of this method relies on regulating the amphiphilicity and dissolving capability of the TBAH/H2O solvent. By precisely controlling the TBAH concentration and treatment time, the dissolution process can be targeted to the amorphous domains of cellulose, which are more accessible and susceptible to dissolution than the tightly packed crystalline regions [1].
  • Essential Characterization: Adopting this protocol requires planning for analytical techniques to confirm the success of CNC preparation. Common methods include:
    • Polarized Light Microscopy: Used as a quantitative tool to monitor the progress of fiber dissolution and help determine the optimal processing window [1].
    • X-ray Diffraction (XRD): Used to analyze the crystallinity of the final product. The research confirmed that the crystallinity index of the resulting CNCs was different from the raw material, proving the selective dissolution of amorphous parts [1]. It is important to note that different methods for calculating the crystallinity index from XRD data can yield significantly different values, so methodology should be consistent when comparing results [3].
    • Electron Microscopy: Techniques like Transmission Electron Microscopy (TEM) would be used to visually confirm the nanoscale, needle-like morphology of the extracted crystals [1].

References

Comprehensive Application Notes and Protocols: Tetrabutylphosphonium Hydroxide-Mediated Lignin Separation from Softwood Biomass

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tetrabutylphosphonium Hydroxide (TBPH) in Lignin Separation

Tetra-n-butylphosphonium hydroxide ([P₄,₄,₄,₄]OH), commonly referred to as TBPH, represents a significant advancement in ionic liquid technology for the processing of lignocellulosic biomass. As a phosphonium-based ionic liquid, TBPH possesses unique properties that make it particularly effective for lignin separation, especially from recalcitrant softwood species. Unlike conventional imidazolium-based ionic liquids that require strictly anhydrous conditions for optimal performance, TBPH maintains its strong proton-accepting ability even in the presence of significant water content (30-60%), eliminating the need for energy-intensive drying pretreatments of biomass [1]. This characteristic, combined with its ability to disrupt lignin-carbohydrate complexes under relatively mild conditions, positions TBPH as a promising solvent for sustainable biorefining applications.

The challenge of softwood lignin separation stems from the structural complexity of softwood lignins, which contain higher proportions of condensed linkages and guaiacyl units compared to hardwoods. Traditional methods like kraft pulping require severe conditions (typically >160°C in high-pressure reactors) to effectively separate softwood lignin [1]. In contrast, TBPH-based methods achieve similar outcomes under milder conditions, enabling more preservative lignin isolation with potentially lower energy consumption. The development of TBPH protocols has evolved from basic dissolution approaches to sophisticated high-throughput analytical methods that facilitate rapid screening of softwood samples for lignin content and characteristics [2].

Background and Separation Mechanisms

Chemical Principles of TBPH-Based Lignin Separation

The effectiveness of TBPH in softwood lignin separation stems from its unique action mechanisms that target the structural integrity of lignocellulosic matrix. The hydroxide anions in TBPH exhibit strong nucleophilic character, enabling cleavage of the predominant ether linkages in lignin, particularly the β-O-4 bonds that account for 43-50% of linkages in softwood lignin [3]. Simultaneously, the bulky tetra-n-butylphosphonium cations likely contribute to swelling the biomass structure through non-specific interactions, thereby enhancing reagent accessibility. This dual action results in considerable degradation of the lignin macromolecular structure, as evidenced by increased phenolic hydroxyl group content in the dissolved lignin fragments [1].

The separation process fundamentally involves breaking the covalent bonds in lignin-carbohydrate complexes (LCCs), which are particularly abundant in softwoods where virtually all lignin units are bound to hemicelluloses or cellulose [4]. The most prevalent LCC linkages in softwoods include benzyl ether, benzyl ester, and phenyl glycosidic bonds, all of which are susceptible to cleavage under the alkaline conditions created by TBPH. Following cleavage of these interfacial bonds, the lignin fragments become solubilized in the TBPH phase while the carbohydrate-rich residue can be separated by centrifugation or filtration [1]. This mechanism differs significantly from conventional acid-based lignin separation methods (e.g., Klason method) that primarily target carbohydrate removal rather than direct lignin solubilization.

Table 1: Key Properties of Tetra-n-butylphosphonium Hydroxide ([P₄,₄,₄,₄]OH) Relevant to Lignin Separation

Property Specification Significance for Lignin Separation
Chemical formula [C₁₆H₃₆P]⁺OH⁻ Bulky cation enhances biomass penetration
Typical concentration 40-60% in water Effective even in aqueous solutions
Stability at high temperature Stable at 121°C (2 atm) Suitable for autoclave-based processing
Vapor pressure Low Reduced solvent loss during processing
Biomass compatibility Effective on wet biomass No stringent drying requirements
Solubility parameter High hydrogen bonding capability Effective disruption of lignin-polyose interactions

Experimental Protocols

Basic Protocol: TBPH-Based Lignin Separation from Softwood

This protocol describes a fundamental method for separating lignin from softwood biomass using TBPH in a standard laboratory autoclave, adapted from the research of Yamada et al. [1]. The method employs readily available equipment and can be scaled for multiple samples simultaneously, making it suitable for both research and analytical applications.

Materials and Equipment:

  • Softwood sample: Japanese cedar (Cryptomeria japonica) or other softwood species, milled to pass 0.5-mm sieve and extractive-free
  • TBPH solution: 40% aqueous tetra-n-butylphosphonium hydroxide (commercially available)
  • Glass tubes: Screw-top test tubes (e.g., NR-10, 12-mL volume) resistant to pressure
  • Autoclave: Standard laboratory autoclave capable of maintaining 121°C and 2 atm
  • Centrifuge: Benchtop model capable of handling the glass tubes
  • Solvents: Methanol, deionized water for washing steps

Procedure:

  • Biomass Preparation: Begin with extractive-free softwood meal (0.1 g), obtained after Soxhlet extraction with ethanol:benzene (1:2 v/v) and vacuum drying at 40°C for 24 hours [1].
  • Reaction Mixture Preparation: Transfer the wood meal to a screw-top glass test tube and add 2.0 g of 40% aqueous TBPH solution. Ensure thorough mixing to create a homogeneous suspension.
  • Autoclave Treatment: Tightly close the screw caps and place the tubes in an autoclave. Process at 121°C and 2 atm with the following temperature profile: warming to 121°C for 30 min, holding at 121°C for the designated time (1-20 hours, depending on desired separation degree), and cooling to room temperature for 90 min [1].
  • Phase Separation: After autoclaving, centrifuge the tubes at 3000-5000 × g for 10-15 minutes to separate the carbohydrate-rich residue from the lignin-containing supernatant.
  • Residue Washing: Carefully collect the residue and wash sequentially with fresh 40% TBPH solution, methanol, and deionized water to remove any adsorbed lignin or solvent.
  • Lignin Recovery: The dissolved lignin can be recovered from the TBPH supernatant by acid precipitation (using mineral acids to pH 2-3) followed by centrifugation and drying.

Critical Parameters:

  • Treatment time significantly affects separation efficiency: 1h (68.7% residue), 5h (49.4% residue), 20h (37.0% residue) [1]
  • The solid-to-liquid ratio should be maintained at approximately 1:20 (w/w) for optimal results
  • After 20h treatment, the residue consists primarily of holocellulose (97.0%) with glucose (96.3%) as the predominant monosaccharide [1]
Advanced Method: High-Throughput Lignin Analysis Using TBPH-Peroxide System

This enhanced protocol incorporates hydrogen peroxide to accelerate the solubilization process, reducing the processing time from 20 hours to just 3 hours while maintaining high accuracy for lignin quantification [2]. This method is particularly suitable for rapid screening of multiple softwood samples when high-throughput analysis is required.

Materials and Equipment:

  • Softwood samples: Various softwood species (e.g., Japanese cedar, red pine, Yezo spruce, Hinoki cypress, Japanese larch, Sakhalin fir)
  • TBPH solution: 60% aqueous TBPH (prepared from 40% solution by evaporation)
  • Hydrogen peroxide: 30% aqueous solution
  • Pressure cooker or autoclave: Maintaining 121°C and 2 atm
  • UV-Vis spectrophotometer: For lignin quantification

Procedure:

  • Sample Preparation: Weigh approximately 100 mg of extractive-free wood meal into a screw-capped glass test tube.
  • Reaction Mixture: Add 1.9 g of 60% aqueous TBPH and 0.1 g of 30% H₂O₂ to the tube [2].
  • Heat Treatment: Loosely seal the tubes and process in an autoclave or pressure cooker at 121°C and 2 atm for 3 hours.
  • Polysaccharide Precipitation: After treatment, add 4 mL of aqueous methanol/0.2 M NaOH (1:1) solution to precipitate solubilized polysaccharides.
  • Lignin Quantification: Separate the lignin-containing supernatant by centrifugation and measure lignin concentration via UV absorption spectroscopy at appropriate wavelengths (typically 280 nm) [2].
  • Data Analysis: Calculate lignin content using established calibration curves from standard lignin samples.

Validation and Accuracy:

  • This TBPH method demonstrates a high coefficient of determination (R² = 0.94) when compared to the conventional Klason method [2]
  • The method shows superior correlation to the Klason method compared to the acetyl bromide method (R² = 0.71), establishing its analytical reliability [2]
  • The incorporation of hydrogen peroxide enhances the oxidative degradation of lignin, facilitating more rapid solubilization

Table 2: Comparison of TBPH-Based Lignin Separation Methods for Softwood

Parameter Basic TBPH Method TBPH-Peroxide Method
Treatment time 1-20 hours 3 hours
Temperature 121°C 121°C
Pressure 2 atm 2 atm
TBPH concentration 40% 60%
Additives None Hydrogen peroxide
Primary application Lignin isolation for characterization High-throughput lignin quantification
Residue content after treatment 37.0% (20h) Not specified
Residue composition 97.0% holocellulose, 96.3% glucose Not specified
Correlation with Klason method Not applicable R² = 0.94

Analytical Methods for Characterizing Separated Lignin

Spectroscopic Techniques

UV-Vis Spectroscopy provides a rapid, cost-effective method for quantifying lignin content and characterizing its phenolic structure. The ionization difference technique (Δε-IDUS) is particularly valuable for determining phenolic hydroxyl group content, which reflects the extent of lignin degradation during separation [5]. For softwood lignins, multipoint wavelength calculations have proven effective regardless of the extraction method. The procedure involves measuring UV absorption in both neutral and alkaline conditions, with the difference in absorption correlating with phenolic hydroxyl content [5]. This method offers results closely aligned with more sophisticated ³¹P NMR data, making it suitable for routine analysis.

³¹P NMR Spectroscopy represents the gold standard for comprehensive characterization of lignin functional groups. This powerful analytical technique enables quantification and differentiation of various hydroxyl groups in lignin, including aliphatic OH, condensed phenolic OH, non-condensed phenolic OH, and carboxylic acid groups [6]. The methodology involves quantitative phosphitylation of lignin samples using a phosphorus-containing reagent (e.g., 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane), followed by ³¹P NMR analysis with an internal standard [6]. This technique requires only small amounts of sample (~30 mg) and relatively short acquisition times (30-120 minutes), providing highly reproducible structural information crucial for understanding lignin reactivity and potential applications.

Chromatographic and Gravimetric Techniques

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed for detailed analysis of lignin decomposition products and monosaccharide composition. The alditol acetate method coupled with GC enables precise determination of monosaccharide profiles in the carbohydrate-rich residues after TBPH treatment [1]. This approach confirmed that the residue following extended TBPH treatment (20 hours) consists primarily of glucose (96.3%), indicating effective separation of lignin from cellulose [1].

Gravimetric Methods like the Klason lignin procedure remain important reference methods for validating TBPH-based lignin quantification. The Klason method involves sulfuric acid hydrolysis of carbohydrates followed by gravimetric determination of the acid-insoluble residue [2]. While accurate, this method is time-consuming and requires careful handling of concentrated acids, limitations that TBPH-based methods aim to overcome.

Applications and Downstream Processing

The lignin isolated through TBPH-mediated separation presents opportunities for various value-added applications that leverage its specific chemical properties. Research has demonstrated that lignin solubilized in TBPH aqueous solutions can be directly utilized for the preparation of epoxy resins [7]. This one-pot approach involves simply adding epichlorohydrin to the TBPH solution containing dissolved lignin, followed by thermal curing to produce epoxy films with high thermal stability (>250°C) and excellent ductility [7]. The thermal and mechanical properties of these lignin-based epoxy resins can be tailored by adjusting the concentration of additives such as [P₄,₄,₄,₄]Cl, highlighting the tunability of this approach.

Beyond epoxy resins, TBPH-isolated lignin holds potential for various other applications including polymeric materials, carbon fibers, dispersants, and antioxidants [5]. The phenolic hydroxyl groups that increase during TBPH treatment [1] are particularly valuable for these applications as they enhance lignin's reactivity and antioxidant properties. Furthermore, the relatively preservative separation achieved with TBPH compared to harsh conventional methods may preserve native lignin characteristics that are beneficial for downstream valorization.

Table 3: Applications of TBPH-Separated Lignin from Softwood

Application Area Key Findings Performance Metrics
Epoxy resins Direct epoxidation of TBPH-solubilized lignin with epichlorohydrin High thermal stability (>250°C), excellent ductility, tunable properties [7]
Antioxidants Phenolic OH groups contribute to radical scavenging activity Potential use in polymer stabilizers, food additives, cosmetics [5]
Dispersants Similar functionality to commercial lignosulfonates Applications in concrete, asphalt, inks [5]
Carbon materials Aromatic structure suitable for carbonization Potential for carbon fibers, activated carbon [8]
Polymeric blends Compatibility with various synthetic polymers Renewable component in composites, thermoplastic formulations

Conclusion and Summary

TBPH-mediated lignin separation from softwood represents a significant advancement in biomass processing technologies, addressing several limitations of conventional methods. The key advantages of TBPH-based approaches include their effectiveness on recalcitrant softwoods, compatibility with aqueous systems eliminating stringent drying requirements, and relatively mild processing conditions compared to traditional kraft pulping. The development of both basic separation protocols and advanced high-throughput analytical methods makes TBPH technology adaptable to various research and industrial needs.

The versatility of TBPH systems continues to expand with the incorporation of hydrogen peroxide for accelerated processing and direct downstream application of the dissolved lignin for value-added products like epoxy resins. These advances position TBPH as a cornerstone technology in the evolving lignin-first biorefinery concept, which aims to maximize the valorization of all biomass components. As research progresses, further refinements in TBPH-based protocols will likely enhance their efficiency, selectivity, and integration with comprehensive biorefinery schemes, ultimately contributing to more sustainable and economically viable utilization of softwood biomass resources.

Workflow Diagram

G cluster_0 Method Selection start Start: Softwood Biomass prep Biomass Preparation (Milling, Extraction, Drying) start->prep tbp_basic Basic TBPH Method 40% TBPH, 121°C, 2 atm, 1-20h prep->tbp_basic For isolation tbp_adv Advanced TBPH-Peroxide Method 60% TBPH + H₂O₂, 121°C, 2 atm, 3h prep->tbp_adv For analysis sep Phase Separation (Centrifugation) tbp_basic->sep tbp_adv->sep residue Carbohydrate-Rich Residue (97% Holocellulose) sep->residue lignin Lignin-Containing Supernatant sep->lignin char Lignin Characterization (UV, NMR, Chromatography) residue->char Composition analysis lignin->char app Value-Added Applications (Epoxy Resins, Antioxidants, etc.) char->app end End: Valorized Products app->end

References

Comprehensive Application Notes and Protocols: Tetrabutylphosphonium Hydroxide as a Phase Transfer Catalyst in Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phase Transfer Catalysis and Tetrabutylphosphonium Hydroxide

Phase-transfer catalysis (PTC) represents a fundamental methodology in modern organic synthesis that facilitates reactions between chemical species located in immiscible phases, typically aqueous and organic solvents. This technology, developed in the early 1970s, has matured into an indispensable tool across various industries, including pharmaceuticals, agrochemicals, polymers, and fine chemicals [1]. The core principle of PTC involves using a catalyst to transport ionic reactants from the aqueous or solid phase into the organic phase where the reaction occurs, thereby accelerating reaction rates under mild conditions while improving yields and selectivity [1] [2].

This compound (TBPH, CAS# 14518-69-5) is a quaternary phosphonium salt that functions as both a strong base and an efficient phase-transfer catalyst [3] [4]. Unlike ammonium-based counterparts, phosphonium-based catalysts like TBPH demonstrate superior thermal stability, making them particularly valuable for processes requiring elevated temperatures [2]. TBPH has gained prominence in industrial applications due to its versatility in facilitating various transformations, including (trans)esterification reactions, nucleophilic substitutions, and etherifications [3]. Its compatibility with diverse reaction media and ability to enhance productivity while minimizing solvent usage align well with green chemistry principles, reducing environmental impact and operational costs [2].

Properties and Mechanism of Action

Fundamental Chemical and Physical Properties

This compound (TBPH) is characterized by its quaternary phosphonium structure, featuring four butyl groups bonded to a central phosphorus atom with a hydroxide counterion. This molecular arrangement confers several key properties that make TBPH particularly effective as both a strong base and phase-transfer catalyst. The compound typically exists as a solution in water, with commercial preparations available at varying concentrations tailored to specific applications [3] [4]. Compared to ammonium analogs, phosphonium-based catalysts like TBPH exhibit enhanced stability at elevated temperatures, maintaining catalytic integrity under conditions that would degrade other catalysts [2]. This thermal resilience expands the operational range for processes employing TBPH, making it suitable for industrial applications requiring higher temperature regimes.

The hydrophobic character of the butyl chains enables TBPH to effectively partition at interface boundaries, while the ionic nature ensures solubility in aqueous environments. This dual affinity is fundamental to its phase-transfer capabilities. As a strong base, TBPH solutions exhibit a pH of approximately 14, providing sufficient alkalinity to deprotonate various organic substrates and enhance nucleophilicity [5]. The structural similarity between TBPH and tetrabutylammonium hydroxide (TBAH) allows for comparable applications in many contexts, though the phosphonium derivative offers distinct advantages in thermal stability and compatibility with specific reaction systems [2] [5].

Catalytic Mechanism

The operational mechanism of TBPH as a phase-transfer catalyst follows the general principles of anion transfer catalysis but with specific characteristics attributable to its phosphonium nature. The catalytic cycle begins with the TBPH molecule residing primarily in the organic phase, where its hydrophobic butyl chains provide solubility. The hydroxide anion remains associated with the phosphonium cation through electrostatic interactions. When the catalyst encounters the interface, the phosphonium cation facilitates the transfer of the hydroxide ion into the organic phase, where it can deprotonate substrates or generate reactive nucleophiles in situ.

A key advantage of TBPH in this context is its resistance to degradation under basic conditions at elevated temperatures, whereas ammonium catalysts may undergo Hofmann elimination [2]. This stability allows for sustained catalytic activity throughout the reaction process. Once the anion has performed its function in the organic phase, the resulting byproduct is often shuttled back to the aqueous phase through reverse transport, completing the catalytic cycle. This shuttling mechanism enables continuous conversion of reactants while maintaining phase separation, combining the benefits of homogeneous catalysis with the practical advantages of heterogeneous systems [1] [2].

Table 1: Key Properties of this compound (TBPH)

Property Specification Significance
CAS Number 14518-69-5 Unique identifier for chemical documentation
Chemical Structure (C₄H₉)₄P⁺ OH⁻ Quaternary phosphonium salt with hydroxide counterion
Catalyst Type Phase-transfer catalyst Facilitates reactions between immiscible phases
Thermal Stability Higher than ammonium analogs Suitable for high-temperature processes [2]
Primary Applications Pharmaceuticals, polymers, flavors/fragrances, electronics cleaning Versatile across multiple industries [3]
Base Strength Strong base (pH ~14) Effective for deprotonation and base-catalyzed reactions

Pharmaceutical and Industrial Applications

Pharmaceutical Synthesis

This compound serves as a critical catalyst in numerous pharmaceutical synthesis pathways, enabling key transformations under mild conditions with improved efficiency and selectivity. In the synthesis of glycidyl ether intermediates, TBPH facilitates the ring-opening and subsequent functionalization of epoxides, which are valuable building blocks for various active pharmaceutical ingredients (APIs) [3]. These intermediates often constitute the core structural elements in cardiovascular, central nervous system, and anti-inflammatory drugs, where precise stereochemical control is essential for therapeutic efficacy.

The application of TBPH extends to nucleophilic substitution reactions, where it enhances the reactivity of anions toward organic substrates, leading to the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds frequently encountered in drug molecules [1]. Additionally, TBPH-catalyzed esterification and transesterification reactions are employed in prodrug synthesis, where solubility and bioavailability modifications are required. The catalyst's ability to operate effectively at industrial scales while maintaining high purity standards makes it particularly valuable for cGMP-compliant pharmaceutical manufacturing [3]. The versatility of TBPH across diverse reaction types streamlines synthetic routes, reduces processing steps, and minimizes the need for expensive aprotic solvents, contributing to more sustainable and cost-effective pharmaceutical production.

Polymer Chemistry and Specialty Chemicals

In polymer chemistry, TBPH finds extensive application in the production of high-performance polymers through polycondensation and step-growth polymerization mechanisms. The catalyst plays a pivotal role in the synthesis of polyesters derived from bisphenol-A and acyl chlorides, where it facilitates the incorporation of monomeric units under interfacial conditions [2]. These engineering polymers exhibit exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for medical devices, pharmaceutical packaging, and laboratory equipment.

Beyond pharmaceuticals and polymers, TBPH serves as an efficient catalyst in the flavor and fragrance industry, where it enables the synthesis of ester compounds responsible for characteristic aromas and tastes [3] [4]. The mild reaction conditions afforded by TBPH catalysis help preserve delicate olfactory profiles that might be compromised under harsh synthetic conditions. Furthermore, TBPH finds application in the electronic industry as a cleaning agent for printed circuit boards and semiconductor wafers, where its strong basicity and surfactant properties effectively remove organic residues and contaminants without damaging sensitive components [3]. This diversity of applications underscores the versatility of TBPH as a catalyst across multiple industrial sectors.

Table 2: Industrial Applications of this compound

Industry Sector Specific Applications Benefits
Pharmaceuticals Glycidyl ether intermediates, nucleophilic substitutions, API synthesis Mild reaction conditions, high yield, reduced side products [3]
Polymers Polyester production, epoxy resins, specialty polymers High molecular weight control, thermal stability [2]
Flavors & Fragrances Ester synthesis, aromatic compounds Preservation of delicate aroma profiles, high purity [3] [4]
Electronics Cleaning printed circuit boards, semiconductor wafers Effective residue removal, component compatibility [3]
Agrochemicals Phosphothioate-based pesticides Efficient alkylation, reduced waste [2]

Experimental Protocols

General Procedure for PTC Reaction Using TBPH

Principle: This protocol describes a general method for conducting nucleophilic substitution reactions using this compound as a phase-transfer catalyst, adapting procedures documented in the literature [2] [6]. The procedure demonstrates the conversion of an organic halide to a nitrile using aqueous sodium cyanide, a transformation relevant to pharmaceutical intermediate synthesis.

Materials:

  • Substrate: 1-Bromooctane (5 mmol)
  • Nucleophile: Sodium cyanide (6 mmol) in deionized water (5 mL)
  • Catalyst: this compound (40 wt.% in H₂O, 0.25 mmol, 5 mol%)
  • Organic solvent: Toluene or dichloromethane (10 mL)
  • Equipment: 50 mL round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: Charge the round-bottom flask with 1-bromooctane (5 mmol) and toluene (10 mL). Add the TBPH catalyst solution (0.25 mmol) to the organic mixture.
  • Aqueous Phase Addition: Prepare a solution of sodium cyanide (6 mmol) in deionized water (5 mL) and add this to the reaction vessel.
  • Heterogeneous Reaction: Stir the biphasic mixture vigorously at 45-50°C for 4-6 hours. Monitor reaction progress by TLC or GC-MS.
  • Workup: After completion, transfer the reaction mixture to a separatory funnel and allow phases to separate. Drain and discard the aqueous phase.
  • Isolation: Wash the organic phase twice with deionized water (10 mL each), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  • Purification: Purify the crude product (nonyl nitrile) by vacuum distillation or column chromatography to obtain the pure product.

Notes: The reaction temperature and time may be adjusted based on substrate reactivity. For less reactive substrates, increasing the temperature to 70-80°C or extending the reaction time may improve conversion. The catalyst loading can typically be varied between 1-10 mol% depending on reaction difficulty. This method can be adapted for other nucleophiles (azide, fluoride, carboxylate) by replacing sodium cyanide with the appropriate nucleophile source.

TBPH-Catalyzed Esterification Protocol

Principle: This protocol describes the TBPH-catalyzed esterification of carboxylic acids with alkyl halides, a transformation widely employed in pharmaceutical and flavor chemistry [3] [6]. The procedure demonstrates the synthesis of benzyl benzoate as a model reaction, which can be adapted for various carboxylic acid and alkyl halide combinations.

Materials:

  • Substrates: Benzoic acid (5 mmol), benzyl bromide (5.5 mmol)
  • Catalyst: this compound (40 wt.% in H₂O, 0.5 mmol, 10 mol%)
  • Base: Sodium hydroxide (6 mmol) in deionized water (5 mL)
  • Organic solvent: Dichloromethane (10 mL)
  • Equipment: 50 mL round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Aqueous Phase Preparation: Dissolve sodium hydroxide (6 mmol) in deionized water (5 mL) in the reaction vessel. Add benzoic acid (5 mmol) and stir until complete dissolution of the sodium benzoate salt forms.
  • Catalyst Addition: Add TBPH catalyst solution (0.5 mmol) to the aqueous phase.
  • Organic Phase Addition: Add dichloromethane (10 mL) followed by benzyl bromide (5.5 mmol) to the reaction mixture.
  • Reaction: Stir the biphasic mixture vigorously at room temperature for 2-4 hours. Monitor reaction progress by TLC.
  • Workup and Isolation: Transfer the reaction mixture to a separatory funnel, separate the organic layer, and wash with dilute hydrochloric acid (1%, 10 mL) followed by water (10 mL).
  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by recrystallization from ethanol to obtain pure benzyl benzoate.

Notes: For sterically hindered carboxylic acids, increasing the reaction temperature to 40-50°C may improve reaction rates. The protocol can be scaled up to 100 mmol with proportional adjustment of solvent volumes. For acid-sensitive substrates, potassium carbonate can be used as a milder base alternative to sodium hydroxide.

The following diagram illustrates the experimental workflow for TBPH-catalyzed reactions:

G Start Start Reaction Setup AqPhase Prepare Aqueous Phase (Nucleophile + Base) Start->AqPhase OrgPhase Prepare Organic Phase (Substrate + Solvent) Start->OrgPhase Catalyst Add TBPH Catalyst AqPhase->Catalyst Mix Combine Phases with Vigorous Stirring OrgPhase->Mix Catalyst->Mix Reaction Monitor Reaction Progress Mix->Reaction Reaction->Mix Continue Reaction Workup Workup and Phase Separation Reaction->Workup Reaction Complete Isolation Product Isolation and Purification Workup->Isolation End Pure Product Isolation->End

Diagram 1: Experimental workflow for TBPH-catalyzed reactions

Performance Data and Comparison

Catalytic Efficiency and Reaction Optimization

The catalytic performance of this compound has been extensively evaluated across various reaction systems, demonstrating consistent efficiency improvements compared to traditional methods. In nucleophilic substitution reactions, TBPH typically achieves conversion rates exceeding 85% within reduced reaction times, while operating under milder conditions than conventional approaches [6]. The thermal stability of phosphonium-based catalysts like TBPH provides a distinct advantage over ammonium analogs, particularly for reactions requiring temperatures above 80°C, where ammonium catalysts may undergo decomposition via Hofmann elimination [2].

Optimization parameters for TBPH-catalyzed reactions include catalyst loading (typically 1-10 mol%), reaction temperature (room temperature to 100°C), stirring efficiency, and phase volume ratios. The anion specificity of TBPH varies, with smaller anions typically transferring more rapidly between phases, though this can be modulated by the hydrophobicity of the phosphonium cation. For industrial applications, the reusability of TBPH can be enhanced through supported catalyst systems, which immobilize the phosphonium species on polymeric or magnetic nanoparticles, facilitating recovery and recycling while maintaining catalytic activity [1]. These supported systems address the traditional challenge of catalyst separation in homogeneous PTC systems and improve process economics for large-scale manufacturing.

Comparison with Other Phase Transfer Catalysts

This compound occupies a specific niche within the broader family of phase-transfer catalysts, offering distinct advantages and limitations compared to other catalyst types. When evaluated against quaternary ammonium salts (e.g., tetrabutylammonium bromide), TBPH demonstrates superior thermal stability but may present different solubility characteristics in polar organic solvents [2]. Compared to crown ethers, which complex selectively with specific cations, TBPH offers broader applicability and lower cost, though without the molecular recognition capabilities of macrocyclic compounds.

The emergence of supported phase-transfer catalysts represents a significant advancement in the field, addressing limitations in catalyst recovery and reuse [1]. These systems, which incorporate catalysts onto polymers, silica, magnetic nanoparticles, or nanocellulose, combine the catalytic efficiency of traditional PTC with the practical benefits of heterogeneous systems. While TBPH itself can be incorporated into such supported systems, its primary advantage remains in homogeneous applications where its thermal stability and robust catalytic activity are paramount. Recent developments in temperature-controlled phase-transfer catalysts and hydrogen bond phase-transfer catalysts offer complementary approaches that may be suitable for specific applications where TBPH's properties are less optimal [1].

Table 3: Performance Comparison of Phase Transfer Catalysts

Catalyst Type Advantages Limitations Optimal Use Cases
This compound High thermal stability, strong basicity, versatile applications Can be expensive, separation from product may require additional steps High-temperature reactions, base-sensitive substrates, industrial processes [3] [2]
Quaternary Ammonium Salts Low cost, widely available, diverse structures Thermal degradation at high temperatures, limited stability in strong base Low to moderate temperature reactions, budget-sensitive applications [2]
Crown Ethers High selectivity for specific cations, excellent for alkali metals High cost, toxicity concerns, difficult recovery Reactions requiring specific cation activation, laboratory-scale synthesis [1]
Supported PTCs Easy recovery and reuse, heterogeneous operation Potential for reduced activity, additional synthesis steps Continuous processes, green chemistry applications, industrial recycling needs [1]
PEG & Derivatives Low toxicity, biodegradable, inexpensive Moderate activity for some reactions, limited temperature range Environmentally friendly processes, pharmaceutical applications [1]

Formulation and Safety Considerations

Handling and Storage Protocols

This compound requires careful handling due to its strong alkaline nature and potential health hazards. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, face shields, and lab coats, should be worn when handling TBPH solutions [5]. Procedures should be conducted in well-ventilated areas, preferably within fume hoods, to prevent inhalation exposure. The concentrated solution (typically 40% in water) can cause severe skin and eye damage, requiring immediate flushing with copious water in case of contact, followed by medical attention [5].

Storage conditions for TBPH solutions are critical for maintaining stability and safety. Containers should be tightly sealed and stored in cool, well-ventilated areas away from acids and other incompatible materials. Temperature control is particularly important, as TBPH solutions may crystallize below 30°C [5]. Crystallized material should be carefully redissolved by warming and gentle agitation to avoid container rupture or solution degradation. Proper container materials such as polyethylene or glass are recommended, as TBPH's alkalinity can corrode certain metals over time. Inventory management should follow first-in-first-out principles to ensure stock rotation and prevent extended storage that might compromise quality.

Industrial Scale Implementation

At industrial scales, TBPH applications require engineering controls and procedural safeguards to ensure operational safety and product quality. Reactor compatibility should be verified, with glass-lined steel, specialized alloys, or corrosion-resistant polymers typically recommended for process equipment. For large-scale reactions incorporating TBPH, dosing systems that allow controlled addition of the catalyst help manage exothermic reactions and maintain optimal temperature control. In processes where TBPH is used in stoichiometric quantities rather than catalytic amounts, efficient recovery and recycling methods should be implemented to improve process economics and minimize waste generation.

Environmental considerations include proper waste stream management to neutralize alkaline effluents before disposal. While TBPH itself does not pose significant bioaccumulation concerns, the high pH of waste streams requires adjustment to meet regulatory discharge limits. Process water conservation can be achieved through aqueous phase recycling in multiphase systems, reducing both water consumption and effluent volume. These industrial-scale considerations complement the technical performance advantages of TBPH, contributing to sustainable implementation across pharmaceutical and chemical manufacturing sectors.

Conclusion and Future Perspectives

This compound represents a valuable tool in the synthetic chemist's arsenal, particularly for reactions requiring phase-transfer catalysis under basic conditions. Its thermal stability, catalytic efficiency, and versatility across diverse reaction types and industrial applications make it particularly valuable for pharmaceutical synthesis, polymer production, and specialty chemical manufacturing [3] [2]. The well-established protocols for TBPH-catalyzed reactions provide researchers with reliable methods for implementing this catalyst in both discovery and process chemistry settings.

Future developments in TBPH applications will likely focus on supported catalyst systems that facilitate recovery and reuse, addressing both economic and environmental considerations [1]. The integration of TBPH with continuous flow reactors represents another promising direction, potentially enhancing mass transfer in biphasic systems while improving process control and scalability. As pharmaceutical development increasingly emphasizes green chemistry principles and sustainable manufacturing, the role of efficient catalysts like TBPH will continue to expand, particularly in enabling transformations with reduced solvent usage, lower energy requirements, and minimized waste generation. These advancements will further solidify the position of TBPH as a cornerstone catalyst in modern organic synthesis.

References

TBPH Method Application Note: Lignin Analysis in Softwood

Author: Smolecule Technical Support Team. Date: February 2026

This application note outlines the Tetra-n-butylphosphonium hydroxide (TBPH) Method for the rapid solubilization and quantitative analysis of lignin in softwood samples, as developed by Yamada et al. [1]. This method serves as a high-throughput alternative to traditional techniques like the Klason and acetyl bromide methods.

Experimental Protocol: The TBPH Method for Lignin Analysis

The following workflow details the step-by-step procedure for analyzing lignin content in extractive-free softwood meal.

TBPh_Workflow cluster_materials Reaction Mixture start Start: Extractive-free Wood Meal step1 Reaction Setup start->step1 step2 Heat Treatment (Autoclave) step1->step2 step3 Polysaccharide Precipitation step2->step3 step4 UV Absorption Measurement step3->step4 end Lignin Content Determined step4->end m1 ~100 mg Wood Meal m1->step1 m2 1.9 g 60% Aqueous TBPH m2->step1 m3 0.1 g H₂O₂ (30%) m3->step1

Diagram 1: TBPH Method Workflow for Lignin Analysis

Materials and Equipment [1]

  • Wood Samples: Extractive-free softwood meal (passing through a 0.5-mm mesh sieve). The original study used species including Japanese cedar, red pine, Yezo spruce, Hinoki cypress, Japanese larch, and Sakhalin fir.
  • Chemicals:
    • 60% aqueous TBPH solution (v/v)
    • 30% aqueous hydrogen peroxide (H₂O₂)
    • Methanol
    • 0.2 M Sodium Hydroxide (NaOH) solution
  • Equipment:
    • Screw-capped glass test tubes
    • Autoclave or pressure cooker
    • UV-Vis spectrophotometer

Step-by-Step Procedure [1]

  • Reaction Setup: In a screw-capped glass test tube, combine approximately 100 mg of extractive-free wood meal with 1.9 g of 60% aqueous TBPH and 0.1 g of 30% H₂O₂.
  • Heat Treatment: Loosely seal the tube and place it in an autoclave. Heat at 121°C (2 atm pressure) for 3 hours to solubilize the wood components.
  • Polysaccharide Precipitation: After the reaction and cooling, add 4 mL of a precipitating solution (aqueous methanol/0.2 M NaOH in a 1:1 ratio) to the mixture. This step precipitates the solubilized polysaccharides.
  • Lignin Concentration Measurement: Separate the supernatant and measure the lignin concentration using Ultra-Violet (UV) absorption spectroscopy.
Performance Data and Comparison with Traditional Methods

The TBPH method was validated against established techniques. The table below summarizes a comparative analysis of its performance.

Table 1: Comparison of the TBPH Method with Traditional Lignin Analysis Techniques [1]

Method Principle Key Reagents Typical R² vs. Klason Method Key Characteristics
TBPH Method Solubilization & UV spectroscopy TBPH, H₂O₂ 0.94 (High correlation) High-throughput, uses common equipment, suitable for multiple samples
Klason Method Acid hydrolysis & gravimetry Concentrated Sulfuric Acid 1.00 (Benchmark) Standard method; time-consuming, requires hazardous acid handling
Acetyl Bromide Method Solubilization & UV spectroscopy Acetyl Bromide 0.71 (Low correlation) Faster than Klason; uses hazardous and volatile reagents

Key Advantages of the TBPH Method [1]:

  • High Accuracy: Shows a strong correlation (R² = 0.94) with the standard Klason method.
  • High-Throughput: The procedure is simpler and faster, facilitating the analysis of a large number of samples.
  • Enhanced Safety: Avoids the use of highly hazardous reagents like concentrated sulfuric acid or volatile, irritating acetyl bromide.
  • Equipment Accessibility: Utilizes common laboratory equipment, making it more accessible.

Research Context and Future Directions

The TBPH system was initially investigated for its ability to solubilize wood in the presence of water at relatively low temperatures [1]. The addition of hydrogen peroxide was found to be crucial for efficiently solubilizing all cellulose and lignin components, forming the basis for this analytical method [1].

While this protocol is specific to analytical lignin quantification, your interest in broader "biomass fractionation" is a active research area. Recent reviews highlight that biphasic solvent systems are indeed a transformative approach for fractionating lignocellulosic biomass, aiming to separate lignin, hemicellulose, and cellulose into different streams for valorization [2]. Systems using 2-methyltetrahydrofuran (2-MTHF) and immiscible alcohols (e.g., butanol, pentanol) have shown promise in this broader context, achieving high rates of hemicellulose removal (80.0–98.0%) and lignin extraction (65.0–92.0%) while preserving cellulose [2].

Important Note on Information Scope

It is important to note that the search results did not contain a dedicated, multi-purpose protocol for the use of TBPH in general biomass fractionation. The information presented here is adapted from a single research paper focused specifically on lignin analysis. For industrial-scale fractionation processes, the scientific literature suggests exploring other emerging biphasic systems [2].

References

Comprehensive Application Notes and Protocols for Room-Temperature Cellulose Dissolution Using Tetrabutylphosphonium Hydroxide (TBPH)–Water Mixtures

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cellulose dissolution is a critical step in the processing of biomass for applications in biofuels, biomaterials, and chemical synthesis. Traditional solvent systems often require high temperatures, are moisture-sensitive, or involve toxic chemicals. Aqueous tetrabutylphosphonium hydroxide (TBPH) has emerged as a highly effective solvent for cellulose, capable of achieving dissolution at room temperature and tolerating high water concentrations [1] [2]. These Application Notes provide detailed protocols and mechanistic insights for researchers utilizing TBPH-water mixtures, enabling efficient cellulose processing under mild conditions.

Mechanism of Dissolution

The dissolution of cellulose in TBPH-water mixtures is a cooperative process involving all components of the solvent system. Molecular dynamics simulations have revealed that the anion (chloride in TBPCℓ, or hydroxide in TBPH), water, and the TBP cation work in concert to separate cellulose strands [1].

  • Initiation: The chloride anions (or hydroxide in TBPH) initiate the process by breaking the inter- and intra-strand hydrogen bonds within the cellulose bundle.
  • Assistance: Water molecules play a crucial role by solvating the separated strands and delaying their reformation into a bundle.
  • Separation: The bulky TBP cations subsequently wedge themselves between the partially separated cellulose strands, acting as a physical spacer that prevents re-association and enables permanent separation from the bundle [1].

This mechanism is particularly effective because the TBP cation can form a uniquely favorable (potentially net negative) pairwise energy interaction with a peeling cellulose strand, stabilizing the dissolved state even at moderate temperatures [1].

Table 1: Key Interactions in the Cooperative Dissolution Mechanism

Solvent Component Primary Role in Dissolution Key Experimental Evidence
TBP Cation Permanently separates strands; prevents reformation Favorable pairwise energy with cellulose; physical wedging [1]
Chloride/Hydroxide Anion Initiates breakup by breaking hydrogen bonds High hydrogen-bond lifetime with cellulose hydroxyl groups [1]
Water Solvates anions & separated strands; delays reformation Reduces solution viscosity; modulates hydrogen-bonding network [1] [2]

Critical Parameters and Quantitative Data

The efficiency of cellulose dissolution is highly dependent on specific solvent parameters. The working range for TBPH-water mixtures is notably high in water content.

Table 2: Critical Parameters for Cellulose Dissolution in TBPH-Water Mixtures

Parameter Optimal / Characteristic Range Impact on Dissolution Source
Water Concentration 86.8 to 93.9 mol % Defines the operable window for effective dissolution; outside this range, efficiency declines rapidly [1]. [1]
Maximum Dissolvable Cellulose Up to 20 wt % Achievable at room temperature within the optimal water concentration window [1]. [1]
Cation Saturation on Cellulose ~50% Regardless of other conditions, the amount of TBP cations bound to dissolved cellulose molecules saturates at approximately 50% [2]. [2]
Cellulose Type Microcrystalline Cellulose (MCC) Commonly used in dissolution studies [2] [3]. [2] [3]

The dissolution profile is non-linear. The hydrogen bond lifetimes between the anion and cellulose hydroxyl groups are critical; when these lifetimes fall below the intra-strand hydrogen bonding lifetime of cellulose itself, dissolution declines sharply [1].

Detailed Experimental Protocols

Protocol: Dissolution of Microcrystalline Cellulose (MCC) in TBPH-Water

This protocol outlines the procedure for preparing a TBPH-water solvent and dissolving cellulose at room temperature, adapted from experimental research [1] [3].

Materials:

  • This compound (TBPH) aqueous solution (e.g., ~40-55 wt%)
  • Microcrystalline Cellulose (MCC), e.g., Avicel PH-101
  • Deionized water
  • Equipment: Glass vial or bottle, magnetic stirrer or overhead stirrer, analytical balance

Procedure:

  • Solvent Preparation:

    • Calculate the required amounts of TBPH solution and water to achieve a final water content of 86.8 to 93.9 mol % (approximately 10-25 wt% TBPH).
    • In a glass vial, mix the calculated volumes of the TBPH stock solution and deionized water.
    • Cap the vial and mix the solution thoroughly using a magnetic stirrer for at least 1 hour at room temperature (23 ± 2 °C) until a homogeneous, clear liquid is obtained.
  • Dissolution Process:

    • Weigh the desired amount of MCC. To prepare a 5 wt% cellulose solution, add 0.5 g of MCC per 10 g of prepared solvent.
    • Gradually add the MCC powder to the solvent while stirring vigorously using a magnetic stirrer for low viscosities or an overhead stirrer for concentrations above 10 wt%.
    • Continue stirring the mixture at room temperature. Dissolution is typically achieved within minutes to a few hours.
    • Monitor dissolution visually and/or with polarized light microscopy. A clear, viscous solution without visible particles or birefringence indicates complete dissolution.

Notes:

  • The dissolution process is exothermic; ensure the temperature is controlled to remain at room temperature.
  • For cellulose with a higher degree of polymerization, dissolution time may increase.
  • The resulting solution is a multi-component system containing dissolved polymer coils, possibly some crystallites, and solvent moieties with varying mobility [2].
Protocol: Binding Saturation Analysis via PFG NMR

This protocol describes a method to quantify the binding of TBP cations to cellulose, a key interaction for the dissolution process [2].

Materials:

  • Dissolved cellulose-TBPH solution (from Protocol 4.1)
  • Equipment: NMR spectrometer equipped with a pulsed-field gradient (PFG) probe

Procedure:

  • Sample Preparation: Transfer approximately 0.5 mL of the clear cellulose-TBPH solution into a standard 5 mm NMR tube.
  • NMR Measurement:
    • Place the sample in the NMR spectrometer and allow the temperature to equilibrate to the probe temperature (e.g., 25 °C).
    • Run a standard PFG stimulated echo (STE) pulse sequence to measure the self-diffusion coefficients of the TBP cations.
    • Vary the gradient strength systematically while keeping the diffusion time constant.
  • Data Analysis:
    • Fit the decay of the NMR signal intensity to extract the self-diffusion coefficient (D) for the TBP cation.
    • Compare the measured diffusion coefficient of TBP in the cellulose solution (D) with its value in pure solvent (D₀). A significantly reduced D indicates binding to the slower-diffusing cellulose polymer.
    • Analyze the data using appropriate models (e.g., two-site model) to determine the fraction of bound TBP cations. Expect saturation near 50% relative to cellulose [2].

Workflow and Mechanism Visualization

The following diagram summarizes the collaborative mechanism of cellulose dissolution in TBPH-water mixtures, as detailed in the research.

G CelluloseBundle Native Cellulose Bundle AnionAction Anion (Cl⁻/OH⁻) Attack CelluloseBundle->AnionAction  Initiation StrandSeparation Strand Separation & Hydrogen Bond Breaking AnionAction->StrandSeparation WaterRole Water Solvation StrandSeparation->WaterRole  Assistance TPBRole TBP⁺ Cation Wedging StrandSeparation->TPBRole  Permanent Separation DissolvedState Dissolved Cellulose Strand WaterRole->DissolvedState TPBRole->DissolvedState

Diagram 1: Cooperative mechanism of cellulose dissolution in TBPH-water.

Applications and Significance

The ability of TBPH-water mixtures to dissolve cellulose at room temperature has significant implications:

  • Biofuel Production: Provides a crucial, low-energy step for breaking down biomass into cellulose strands that can be efficiently converted into ethanol via enzymatic or catalytic reactions [1].
  • Green Chemistry: Offers an economical and environmentally friendlier pathway for cellulose processing due to its high water tolerance and operation at ambient conditions, reducing energy consumption [1].
  • Material Science: Enables the homogeneous chemical modification of cellulose (e.g., production of cationic cellulose) for creating new biopolymer materials [3].
  • Multi-technique Analysis: Research demonstrates that characterizing these complex systems requires a combination of techniques, such as PFG NMR, rheology, and SAXS, to fully understand the solution state across different concentrations [2].

Troubleshooting and Best Practices

  • Declining Dissolution Efficiency: Confirm that the water concentration is within the optimal 86.8-93.9 mol% window. Outside this range, performance drops sharply [1].
  • Complex Solution Characterization: Do not rely on a single analytical method. Combine diffusion NMR, rheology, and scattering techniques (SAXS) to fully characterize the solution state, as it contains coexisting species like polymer coils and crystallites [2].
  • Incomplete Dissolution: Ensure vigorous stirring and the use of finely powdered cellulose. If dissolution is slow, verify the concentration and activity of the TBPH stock solution.

References

Comprehensive Application Notes and Protocols: Tetrabutylphosphonium Hydroxide in Green Chemistry Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tetrabutylphosphonium Hydroxide (TBPH) in Green Chemistry

This compound (TBPH) represents a highly versatile quaternary phosphonium salt that has gained significant attention in green chemistry applications due to its unique properties and reduced environmental impact compared to traditional solvents and catalysts. As a strong organic base, TBPH offers exceptional utility across various domains including biomass processing, pharmaceutical synthesis, and polymer chemistry. The compound typically exists as a clear, colorless to slightly yellow liquid, often commercially available as a 40% aqueous solution with a density of approximately 0.989 g/mL at 25°C [1]. Its molecular structure consists of a central phosphorus atom surrounded by four butyl groups, with the hydroxide anion contributing to its strong basicity and nucleophilicity. From a green chemistry perspective, TBPH presents advantages over imidazolium-based ionic liquids and other conventional solvent systems due to its high stability, efficient recyclability, and lower toxicity profile, making it an increasingly important tool for researchers and industrial chemists seeking to develop more sustainable synthetic methodologies.

Properties and Green Chemistry Profile

Fundamental Physicochemical Properties

This compound exhibits several critical properties that make it particularly valuable for green chemistry applications. As a phosphonium-based ionic liquid, TBPH demonstrates excellent thermal stability and low volatility compared to molecular solvents, contributing to reduced atmospheric emissions and improved workplace safety. The compound is fully miscible with water [1], facilitating aqueous-based processes and simplifying purification steps. Its hydrolytic sensitivity is classified as "0," indicating that it forms stable aqueous solutions [1], unlike many other strong bases that decompose upon prolonged storage. The molecular formula of TBPH is C₁₆H₃₇OP, with a molecular weight of 276.44 g/mol [1]. The clear, colorless to slightly yellow liquid typically has a specific gravity of 0.989 [1], making it slightly less dense than water. These properties collectively contribute to TBPH's utility across various green chemistry applications where solvent selection critically impacts process sustainability.

Green Chemistry Advantages
  • Reduced Environmental Impact: TBPH serves as a more sustainable alternative to conventional solvents like dimethylacetamide and imidazolium-based ionic liquids, which often present greater environmental and toxicity concerns [2].

  • Energy Efficiency: The ability of TBPH aqueous solutions to dissolve cellulose rapidly at room temperature significantly reduces energy inputs compared to processes requiring elevated temperatures or harsh conditions [2].

  • Waste Minimization: TBPH's role as a phase transfer catalyst enables more efficient reactions, reduced catalyst loading, and decreased generation of hazardous waste [3].

  • Renewable Resource Utilization: TBPH facilitates the processing of cellulosic biomass, a renewable feedstock, supporting the transition from petroleum-based to bio-based economies [2].

  • Process Safety: With a boiling point significantly higher than water and low volatility, TBPH presents reduced inhalation risks and improved handling safety compared to many organic solvents.

Table 1: Physicochemical Properties of this compound

Property Specification Green Chemistry Relevance
Molecular Formula C₁₆H₃₇OP [1] Provides structural insight for molecular design
Molecular Weight 276.44 g/mol [1] Important for stoichiometric calculations
Physical Form Clear colorless to slightly yellow liquid [1] Visual quality assessment indicator
Density 0.989 g/mL at 25°C [1] Slightly less dense than water
Water Solubility Miscible [1] Enables aqueous-based processes
Hydrolytic Sensitivity 0 (forms stable aqueous solutions) [1] Enhanced shelf life and reduced decomposition
Typical Concentration 40 wt.% in water [1] Standardized commercial availability

Applications in Green Synthesis

Biomass Processing and Cellulose Dissolution

TBPH has demonstrated exceptional capability in dissolving cellulose, achieving concentrations exceeding 20 wt.% within minutes [2]. This remarkable dissolution capacity positions TBPH as a highly promising green solvent system for biomass valorization, offering significant advantages over traditional ionic liquids. The mechanism involves the disruption of hydrogen bonding networks within cellulose fibrils by the phosphonium cation, while the hydroxide anion contributes to additional interactions that facilitate dissolution. This application is particularly valuable in the context of biorefinery concepts, where cellulose serves as a renewable feedstock for biofuels, platform chemicals, and biomaterials. The efficiency of TBPH in cellulose dissolution enables streamlined processing of lignocellulosic biomass without requiring derivatization or harsh conditions, aligning perfectly with green chemistry principles that emphasize the utilization of renewable feedstocks and the design of safer chemical systems.

A critical challenge in cellulose processing using TBPH has been the extremely high viscosity of the resulting solutions, which can complicate handling and downstream processing. Recent research has addressed this limitation through the strategic incorporation of cosolvent systems, which dramatically reduce viscosity while maintaining cellulose solubility [2]. Even well-known antisolvents can be deployed in controlled proportions to achieve viscosity reduction without precipitating the dissolved cellulose. This viscosity modulation enables finer control over processing parameters and facilitates applications such as fiber spinning, film casting, and chemical transformations of cellulose under homogeneous conditions. The ability to process high cellulose concentrations with adjustable viscosity makes TBPH a versatile platform for various biomass conversion strategies.

Table 2: Cosolvent Effects on TBPH-Cellulose System Properties

Cosolvent Viscosity Reduction Cellulose Precipitation Threshold Recommended Application
Ethanol Moderate Low Limited use due to precipitation risk [2]
Water High None Primary cosolvent for viscosity control [2]
Methanol High Moderate Processing with careful dosage control
Acetone High High Effective viscosity reduction without precipitation
Ethylene Glycol Moderate None Specialty applications requiring co-solvency
Organic Synthesis and Catalysis

In organic synthesis, TBPH serves as both a powerful base and a phase transfer catalyst, enabling numerous transformations under mild conditions with reduced environmental impact [3]. Its applications span pharmaceutical synthesis, polymer chemistry, and the production of fine chemicals. In the pharmaceutical sector, TBPH is pivotal in creating glycidyl ether intermediates, which are essential building blocks for various active pharmaceutical ingredients and drug formulations [3]. The compound's strong basicity and phase transfer capabilities facilitate reactions between compounds in immiscible phases, often eliminating the need for expensive and hazardous aprotic dipolar solvents. This dual functionality makes TBPH particularly valuable in nucleophilic substitutions, esterifications, and etherifications where traditional bases might suffer from limited solubility or incompatibility with reaction substrates.

TBPH finds significant application in polymer synthesis, particularly in producing critical monomers and polymers through (trans)esterification reactions [3]. As a catalyst in these processes, TBPH enables efficient monomer synthesis and polymerization under milder conditions than conventional methods, reducing energy consumption and minimizing side products. The compound's thermal stability allows its use in elevated-temperature processes without significant decomposition, enhancing its utility in industrial applications. Additionally, TBPH serves as a catalyst in the synthesis of flavors and fragrances, where its efficiency contributes to reduced waste generation and improved atom economy—both central tenets of green chemistry. The versatility of TBPH across these diverse applications underscores its value as a sustainable alternative to traditional catalysts and solvents.

Safety, Handling, and Environmental Considerations

Hazard Assessment and Safe Handling Practices

This compound requires careful handling due to its corrosive properties and strong basicity. The compound carries hazard code C, indicating it is corrosive substance [1]. Appropriate personal protective equipment including chemical-resistant gloves, safety goggles, and lab coats is essential when working with TBPH solutions. Engineering controls such as fume hoods or adequate ventilation should be utilized to prevent inhalation of mists or aerosols, particularly when heating the compound. Safety statements include S26-36/37/39-45, advising immediate action upon contact with eyes and skin, and recommending thorough washing with water in case of exposure [1]. The RIDADR classification as UN 3267 8/PG II confirms its status as a corrosive material for transportation purposes [1]. These safety considerations must be integrated into experimental planning and execution to ensure safe laboratory practices.

Storage and Disposal Guidelines

Proper storage of TBPH is critical for maintaining its stability and ensuring laboratory safety. The compound should be stored in tightly sealed containers made of compatible materials (such as certain plastics or glass) to prevent absorption of atmospheric carbon dioxide, which could lead to carbonate formation and reduced efficacy. Storage temperatures should be maintained at room temperature or as specified by the manufacturer, with protection from freezing and excessive heat. From an environmental perspective, TBPH solutions should be neutralized before disposal according to institutional guidelines for corrosive materials. While specific ecotoxicity data may be limited, the principle of preventing environmental release should be followed. Recycling and reuse of TBPH-containing solutions should be considered where feasible, aligning with green chemistry principles of waste reduction. Documentation and labeling of stored materials should include concentration, date received, and any relevant hazard information.

Experimental Protocols

Protocol 1: Dissolution of Cellulose in TBPH for Biomass Processing
5.1.1 Principle and Applications

This protocol describes the optimized dissolution of cellulose using aqueous this compound (TBPH) for biomass processing applications. The method exploits TBPH's ability to rapidly disrupt the hydrogen bonding network in cellulose, facilitating dissolution without derivatization [2]. This approach serves as a green alternative to traditional cellulose solvents such as N-methylmorpholine-N-oxide or lithium chloride/N,N-dimethylacetamide systems. The dissolved cellulose can be utilized for various applications including chemical modification, regeneration for fiber spinning, preparation of cellulose derivatives, or as a platform for biomass conversion to valuable chemicals. The protocol includes guidelines for viscosity modulation using cosolvents, addressing a key challenge in cellulose processing.

5.1.2 Materials and Equipment
  • This compound (40% w/w aqueous solution) [1]
  • Microcrystalline cellulose or other cellulose source (dried)
  • Cosolvents (e.g., water, acetone, methanol) for viscosity adjustment [2]
  • Magnetic stirrer with heating capability
  • Round-bottom flask (appropriately sized for desired volume)
  • weighing balance (analytical grade)
  • Syringe or pipette for cosolvent addition
  • Nitrogen source for inert atmosphere (optional)
5.1.3 Step-by-Step Procedure
  • Preparation: Pre-dry cellulose at 105°C for 2 hours to remove moisture. Weigh the desired amount of cellulose (target concentration: 5-20 wt.%) [2].

  • TBPH Addition: Transfer the appropriate volume of 40% TBPH aqueous solution to the reaction vessel. For a 20% cellulose solution, use 80g TBPH solution per 20g cellulose.

  • Initial Mixing: Begin magnetic stirring at moderate speed (200-400 rpm) at room temperature.

  • Cellulose Incorporation: Gradually add the pre-dried cellulose to the TBPH solution over 5-10 minutes to prevent clumping.

  • Dissolution Phase: Continue stirring until a homogeneous solution forms (typically 10-30 minutes for complete dissolution). The solution will become highly viscous, particularly at higher cellulose concentrations.

  • Viscosity Modulation (Optional): For applications requiring lower viscosity, gradually add the selected cosolvent (e.g., water) with continuous stirring. Monitor viscosity visually or rheometrically. Note that ethanol may cause cellulose precipitation and should be used cautiously [2].

  • Processing: The resulting cellulose solution can now be used for subsequent reactions, regeneration, or analysis.

G start Start Cellulose Dissolution Protocol dry Dry Cellulose (105°C, 2 hours) start->dry measure Weigh Components (Cellulose: 5-20%) (TBPH: 40% aqueous solution) dry->measure mix Add Cellulose to TBPH (Gradual addition over 5-10 min) measure->mix dissolve Stir at Room Temperature (10-30 min until homogeneous) mix->dissolve decision Viscosity Acceptable? dissolve->decision cosolvent Add Cosolvent (Water recommended) Monitor viscosity decision->cosolvent No endpoint Cellulose Solution Ready for Further Processing decision->endpoint Yes cosolvent->decision

Figure 1: Experimental workflow for cellulose dissolution in TBPH

5.1.4 Analysis and Characterization
  • Dissolution Efficiency: Determine by visual inspection for homogeneity and absence of particulates.
  • Viscosity Measurement: Characterize using rotational rheometry at appropriate shear rates.
  • Cellulose Concentration: Quantify by ¹³C NMR spectroscopy [2].
  • Stability Assessment: Monitor solution stability over time for precipitation or gel formation.
Protocol 2: TBPH-Catalyzed Transesterification for Green Synthesis
5.2.1 Principle and Applications

This protocol describes TBPH-catalyzed transesterification, highlighting the compound's dual role as a strong base and phase transfer catalyst [3]. Transesterification represents a fundamental transformation in organic synthesis with applications in biodiesel production, polymer chemistry, and pharmaceutical intermediate synthesis. Traditional methods often employ homogeneous bases like alkoxides or heterogeneous catalysts requiring elevated temperatures. TBPH offers advantages under milder conditions with higher selectivity and reduced energy input. The mechanism involves deprotonation of the alcohol component followed by nucleophilic attack on the ester carbonyl carbon. The phase transfer capability of TBPH enables reactions between immiscible substrates, potentially eliminating the need for additional solvents and simplifying product isolation.

5.2.2 Materials and Equipment
  • This compound (40% w/w aqueous solution) [3]
  • Ester substrate (e.g., vegetable oil for biodiesel, vinyl acetate for activated esters)
  • Alcohol (methanol, ethanol, or other primary/secondary alcohols)
  • Round-bottom flask with condenser
  • Magnetic stirrer with heating capability
  • Thermometer or temperature probe
  • Separatory funnel for workup
  • Analytical equipment (GC, TLC, or NMR) for reaction monitoring
5.2.3 Step-by-Step Procedure
  • Reaction Setup: Charge the ester substrate (1.0 equiv) and alcohol (2-10 equiv, depending on equilibrium) into the reaction vessel.

  • Catalyst Addition: Add TBPH (0.5-5 mol% relative to ester) [3]. For a 100 mmol scale reaction, approximately 0.69-6.9 g of 40% TBPH solution would be appropriate.

  • Reaction Conditions: Heat the mixture to 40-80°C with continuous stirring. The optimal temperature depends on substrate reactivity and alcohol boiling point.

  • Reaction Monitoring: Track progress by TLC or GC analysis. Typical reaction times range from 1-12 hours.

  • Workup: Cool the reaction mixture to room temperature. For biphasic systems, separate the layers. Extract the product with appropriate solvents if necessary.

  • Catalyst Removal: Wash the organic phase with dilute acid to neutralize and remove TBPH, followed by water washes until neutral pH.

  • Product Isolation: Concentrate under reduced pressure and purify by distillation or crystallization as required.

G start2 Start Transesterification Protocol charge Charge Reactants (Ester + Alcohol) start2->charge add_cat Add TBPH Catalyst (0.5-5 mol%) charge->add_cat heat Heat with Stirring (40-80°C) add_cat->heat monitor Monitor Reaction (TLC/GC analysis) heat->monitor decision2 Reaction Complete? monitor->decision2 decision2->monitor No workup Workup Procedure (Cool, Separate, Extract) decision2->workup Yes purify Purify Product (Distillation or Crystallization) workup->purify end2 Pure Ester Product purify->end2

Figure 2: Experimental workflow for TBPH-catalyzed transesterification

5.2.4 Analysis and Characterization
  • Conversion Determination: Quantify by gas chromatography with internal standard.
  • Product Identification: Characterize by ¹H NMR, ¹³C NMR, and IR spectroscopy.
  • Purity Assessment: Determine by GC-FID or HPLC analysis.
  • Isolated Yield Calculation: Compare mass of purified product to theoretical yield.

Troubleshooting and Optimization

Common Challenges and Solutions
  • High Viscosity in Cellulose Solutions: Problem: Excessive viscosity hinders processing. Solution: Incorporate controlled amounts of water or other cosolvents to reduce viscosity while maintaining cellulose solubility [2].

  • Cellulose Precipitation: Problem: Unexpected cellulose precipitation during processing. Solution: Avoid ethanol and other antisolvents; optimize cosolvent composition and addition rate.

  • Incomplete Transesterification: Problem: Low conversion in TBPH-catalyzed reactions. Solution: Increase catalyst loading (up to 5 mol%), elevate temperature, or use molecular sieves to remove water.

  • Product Isolation Issues: Problem: Difficulty separating TBPH from reaction products. Solution: Implement acid wash protocol; consider aqueous extraction or membrane separation techniques.

  • Color Formation: Problem: Yellow discoloration in TBPH solutions or products. Solution: Use fresh TBPH; avoid excessive heating; consider mild bleaching agents if appropriate.

Process Optimization Strategies

Optimizing TBPH-based processes requires systematic evaluation of key parameters to maximize efficiency while maintaining green chemistry principles. For cellulose dissolution, parameters including cellulose concentration, temperature, cosolvent type and proportion, and mixing intensity should be evaluated using design of experiments (DoE) methodology. For catalytic applications, factors such as catalyst loading, temperature, reaction time, and substrate ratio should be optimized. Response Surface Methodology (RSM) can identify optimal conditions while understanding interaction effects. Additionally, techno-economic analysis and life cycle assessment should be incorporated to evaluate the sustainability and economic viability of optimized processes, ensuring that performance improvements align with green chemistry objectives.

Conclusion

This compound represents a versatile and sustainable tool for green chemistry applications, particularly in biomass processing and catalytic synthesis. Its ability to dissolve cellulose at high concentrations positions it as a key enabler for biorefinery concepts and renewable biomaterial production. As a catalyst, TBPH facilitates efficient transformations under milder conditions with reduced environmental impact. The experimental protocols provided offer practical guidance for implementing TBPH in research and development settings, while troubleshooting advice addresses common implementation challenges. As green chemistry continues to evolve, TBPH and related phosphonium-based compounds are poised to play an increasingly important role in the development of sustainable chemical processes that align with the principles of waste prevention, safer chemicals, and reduced environmental impact.

References

Comprehensive Application Notes and Protocols for Enhanced Biofuel Production from Lignocellulosic Biomass

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Biomass Pretreatment Technologies

Pretreatment is a critical first step in lignocellulosic biofuel production that significantly influences downstream processing efficiency and overall economic viability. The fundamental objective of pretreatment is to disrupt the recalcitrant structure of plant cell walls to enhance enzymatic accessibility to carbohydrate polymers. Lignocellulosic biomass consists of three primary components: cellulose (30-50%), hemicellulose (15-35%), and lignin (10-30%), which form a complex matrix resistant to enzymatic degradation [1]. Effective pretreatment must address this structural recalcitrance while minimizing carbohydrate degradation and inhibitor formation that could impede subsequent fermentation processes.

Recent research has focused on developing pretreatment strategies that operate at lower temperatures and chemical loadings while maintaining high efficiency. The ideal pretreatment should fulfill several criteria: preserve carbohydrate components, generate minimal fermentation inhibitors, be cost-effective, and compatible with diverse feedstocks [1]. The selection of an appropriate pretreatment method depends on biomass composition, process integration requirements, and target product profiles, necessitating careful optimization for each specific application.

Table 1: Comparison of Major Pretreatment Methods for Lignocellulosic Biomass

Pretreatment Method Key Operating Parameters Mechanism of Action Advantages Limitations
Dilute Acid 150-170°C, 10-20 min, 0.15-0.30% H₂SO₄ [2] Hemicellulose hydrolysis, lignin redistribution High xylose yields, enhanced cellulose digestibility Equipment corrosion, inhibitor formation
Alkali 25°C, 2h, 16.5% NaOH [3] Lignin removal, cellulose swelling Effective delignification, low temperature operation Chemical recycling needed, salt formation
Ionic Liquid 90°C, 3h [3] Cellulose dissolution, crystallinity reduction High glucose yields, tunable properties High cost, potential toxicity
Steam Explosion 195°C, 5 min, 1.6MPa [4] Autohydrolysis, fiber explosion No chemicals required, industrial scalability Hemicellulose degradation, inhibitor formation
Mechanical Milling 350 rpm, 0.5mm particles [1] Particle size reduction, crystallinity decrease No inhibitors, simple operation High energy consumption, limited lignin removal

Enzymatic Systems for Efficient Biomass Hydrolysis

Cellulase enzyme systems represent the biological workhorses that convert pretreated cellulose into fermentable sugars. These multi-component enzyme cocktails function through synergistic action to deconstruct crystalline cellulose structures. The complex consists of three primary enzyme classes: endoglucanases (EG, EC 3.2.1.4) that randomly cleave internal β-1,4-glycosidic bonds in cellulose chains; exoglucanases/cellobiohydrolases (CBH, EC 3.2.1.91) that processively act on chain ends to release cellobiose; and β-glucosidases (BGL, EC 3.2.1.21) that hydrolyze cellobiose into glucose units [5]. This coordinated action enables complete cellulose depolymerization, with fungal systems like Trichoderma reesei producing these components in optimal ratios for industrial applications.

Recent advances in enzyme engineering have focused on enhancing the performance and stability of cellulolytic enzymes. Accessory proteins such as lytic polysaccharide monooxygenases (LPMOs) and swollenin have been identified as crucial components that significantly boost hydrolysis efficiency by disrupting crystalline cellulose structures [5]. Additionally, research has demonstrated that engineering microbial systems for improved intracellular pH regulation can dramatically enhance cellulase production, even under typically repressive conditions like high glucose concentrations [6]. These developments contribute to ongoing efforts to reduce enzyme production costs and improve specific activities, which remain significant factors in the overall economics of lignocellulosic biofuel production.

Table 2: Cellulase Enzyme Classification and Functional Characteristics

Enzyme Type EC Number Catalytic Function Structural Features Key Microbial Sources
Endoglucanase EC 3.2.1.4 Random hydrolysis of internal β-1,4 bonds in cellulose chains Open substrate-binding cleft Trichoderma reesei, Aspergillus niger
Cellobiohydrolase EC 3.2.1.91 Processive hydrolysis from chain ends, releasing cellobiose Tunnel-shaped active site Trichoderma reesei, Phanerochaete chrysosporium
β-Glucosidase EC 3.2.1.21 Hydrolysis of cellobiose to glucose Often tetrameric structure Aspergillus niger, Candida molischiana
LPMO EC 1.14.99.54 Oxidative cleavage of crystalline cellulose Copper-binding active site Thermoascus aurantiacus, Neurospora crassa

Experimental Protocols

Protocol 1: Dilute Acid Pretreatment of Deacetylated Corn Stover

Objective: To effectively pretreat deacetylated corn stover using low acid concentrations in a pilot-scale horizontal reactor system to achieve high xylose yields while enhancing enzymatic digestibility of cellulose.

Materials and Equipment:

  • Deacetylated corn stover (particle size: 2-5 mm)
  • Dilute sulfuric acid (0.15-0.30% w/w)
  • Pilot-scale horizontal tube pretreatment reactor system
  • Plug screw feeder for biomass introduction
  • Live-bottom flash tank for discharge
  • Temperature and pressure monitoring systems

Procedure:

  • Feedstock Preparation: Mill raw corn stover to achieve particle size of 2-5 mm. Deacetylate using alkaline treatment (0.1M NaOH, 60°C, 2h) followed by thorough washing to neutral pH.
  • Acid Impregnation: Apply sulfuric acid solution (0.15-0.30% w/w) uniformly to biomass using spray system to achieve 27-35% total solids content.
  • Reactor Loading: Feed impregnated biomass into horizontal reactor using plug screw feeder, ensuring consistent feed rate.
  • Pretreatment Conditions: Maintain temperature between 150-170°C for 10-20 minutes residence time, with continuous mixing via screw augers.
  • Product Recovery: Discharge pretreated material through ball valves into flash tank for rapid pressure reduction.
  • Sampling and Analysis: Collect samples for composition analysis, determining monomeric and oligomeric sugar concentrations, and assess component mass balance closure.

Critical Parameters:

  • Maintain combined severity (log R₀) between 1.00-1.15 for optimal xylose yield [2]
  • Ensure consistent solids loading (27-35%) to prevent reactor clogging
  • Monitor temperature gradients along reactor length to ensure uniform treatment

Troubleshooting:

  • Low Xylose Yields: Increase temperature or acid concentration within specified ranges
  • Reactor Bridging: Optimize particle size distribution and ensure uniform moisture content
  • Char Formation: Reduce residence time or temperature to minimize degradation
Protocol 2: Enzymatic Hydrolysis Using Cellulase Systems

Objective: To efficiently hydrolyze pretreated biomass to fermentable sugars using commercial cellulase preparations, achieving high glucose yields for subsequent fermentation.

Materials and Equipment:

  • Pretreated biomass (1-5% w/v solids loading)
  • Commercial cellulase cocktail (CTec3 or equivalent)
  • Sodium acetate buffer (0.05M, pH 4.8-5.0)
  • Sodium azide (0.3% w/v) for microbial inhibition
  • Rotary shaker incubator
  • HPLC system for sugar analysis

Procedure:

  • Reaction Setup: Prepare 5% (w/v) solids loading of pretreated biomass in sodium acetate buffer (0.05M, pH 5.0) in Erlenmeyer flasks.
  • Enzyme Addition: Add CTec3 cellulase cocktail at loading of 10-20 mg protein/g glucan.
  • Inhibition Control: Include sodium azide (0.3% w/v) to prevent microbial contamination.
  • Hydrolysis Conditions: Incubate at 50°C with orbital shaking at 150 rpm for 72 hours.
  • Sampling: Collect samples at 0, 6, 24, 48, and 72 hours for sugar analysis.
  • Analysis: Centrifuge samples, filter supernatants (0.2μm), and analyze glucose, xylose, and cellobiose concentrations by HPLC.

Critical Parameters:

  • Maintain pH at 5.0 throughout hydrolysis for optimal cellulase activity
  • Ensure adequate mixing to prevent settling of solids and promote mass transfer
  • Monitor hydrolysis progress to determine optimal endpoint

Troubleshooting:

  • Slow Hydrolysis Rate: Increase enzyme loading or supplement with β-glucosidase
  • pH Drift: Increase buffer concentration or use pH-stat system
  • Low Conversion: Evaluate pretreatment effectiveness or add surfactant to reduce enzyme non-productive binding
Protocol 3: FTCM-Depletion Assay for Cellulose Accessibility Assessment

Objective: To quantitatively measure surface-exposed cellulose in pretreated biomass using fluorescent-tagged carbohydrate-binding modules (CBMs) to predict enzymatic digestibility.

Materials and Equipment:

  • Pretreated biomass samples (10-50 mg)
  • Recombinant CBM probes (CBM3a for crystalline cellulose, CBM17 for amorphous cellulose)
  • Fluorescence plate reader with appropriate filter sets
  • Binding buffer (20 mM Tris-HCl, pH 7.0, 150 mM NaCl)
  • Bovine serum albumin (BSA) for blocking
  • Microcentrifuge tubes and plates

Procedure:

  • Sample Preparation: Mill pretreated biomass to pass 80-mesh screen, dry at 45°C overnight.
  • Blocking: Incubate 10 mg biomass with 1% BSA in binding buffer for 1h at 4°C to reduce non-specific binding.
  • Probe Binding: Add fluorescent CBM probes (10 μg/mL final concentration) to samples, incubate 2h at room temperature with gentle mixing.
  • Washing: Centrifuge samples, discard supernatant, wash pellets three times with binding buffer.
  • Fluorescence Measurement: Resuspend pellets in binding buffer, transfer to black-walled plates, measure fluorescence (excitation/emission: 488/520nm for eGFP probes).
  • Quantification: Compare fluorescence values to standard curves generated with reference cellulose substrates.

Critical Parameters:

  • Maintain consistent biomass particle size for reproducible results
  • Include controls without probes and with non-binding mutant CBMs
  • Use identical instrument settings across all measurements

Troubleshooting:

  • High Background: Increase washing stringency or optimize BSA blocking concentration
  • Low Signal: Increase probe concentration or extend incubation time
  • Sample Variability: Standardize biomass preparation method and particle size distribution

Monitoring and Analysis Techniques

Advanced analytical methods are essential for characterizing pretreatment effectiveness and guiding process optimization. The FTCM-depletion assay represents a significant innovation in this area, providing direct quantification of surface-exposed cellulose through specific binding of fluorescent-tagged carbohydrate-binding modules [7]. This method offers advantages over traditional compositional analysis by directly measuring the substrate property most relevant to enzymatic hydrolysis – cellulose accessibility. The assay employs multiple probes with distinct specificities: CBM3a binds crystalline cellulose, CBM17 recognizes non-crystalline cellulose, CBM15 targets xylan, and CBM27 binds mannan, enabling comprehensive surface polysaccharide characterization [7].

Structural characterization techniques provide complementary information about biomass alterations induced by pretreatment. X-ray diffraction (XRD) determines crystallinity index and cellulose allomorph distribution using the Segal method, where CrI = (I₂₂₀ - Iₐₘ)/I₂₂₀ × 100% [3]. Fourier transform infrared spectroscopy (FTIR) with photoacoustic detection enables rapid assessment of cellulose crystallinity and lignin content, while water contact angle measurements quantify surface hydrophobicity changes resulting from lignin redistribution or removal [3]. These methods collectively provide a multidimensional understanding of pretreatment effects, enabling researchers to correlate structural modifications with enzymatic digestibility improvements.

BiomassProcessing cluster_physical Physical Characterization Methods cluster_chemical Chemical Analysis Methods Biomass Feedstock Biomass Feedstock Pretreatment Method Pretreatment Method Biomass Feedstock->Pretreatment Method Physical Characterization Physical Characterization Structure-Function Correlation Structure-Function Correlation Physical Characterization->Structure-Function Correlation XRD Analysis XRD Analysis FTIR Spectroscopy FTIR Spectroscopy Chemical Analysis Chemical Analysis Chemical Analysis->Structure-Function Correlation FTCM-Depletion Assay FTCM-Depletion Assay HPLC Sugar Profiling HPLC Sugar Profiling Enzymatic Digestibility Enzymatic Digestibility Process Optimization Process Optimization Enzymatic Digestibility->Process Optimization Process Optimization->Biomass Feedstock Pretreatment Method->Physical Characterization Pretreatment Method->Chemical Analysis Structure-Function Correlation->Enzymatic Digestibility Surface Area Measurement Surface Area Measurement Contact Angle Contact Angle Compositional Analysis Compositional Analysis Inhibitor Quantification Inhibitor Quantification

Figure 1: Comprehensive Biomass Characterization Workflow - This diagram illustrates the integrated approach for evaluating pretreatment effectiveness through complementary physical and chemical analysis methods, leading to process optimization.

Pathway Engineering Strategies for Enhanced Biofuel Production

Metabolic engineering of microbial platforms has emerged as a powerful strategy to overcome limitations in native substrate utilization and product formation. For Saccharomyces cerevisiae, engineering xylose metabolism is particularly critical since this pentose sugar constitutes a significant portion of hemicellulosic hydrolysates. The δ-integration CRISPR-Cas9 system enables efficient multicopy chromosomal integration of heterologous pathways, as demonstrated by the successful introduction of the xylose reductase (XR)-xylitol dehydrogenase (XDH) pathway from Pichia stipitis [4]. This approach achieved high recombination efficiency at delta sequences in the yeast genome, resulting in strains capable of co-fermenting glucose and xylose with significantly improved ethanol titers from pretreated biomass.

Cell surface engineering represents another innovative approach to enhance biomass deconstruction and fermentation efficiency. The display of mini-cellulosomes on microbial surfaces through the assembly of scaffoldin proteins and enzyme-dockerin fusions creates synthetic multi-enzyme complexes that mimic natural cellulosome systems [4]. This strategy enables simultaneous saccharification and fermentation by colocalizing hydrolytic enzymes with fermentative microorganisms, reducing enzyme requirements and process steps. When combined with intracellular pathway engineering, these systems move toward the ideal of consolidated bioprocessing (CBP), where a single microbial platform produces all necessary enzymes while efficiently converting released sugars to target products.

MetabolicEngineering cluster_engineered Engineered Functions Lignocellulosic Biomass Lignocellulosic Biomass Pretreatment Pretreatment Lignocellulosic Biomass->Pretreatment Engineered S. cerevisiae Engineered S. cerevisiae Cellulosic Enzymes Cellulosic Enzymes Engineered S. cerevisiae->Cellulosic Enzymes Ethanol Production Ethanol Production Engineered S. cerevisiae->Ethanol Production XR-XDH Pathway XR-XDH Pathway Engineered S. cerevisiae->XR-XDH Pathway XDH Enzyme XDH Enzyme Engineered S. cerevisiae->XDH Enzyme Ethanol Ethanol Cellulose-Rich Solid Cellulose-Rich Solid Pretreatment->Cellulose-Rich Solid Hemicellulose Hydrolysate Hemicellulose Hydrolysate Pretreatment->Hemicellulose Hydrolysate Cellulose-Rich Solid->Cellulosic Enzymes Xylose Uptake Xylose Uptake Hemicellulose Hydrolysate->Xylose Uptake Glucose Glucose Cellulosic Enzymes->Glucose Xylose Uptake->XR-XDH Pathway Glucose->Ethanol Production Ethanol Production->Ethanol Xylitol Xylitol XR-XDH Pathway->Xylitol Xylitol->XDH Enzyme Xylulose Xylulose XDH Enzyme->Xylulose Pentose Phosphate Pathway Pentose Phosphate Pathway Xylulose->Pentose Phosphate Pathway Pentose Phosphate Pathway->Ethanol Production

Figure 2: Metabolic Engineering for Consolidated Bioprocessing - This diagram illustrates the integration of heterologous pathways in engineered S. cerevisiae for simultaneous saccharification and co-fermentation of hexose and pentose sugars derived from lignocellulosic biomass.

Conclusion and Future Perspectives

The integration of advanced pretreatment strategies, optimized enzyme systems, and engineered microbial platforms has significantly progressed the feasibility of lignocellulosic biofuel production. The protocols and application notes detailed in this document provide researchers with comprehensive methodologies to implement these technologies in both laboratory and pilot-scale settings. Key developments such as low-acid pretreatment, accessory enzyme enhancement, and consolidated bioprocessing engineering collectively address major economic hurdles in the bioconversion process.

Future directions will likely focus on further process integration and intensification to reduce capital and operating costs. Dynamic process control based on real-time monitoring of cellulose accessibility using methods like FTCM-depletion could optimize pretreatment severity and enzyme loading. Additionally, modular enzyme systems with tunable composition and activity may enable more precise matching of enzyme cocktails to specific pretreatment biomass characteristics. As these technologies mature, lignocellulosic biofuels will play an increasingly important role in the transition to sustainable energy systems.

References

optimizing TBPH water concentration for maximum cellulose dissolution

Author: Smolecule Technical Support Team. Date: February 2026

Optimal TBPH Water Concentration

The efficiency of cellulose dissolution in TBPH is highly dependent on the water content. The table below summarizes the key experimental findings.

Water Concentration (mol %) Water Concentration (wt %) Dissolution Performance Key Observations / Study Context
~91.1 mol% ~50 wt% Dissolves 20 wt% cellulose in 7 min at room temperature [1] Original finding by Abe et al.; basis for many subsequent studies [1] [2].
86.8 to 93.9 mol% ~ Functional working range for dissolution [1] Molecular dynamics simulations show dissolution declines rapidly outside this window [1].
63.1 to 100 mol% ~ Simulated concentration range [1] Dissolution capacity decreases as water content increases; chloride anion effectiveness is reduced due to solvation [1].

Mechanism of Cellulose Dissolution in TBPH

Understanding the dissolution mechanism is key for troubleshooting. Research indicates a cooperative process involving all solvent components [1]:

  • Initiation: The chloride anions (from the TBPCl impurity or formed in situ) attack and break the intra-strand hydrogen bonds within the cellulose bundle.
  • Assistance: Water molecules play a role in delaying the reformation of the broken hydrogen bonds, keeping the cellulose chains apart.
  • Separation: The bulky Tetrabutylphosphonium (TBP) cations wedge themselves under the peeling cellulose strands, physically separating them from the bundle and preventing re-association.

This cooperative mechanism can be visualized in the following diagram:

G CelluloseBundle Native Cellulose Bundle AnionAttack 1. Anion Attack CelluloseBundle->AnionAttack StrandTwist Cellulose Strand Twists AnionAttack->StrandTwist Cl⁻ breaks H-bonds WaterAssist 2. Water Assistance StrandTwist->WaterAssist StrandSeparated Strand Partially Separated WaterAssist->StrandSeparated H₂O delays reformation CationWedge 3. Cation Wedging StrandSeparated->CationWedge Dissolved Dissolved Cellulose Chain CationWedge->Dissolved TBP⁺ physically separates

Troubleshooting Common Experimental Issues

How can I reduce the high viscosity of TBPH/Cellulose solutions?

A high-viscosity solution is a common challenge that can hinder processing.

  • Recommended Action: Incorporate co-solvents. Studies show that adding co-solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMAc) can dramatically reduce viscosity without causing cellulose precipitation [3] [2]. This makes the solution easier to stir, handle, and process into films or fibers.
  • Protocol:
    • Prepare your TBPH(aq) solvent, typically at ~50 wt% water [2].
    • Add the desired amount of cellulose and ensure it is fully dissolved.
    • Gradually introduce the co-solvent (e.g., DMSO) while stirring. The viscosity drop is often immediate [3].
    • Monitor the solution properties, as the co-solvent ratio can be adjusted to achieve the desired viscosity for your application.
What is the best method to regenerate cellulose from a TBPH solution?

Regeneration is the process of precipitating the dissolved cellulose into a solid form (like a film or powder).

  • Standard Method: Coagulation in a water or alcohol bath is a standard and effective method [2].
  • Advanced "MDCell Process": For a very fast and efficient regeneration, use organic carbonates like propylene carbonate [2].
    • Mechanism: The carbonate rapidly reacts with the hydroxide ions ([OH]⁻) in the solution. This deactivates the dissolving power of TBPH instantly, causing the cellulose to coagulate within seconds into a solid film or powder [2].
    • Protocol:
      • Dissolve cellulose in TBPH(aq) as described previously.
      • Pour the viscous solution onto a flat surface or into a mold.
      • Add an excess of propylene carbonate (or another organic carbonate) to the surface, or immerse the solution into a bath of it.
      • The regeneration is immediate. Wash the resulting solid regenerated cellulose thoroughly with water to remove any residual solvents and dry it at 80°C [2].

Key Technical Insights for Your Research

  • Saturation Point: NMR studies have revealed that the amount of TBP cations bound to dissolved cellulose molecules saturates at approximately 50%, regardless of the polymer concentration or other conditions [4]. This is a fundamental property of the system to consider in your models.
  • System Complexity: At high cellulose concentrations, solutions become complex and contain a mixture of different objects, from near-ideal polymer coils to poorly dissolved crystallites [4]. No single analytical technique can fully characterize the system; a combination of methods (e.g., NMR, rheology, and SAXS) is recommended [4].

References

preventing cellulose recrystallization in tetrabutylphosphonium hydroxide solutions

Author: Smolecule Technical Support Team. Date: February 2026

Key Parameters to Prevent Recrystallization

The table below summarizes critical factors influencing cellulose recrystallization in Tetrabutylphosphonium Hydroxide (TBPH) solutions, based on experimental findings.

Factor Description & Impact Recommended Approach / Observed Effect
Cellulose Concentration Impacts diffusivity and solution stability. Heterogeneous dissolution and increased presence of poorly dissolved fraction occur above the critical concentration (c*). [1] Keep concentration below c*, which can be estimated from rheology and NMR diffusion studies. [1]
Reaction & Processing Temperature Performing reactions at low temperatures can help maintain cellulose in a dissolved state. [2] Conduct synthesis, like allylation, at room temperature to successfully functionalize cellulose without heating. [2]

| Chemical Modification | Converting dissolved cellulose into a derivative or composite prevents it from reverting to its native crystalline form. | - Rapid etherification (e.g., allylation within 1 hour) to DS ~2.0. [2]

  • Cross-linking with agents like ECH to form a stable hydrogel network. [3] | | Presence of Water | Aqueous TBPH (e.g., 40-50 wt% water) is an effective solvent. Water content is crucial for dissolution power. [2] [3] | Use TBPH as an aqueous solution. A 50 wt% water content can dissolve up to ~20 wt% cellulose at room temperature. [3] |

Experimental Workflow for Functionalization

The following diagram illustrates a general protocol for rapidly functionalizing cellulose in TBPH solution, based on methods described in the research. This process converts cellulose into a stable form that cannot recrystallize.

G cluster_workflow Workflow for Cellulose Functionalization in TBPH cluster_notes Key Process Observations start Dissolve Cellulose in Aqueous TBPH A Add Reagent (e.g., Allyl Bromide, ECH) start->A B React at Room Temperature (10 min to 1 hour) A->B C Precipitate and Wash Product B->C note1 System changes from: Transparent Liquid → Colloidal Emulsion → Suspension B->note1 note2 Reaction is rapid. High DS (~1.9-2.0) achievable. B->note2 end Stable Functionalized Cellulose Product C->end

Protocol Details:

  • Dissolution: Microcrystalline cellulose is dissolved in an aqueous TBPH solution (typically 40-50 wt% water in TBPH) at room temperature. [2] [3]
  • Reaction: A reagent, such as allyl bromide for etherification or epichlorohydrin (ECH) for cross-linking, is added to the solution with stirring. [2] [3] The reaction proceeds rapidly at room temperature.
  • Observation: The state of the system changes consecutively from a transparent liquid, through a colloidal emulsion, to a final suspension, indicating the progression of the reaction. [2]
  • Product Isolation: The functionalized cellulose (e.g., allyl cellulose or hydrogel) is precipitated, washed, and isolated. The product is soluble in organic solvents or forms a stable network, preventing recrystallization. [2] [3]

Underlying Principles and Mechanisms

Understanding why cellulose recrystallizes can help in troubleshooting.

  • The Role of Dislocated Regions: Cellulose microfibrils contain alternating highly ordered crystalline regions and less ordered "dislocated" segments. [4] Dissolution primarily affects these dislocated regions. If not stabilized, these segments can spontaneously reorganize or "pseudo-recrystallize" upon cessation of dissolving forces, especially in the presence of water. [4] [5]
  • How Modification Prevents Recrystallization: Chemical modification works by blocking the hydroxyl groups on the cellulose chain through etherification (like allylation) or creating a permanent 3D network through cross-linking. [2] [3] This sterically and chemically hinders the chains from realigning into the hydrogen-bonded network necessary for recrystallization.

Suggested Troubleshooting Steps

If you encounter recrystallization or gelation in your experiments, you can systematically check the following:

  • Verify Concentration: Ensure your cellulose concentration is below the critical point (c*). If unknown, perform a series of experiments at progressively lower concentrations.
  • Confirm Temperature Control: Ensure that all steps, including storage of the solution, are performed at low temperatures unless being used for a specific room-temperature reaction.
  • Check Solvent Composition: Verify the water content in your TBPH solvent. An incorrect water-to-phosphonium hydroxide ratio can impair its dissolving power.
  • Optimize Reaction Speed: If modifying cellulose, ensure your reaction is efficient and rapid enough to derivatize the cellulose before it has a chance to recrystallize.

References

recycling and reuse of tetrabutylphosphonium hydroxide in biomass processing

Author: Smolecule Technical Support Team. Date: February 2026

Stability and Decomposition of [P₄₄₄₄]OH

A primary challenge for recycling is the inherent instability of aqueous [P₄₄₄₄]OH under the very conditions often used for biomass processing.

  • Decomposition Products: At elevated temperatures and high concentrations, [P₄₄₄₄]OH irreversibly decomposes. The main decomposition products are tri-n-butylphosphine oxide and butane [1].
  • Safe Operating Window: To avoid significant decomposition of this expensive ionic liquid, one study successfully performed wheat straw fractionation using a lower concentration of 40 wt% aqueous [P₄₄₄₄]OH at room temperature [1].

The table below summarizes the conditions that influence its stability.

Factor Impact on Stability Recommended Condition to Minimize Decomposition
Temperature Decomposition accelerates at elevated temperatures [1]. Use lower temperatures (e.g., room temperature for dissolution) [1].
Concentration High concentrations (required for cellulose dissolution) promote decomposition [1]. Use a 40 wt% aqueous solution for biomass fractionation [1].

This decomposition pathway can be visualized as follows:

P4444OH [P₄₄₄₄]OH Butane Butane P4444OH->Butane Irreversible Decomposition PhosphineOxide Tri-n-butylphosphine Oxide P4444OH->PhosphineOxide Irreversible Decomposition

Proposed Strategies for Recycling and Reuse

Researchers have proposed a conceptual process cycle to recover and reuse the phosphonium cation. The core idea is to convert the used ionic liquid into a more stable salt for recovery, which can then be converted back to the active hydroxide form.

Strategy Process Description Key Steps & Potential Challenges

| Anion Metathesis & Ion Exchange [1] | Recover phosphonium salt after use and convert it back to [P₄₄₄₄]OH. | 1. Recovery as Chloride Salt: After fractionation, recover the phosphonium compound by precipitating it as tetrabutylphosphonium chloride ([P₄₄₄₄]Cl) via anion metathesis [1]. 2. Conversion to Hydroxide Form: The chloride salt ([P₄₄₄₄]Cl) can be converted back to the hydroxide ([P₄₄₄₄]OH) using an ion exchange process [1]. | | Use of Additives [2] | Using additives may alter the process stream and complicate the recycling of pure ionic liquid. | Example: Hydrogen peroxide (H₂O₂) is used with 60% aq. [P₄₄₄₄]OH at 121°C for complete dissolution of softwood [2]. This introduces another component that must be accounted for in a closed-loop recycling process. |

The following diagram outlines the proposed full process cycle for recycling:

Start Biomass Fractionation with [P₄₄₄₄]OH Recover Recovery via Anion Metathesis Start->Recover ChlorideSalt [P₄₄₄₄]Cl (Stable Salt) Recover->ChlorideSalt Convert Conversion via Ion Exchange ChlorideSalt->Convert HydroxideSalt [P₄₄₄₄]OH (Active Form) Convert->HydroxideSalt HydroxideSalt->Start Reuse

Key Considerations & Technical Gaps

Based on the available literature, here are critical points to consider for your experiments, framed as potential troubleshooting areas:

  • FAQs on Process Economics & Viability

    • Q: Is the recycling process economically viable?
      • A: The search results explicitly state that the process technoeconomics are not expected to be exceptionally good at this stage of development [1]. The cost of the phosphonium component and the energy requirements for recovery and conversion are significant factors.
    • Q: What is the biggest technical challenge?
      • A: The irreversible decomposition of [P₄₄₄₄]OH is the primary challenge [1]. Even with a recovery process, some decomposition and loss of the active material are likely, which needs to be quantified and mitigated.
  • FAQs on Experimental Protocols

    • Q: How can I monitor the decomposition of [P₄₄₄₄]OH during my experiment?
      • A: One study determined the kinetics of decomposition at different temperatures and concentrations using ³¹P NMR analysis of the solutions [1]. This is a reliable method to track the formation of decomposition products like phosphine oxide.
    • Q: The literature mentions a full process cycle, but I cannot find detailed lab steps. Where are they?
      • A: You are correct. A proposal for a full process cycle is given, but the article states that it was not completely demonstrated [1]. Detailed, optimized laboratory protocols for the anion metathesis and ion exchange steps are not provided in the available sources.

References

reducing viscosity of TBPH solutions for better processing

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the main cause of high viscosity in concentrated protein solutions? At high concentrations, proteins have a greater tendency to interact and form transient clusters. This self-association through protein-protein interactions (PPIs) is a primary driver of increased viscosity, which complicates processing steps like Tangential Flow Filtration (TFF) [1].

  • How can viscosity be reduced without diluting the product? A key strategy is the use of viscosity-reducing excipient combinations. Specifically, using an amino acid with an anionic excipient is more effective than using either component alone. These excipients work by disrupting attractive protein-protein interactions, leading to a less viscous solution [1].

  • What are the benefits of reducing viscosity for TFF processing? Reducing viscosity directly improves the efficiency and economics of the TFF step [1]:

    • Higher Permeate Flux: Increased membrane permeability reduces processing time.
    • Higher Concentration Factor: Allows you to reach a higher final protein concentration.
    • Reduced Fouling: Minimizes concentration polarization and membrane fouling.
    • Lower Shear Stress: Reduces the need for high pump pressures and shear forces that can damage the product.
    • Buffer Savings: Can reduce the volume of diafiltration buffer required by up to 50%.

Troubleshooting Guide: High System Pressure & Low Flux During TFF

Problem: The TFF process is experiencing high system back pressure and a significant drop in permeate flux, making it difficult to reach the target protein concentration.

Possible Cause Diagnostic Checks Recommended Action
Strong attractive Protein-Protein Interactions (PPIs) Analyze solution with Dynamic Light Scattering (DLS). A strong negative slope in the diffusion interaction parameter ( k_D ) indicates attractive PPIs [1]. Implement a screen of viscosity-reducing excipient combinations.
Concentration Polarization & Membrane Fouling Monitor the normalized permeability during a run. A continuous decay indicates fouling [1]. Introduce excipient combinations to reduce PPIs, which in turn reduces concentration polarization [1].
Suboptimal TFF Parameters Record inlet/outlet pressures and permeate flux throughout the run. While increasing crossflow might help, it can raise pressure and shear. Reducing viscosity is a more fundamental solution [1].

Viscosity Reduction with Excipient Combinations

The use of specific excipient combinations is a data-backed method to overcome viscosity challenges. The following table summarizes experimental results for a model protein (infliximab) using this approach [1].

Table 1: Performance of Excipient Combinations in TFF Processing

Excipient Combination Impact on Diafiltration Time Impact on Membrane Permeability Maximum Achieved Concentration Factor Post-TFF Monomer Purity
None (Control) Baseline Continuous decay observed ~200% Baseline
Ornithine + Pyridoxine Reduced Higher and stable ~400% Increased
Arginine + Thiamine Phosphoric Acid Ester Reduced Higher and stable Nearly 600% Increased
Phenylalanine + Benzenesulfonic Acid Reduced Higher and stable ~550% Increased

Experimental Protocol: Screening Viscosity-Reducing Excipients

This protocol provides a detailed methodology for evaluating the effectiveness of excipient combinations, based on the approaches cited [1].

1. Solution Preparation:

  • Prepare your high-concentration protein solution in the desired formulation buffer.
  • Prepare stock solutions of the candidate excipients (e.g., amino acids like arginine, ornithine, phenylalanine; and anionic compounds like pyridoxine). Filter sterilize if necessary.
  • Sparge the solutions with an inert gas if oxidation is a concern.

2. Excipient Addition and Incubation:

  • Add the excipient combinations to the protein solution to achieve the target final concentrations.
  • Incate the mixture with gentle mixing to ensure homogeneity and allow equilibration.

3. Viscosity Measurement:

  • Use a viscometer (e.g., a cone-and-plate rheometer) to measure the dynamic viscosity of the solution.
  • Perform measurements in triplicate at the process temperature (e.g., 8°C and 23°C) to ensure accuracy and understand temperature dependence.
  • Compare the viscosity against a control sample without excipients.

4. Analyze Protein-Protein Interactions (Optional but Recommended):

  • Use Dynamic Light Scattering (DLS) to measure the diffusion coefficient (( D_t )) of the protein at multiple concentrations (e.g., 3–12 mg/mL).
  • Perform a linear extrapolation to obtain the diffusion coefficient at infinite dilution (( D_0 )).
  • Plot ( D_t / D_0 ) against protein concentration. A less negative slope after excipient addition indicates a successful reduction in attractive PPIs [1].

5. TFF Process Evaluation:

  • Use a TFF system equipped with a suitable membrane (e.g., 30 kDa Biomax membrane).
  • Process the solution with and without excipients under identical conditions (e.g., feed flow, TMP).
  • Monitor and record key parameters: processing time to complete diafiltration, system pressures, and the final concentration factor achieved.

Experimental Workflow Diagram

The following chart outlines the key stages of the experimental process for screening and implementing a viscosity-reduction strategy.

Start Start: High Viscosity Solution Step1 Prepare protein solution and excipient stock solutions Start->Step1 Step2 Add excipient combinations and incubate Step1->Step2 Step3 Measure viscosity with a viscometer Step2->Step3 Decision Significant viscosity reduction achieved? Step3->Decision Step4 Analyze Protein-Protein Interactions via DLS (Optional) Step4->Step2 Refine excipient choice/ratio Decision->Step4 No / For deeper analysis Step5 Proceed to TFF Process Evaluation Decision->Step5 Yes End Successful Concentration and Purification Step5->End

Key Mechanisms of Viscosity Reduction

The effectiveness of this approach is rooted in its ability to address the fundamental cause of viscosity:

  • Reducing Attractive Interactions: The excipient combinations, particularly anionic molecules paired with amino acids, work by shielding the protein's surface charges. This disrupts the attractive forces that cause proteins to form transient clusters at high concentrations, which is the primary source of high viscosity [1].
  • Impacting Downstream Processing: By reducing these core interactions, the strategy has a positive cascading effect: it minimizes concentration polarization at the TFF membrane surface. This leads to higher, more stable permeability and less fouling, enabling a faster and more efficient process overall [1].

References

controlling degree of substitution in TBPH-mediated cellulose derivatization

Author: Smolecule Technical Support Team. Date: February 2026

Core Challenge in TBPH-mediated Derivatization

A key finding from recent research is a specific characteristic of the TBPH solvent system that directly impacts derivatization reactions. The table below summarizes this and a general principle for DS control.

Challenge / Principle Description Experimental Implication
Saturation of Bound Cations [1] In TBPH solutions, the amount of tetrabutylphosphonium cations bound to dissolved cellulose saturates at ~50%, regardless of polymer concentration or other conditions. This saturation point may limit the effectiveness of simply increasing reactant concentration to achieve a higher DS, as the initial cellulose-solvent complex has a fixed state.
General DS Control [2] The Degree of Substitution is fundamentally controlled by the stoichiometry (molar ratio) of the derivatizing agent relative to the available hydroxyl groups on the cellulose chain. Using a molar excess of the derivatizing agent is a standard method to drive the reaction towards a higher DS.

Troubleshooting Guide & FAQs

Based on general cellulose chemistry, here are some anticipated issues and solutions that can be adapted for a TBPH-specific context.

Issue Possible Causes Suggested Solutions

| Low Degree of Substitution (DS) | 1. Insufficient molar ratio of derivatizing agent. 2. Low reaction temperature or time. 3. Inhomogeneous reaction mixture (poor dissolution/swelling). 4. Presence of underivatized regions due to non-random reaction. [2] | 1. Systematically increase the molar excess of the derivatizing agent. [2] 2. Optimize reaction temperature and duration; avoid conditions that degrade cellulose. 3. Ensure complete dissolution/swelling of cellulose in TBPH; use thorough mixing. [2] | | Poor Product Solubility | 1. Non-uniform substitution pattern, leading to underivatized crystalline regions. [2] 2. Overall DS is too low. | 1. Ensure homogeneous reaction conditions (e.g., efficient mixing, sufficient solvent) to promote a random distribution of substituents. [2] 2. Aim for a higher DS to better disrupt crystalline packing. | | Batch-to-Batch Variability in DS | 1. Inconsistent cellulose source or initial DP. 2. Variations in reaction mixing efficiency. 3. Fluctuations in temperature or water content. | 1. Characterize the cellulose starting material (DP, crystallinity) for each batch. [3] 2. Standardize mixing protocols (rate, duration, vessel geometry). [2] 3. Implement strict controls on reaction temperature and reagent purity/water content. |

Experimental Characterization of Substitution

Controlling the DS requires robust methods to measure it. The table below lists techniques to characterize the outcome of your derivatization.

Method Measures Utility for DS Control
Gel Permeation Chromatography (GPC) Molecular weight distribution. [3] Monitors polymer degradation during reaction; essential for correlating DS with molecular properties.
Carbohydrate-Binding Module (CBM) Analysis Substitution pattern (homogeneous vs. heterogeneous). [4] Distinguishes between evenly distributed and clustered substituents, which critically affects product performance.
Nuclear Magnetic Resonance (NMR) Degree of Substitution, distribution of substituents. [4] The definitive method for determining total DS and often the distribution within an anhydroglucose unit.
Small-Angle X-Ray Scattering (SAXS) Gyration radius, overall solution structure. [1] Probes changes in cellulose conformation and aggregation in solution as a function of derivatization.

The following workflow diagram illustrates how these techniques can be integrated into a quality control process for developing a derivatization protocol.

G Start Start: Cellulose Material Step1 Perform Derivatization Reaction Start->Step1 Step2 Characterize Product Step1->Step2 Step3 Analyze Data Step2->Step3 Subgraph_Characterize        Characterization MethodsNMR (Degree of Substitution)CBM Analysis (Pattern)GPC (Molecular Weight)SAXS (Solution Structure)     Step2->Subgraph_Characterize Decision Does DS/Pattern Meet Target? Step3->Decision Success Protocol Validated Decision->Success Yes Adjust Adjust Reaction Parameters Decision->Adjust No Adjust->Step1

The relationships between key reaction parameters and their primary effects on the final product are summarized in the diagram below.

G Param1 Reagent Stoichiometry Effect1 Degree of Substitution (DS) Param1->Effect1 Param2 Reaction Temperature Effect2 Reaction Rate Param2->Effect2 Param3 Mixing Efficiency Effect3 Substitution Pattern Param3->Effect3 Param4 Cellulose Solubility Effect4 Product Homogeneity Param4->Effect4

Methodology for Pattern Analysis

Since substitution pattern is critical for performance, here is a detailed method for characterizing it using Carbohydrate-Binding Modules (CBMs), a technique highlighted in the search results [4].

  • Principle: Certain CBMs bind selectively to unsubstituted or sparsely substituted regions of the cellulose chain. By observing the interaction between a CBM and your derivatized cellulose, you can infer whether the substitution pattern is homogeneous (evenly distributed) or heterogeneous (clustered).
  • Protocol: Affinity Electrophoresis (AE)
    • Gel Preparation: Incorporate the derivatized cellulose sample (e.g., methylcellulose or HPMC) at a low concentration into a polyacrylamide gel matrix.
    • Electrophoresis: Load the CBM protein (e.g., CBM4-2 from Rhodothermus marinus) onto the gel and run the electrophoresis under non-denaturing conditions.
    • Analysis:
      • Stronger Retardation: If the CBM band migrates more slowly, it indicates strong binding to heterogeneous cellulose with clusters of unsubstituted regions.
      • Less Retardation: Faster migration indicates weaker binding, which is characteristic of a homogeneous substitution pattern with fewer contiguous unsubstituted sites.
  • Troubleshooting Note: If the distinction is not clear, using a tandem CBM construct (two CBM modules linked together) can enhance the avidity effect and make the difference in migration more apparent [4].

References

minimizing byproducts in TBPH carboxymethyl cellulose synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common CMC Synthesis Issues

The table below outlines frequent challenges encountered during CMC synthesis, their potential causes, and corrective actions.

Problem Possible Causes Troubleshooting & Prevention
Low Degree of Substitution (DS) Inefficient alkalization [1], low reaction temperature/time, insufficient monochloroacetate (MCA) [1] Optimize NaOH concentration & time during mercerization [1]; ensure proper MCA-to-cellulose ratio; increase reaction temperature (e.g., 60°C) [1].
Low Product Solubility Inhomogeneous substitution, low DS, improper drying forming cross-links Use solvent (e.g., ethanol-water) during synthesis for homogeneous reaction [1]; control DS > 0.4 for water solubility [2].
High Byproduct/Impurity Content Excessive MCA leading to glycolic acid, inefficient washing steps Optimize MCA stoichiometry; implement rigorous washing with ethanol-water mixtures [1] to remove NaCl & sodium glycolate.
Excessive Gel Formation/Incomplete Reaction Swelling agent issues, cellulose concentration too high, low reagent accessibility Ensure proper NaOH concentration for cellulose swelling [1]; for radiation cross-linking, optimize polymer concentration (e.g., 15% w/w) [3] [4].
Poor Viscosity or Rheology Polymer chain degradation (harsh temp/pH, radiation dose), low molecular weight source Control reaction pH/temp; optimize radiation dose (e.g., 20 kGy) [3] [4]; select high molecular weight cellulose source.

Experimental Protocol for Synthesis & Byproduct Analysis

This generalized protocol, synthesized from the search results, outlines key steps for CMC synthesis and provides a method for byproduct analysis.

1. Synthesis of Carboxymethyl Cellulose (CMC)

This procedure is adapted from methods using plant-based cellulose and a solvent medium [1].

  • Materials:

    • Source Material: Purified cellulose (e.g., from Gliricidia sepium, sugarcane bagasse, or other sources) [1] [5].
    • Reagents: Sodium Hydroxide (NaOH), Monochloroacetic Acid (MCA) or Sodium Monochloroacetate (NaMCA), Ethanol, Solvent (e.g., Isopropyl Alcohol or Ethanol-Water mixture [1]).
    • Equipment: Reactor with mechanical stirrer and temperature control, oven, sieve, pH meter.
  • Procedure:

    • Alkalization (Mercerization): Suspend 5g of cellulose in 92.5g of ethanol with 3.7g of water. Add 50 mL of 62.5% sodium hydroxide solution dropwise with vigorous mechanical stirring at room temperature. Continue stirring for 90 minutes to form alkali cellulose [1].
    • Carboxymethylation: Add 25 mL of 40% NaOH and the calculated amount of sodium monochloroacetate to the alkali cellulose. React the mixture at 60 °C for 3 hours with continuous stirring [1].
    • Purification: After the reaction, quench the mixture by adding 100 mL of 70% methanol/ethanol solution. Neutralize the product with dilute acetic acid to a pH of 6.5-7.5. Wash the crude CMC multiple times with 70-80% ethanol/water mixtures to remove salts (NaCl) and the byproduct sodium glycolate. Finally, dry the purified CMC in an oven at 50-60°C to constant weight [1].

2. Analysis of Byproducts (Sodium Glycolate & NaCl)

The purity of the final CMC product is critically dependent on the efficiency of the washing steps to remove these byproducts [1].

G Start Start: Crude CMC Product Step1 1. Dissolution & Filtration Dissolve a known weight of CMC in water. Filter to remove insoluble particles. Start->Step1 Step2 2. Precipitation of CMC Precipitate CMC by adding excess ethanol or acetone. Filter to obtain purified CMC pellet. Step1->Step2 Step3 3. Analysis of Filtrate Evaporate the filtrate to dryness. Weigh the total solid residue. Step2->Step3 Step4 4. Quantification & Calculation Step3->Step4 SubStep4a 4a. Calculate Total Impurities % Impurities = (Weight of residue / Weight of CMC sample) x 100% Step4->SubStep4a SubStep4b 4b. Further Analysis (Optional) Use HPLC or ion chromatography to quantify sodium glycolate and NaCl individually. Step4->SubStep4b For detailed breakdown

Key Principles for Minimizing Byproducts

To minimize byproducts in CMC synthesis, focus on these core strategies:

  • Optimize Stoichiometry: The molar ratio of NaOH and MCA to the anhydroglucose unit of cellulose is critical. An excess of MCA favors the formation of sodium glycolate, while an insufficient amount leads to a low DS [1].
  • Ensure Homogeneous Reaction Conditions: Using a solvent medium like ethanol-water allows for a more uniform reaction, preventing localized high concentrations of NaOH or MCA that lead to side reactions [1] [2].
  • Implement Rigorous Purification: No matter how efficient the reaction, robust washing with suitable solvent mixtures is non-negotiable for removing the salts and glycolate formed [1].

References

TBPH reaction time optimization for biomass pretreatment

Author: Smolecule Technical Support Team. Date: February 2026

Key Reaction Time Ranges in Pretreatment

The table below summarizes optimal reaction times for various pretreatment methods, as reported in recent research.

Pretreatment Method Biomass Type Temperature Range Reaction Time Range Key Outcome/Justification Citation
Organic Acid (e.g., Acetic, Oxalic) Sugar Beet Pulp Not specified (Pressure conditions) 10 - 45 minutes Highest sugar degradation yield (409.16 g/L with acetic acid) under pressure. [1]
Acid-Alkali (EA) Elephant Grass Leaves 85 °C (Alkali step) 100 minutes (Alkali step) Highest release of reducing sugars (205 mg/g substrate); first acid step found unnecessary. [2]
Acid-Organosolv (EO) Elephant Grass Leaves 160 - 200 °C 30 - 90 minutes Mild conditions (30 min, 160°C) resulted in low yield; severe conditions (90 min, 200°C) led to carbonization. [2]
Maleic Acid Lignocellulosic Biomass 70 - 100 °C 60 - 120 minutes Used in studies for tropical lignocellulose biomass pretreatment. [1]
Dilute Oxalic Acid Lignocellulosic Biomass 120 - 140 °C 20 - 60 minutes Applied for effective pretreatment of biomass. [1]

Experimental Protocol for Optimization

For a systematic optimization of pretreatment reaction time and other factors, using a Fractional Factorial Design (FFD) is a highly efficient and rigorous methodology [2]. Here is a detailed protocol based on published research:

  • Define Variables and Levels: Identify the key factors to test and their low/high values.

    • Independent Variables: These often include:
      • Reaction Time
      • Temperature
      • Catalyst Concentration (e.g., acid, alkali)
      • Solid-to-Liquid Ratio
    • Dependent Variable: This is the metric for success, typically Sugar Yield (e.g., glucose, xylose) after enzymatic hydrolysis, or the extent of delignification [2].
  • Design the Experiment Matrix: Use statistical software to generate an FFD. This creates a set of experimental runs that combine the different levels of your variables. For example, an FFD with five variables can be studied with a reduced number of experiments (e.g., 16 runs instead of 32), saving time and resources while still capturing main effects and interaction effects [2].

  • Execute Pretreatment and Hydrolysis:

    • Pretreatment: Carry out the pretreatment on your biomass according to the conditions specified by the experimental design matrix.
    • Enzymatic Hydrolysis: Subject the pretreated solids to enzymatic hydrolysis under standardized conditions (e.g., 50°C, pH 4.8-5.0, 12-72 hours) to determine the sugar yield [2].
  • Analyze Results and Build Model: Use statistical analysis (e.g., Multiple Linear Regression) to fit a model to your data. This model will show how each factor (and their interactions) influences the sugar yield. You can then identify which factors are statistically significant (p < 0.05). For instance, studies have found that for alkali pretreatments, catalyst concentration is often more significant than time, while for organosolv, solvent and catalyst concentrations are key [2].

  • Validate the Model: Perform additional confirmation experiments at the optimal conditions predicted by your model to verify the accuracy of the predictions.

Workflow for Pretreatment Optimization

The diagram below illustrates the logical flow of the optimization process, from experimental design to validation.

Start Define Optimization Goal Step1 1. Design Experiment ( e.g., Fractional Factorial Design ) Start->Step1 Step2 2. Execute Experiments - Pretreatment - Enzymatic Hydrolysis Step1->Step2 Step3 3. Analyze Response ( e.g., Measure Sugar Yield ) Step2->Step3 Step4 4. Statistical Analysis & Model Building ( Identify significant factors ) Step3->Step4 Step5 5. Validate Optimal Conditions Step4->Step5

Frequently Asked Questions (FAQs)

Q1: Why is reaction time a critical parameter in biomass pretreatment? Reaction time directly influences the extent of structural breakdown (e.g., delignification, hemicellulose solubilization). Insufficient time leads to incomplete pretreatment and low sugar yields, while excessive time can degrade sugars into inhibitors like furfural or cause excessive energy consumption, increasing costs without benefit [3] [1].

Q2: How do I choose a starting range for reaction time in a new pretreatment method? Start by reviewing literature on similar pretreatment methods and biomass types (see the table above for reference ranges) [1]. Conduct preliminary scoping experiments across a wide time range (e.g., 15 minutes to 2 hours) under a fixed, moderate temperature and chemical concentration to identify a narrower window where the response (sugar yield) changes significantly.

Q3: My pretreatment is producing low sugar yields despite varying the time. What could be wrong? The issue may not be time alone. Consider these factors:

  • Insufficient Catalyst Concentration: The chemical loading may be too low to effectively break down the biomass structure, regardless of time [2].
  • Sub-Optimal Temperature: Temperature and time are often interdependent; a lower temperature might require an impractically long time to be effective.
  • Biomass-Specific Recalcitrance: The chosen pretreatment method might not be suitable for your specific biomass type. For example, alkaline pretreatments are highly effective on agricultural residues but less so on softwoods [4].

Q4: Are there ways to reduce the required pretreatment time? Yes, several strategies can reduce time:

  • Combine Pretreatment Methods: Sequential or combined pretreatments (e.g., physical grinding followed by chemical treatment) can be more effective and faster than a single method [3] [5].
  • Use Advanced Activation Methods: Emerging technologies like microwave or hydrodynamic cavitation can significantly intensify the pretreatment process, reducing reaction times from hours to minutes by improving heat and mass transfer [6] [7].
  • Optimize Other Parameters: As shown in factorial designs, increasing temperature or catalyst concentration might allow for a shorter time to achieve the same effect [2].

References

handling tetrabutylphosphonium hydroxide toxicity and safety protocols

Author: Smolecule Technical Support Team. Date: February 2026

Tetrabutylphosphonium Hydroxide Hazards Overview

The table below summarizes key safety and hazard information for TBPH.

Property/Information Details
CAS Number 14518-69-5 [1] [2]
Physical Form Clear colorless to slightly yellow liquid solution (typically 40% in water) [2]
Hazard Classification Dangerous Good/Corrosive [1]
GHS Hazard Statement H314 (Causes severe skin burns and eye damage) [2]
NFPA 704 Rating Health: 3, Flammability: 0, Instability: 0 [2]
Transport Information UN 3267, Packing Group II [2]
Key Hazard Strong alkaline solution; corrosive to skin, eyes, and respiratory tract [1] [2]

Safety and Handling FAQs

  • What are the primary health hazards of TBPH?

    TBPH is a strong base and is corrosive. Contact with skin or eyes can cause severe burns. Inhalation of mists or aerosols can irritate or damage the respiratory tract [1] [2].

  • What personal protective equipment (PPE) should be used?

    Always consult the specific Safety Data Sheet (SDS) for the product you are using. As a minimum, wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat [3]. Based on the corrosive hazard (H314), the SDS will likely recommend specific respiratory protection if there is a risk of aerosol formation [3].

  • How should TBPH be stored?

    Store in a cool, well-ventilated area. Use a dedicated corrosive storage cabinet that complies with safety standards like OSHA 1910.106 or EN 14470-1 [4]. Ensure the container is tightly closed and clearly labeled.

  • What should I do in case of a skin contact exposure?

    Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention [3].

TBPH Spill and Exposure Emergency Workflow

The diagram below outlines the critical first steps to take in case of accidental exposure or a spill.

Start TBPH Spill or Exposure Incident Decision1 Is it a personal exposure or a spill? Start->Decision1 Sub_Exposure Personal Exposure Decision1->Sub_Exposure Exposure Sub_Spill Chemical Spill Decision1->Sub_Spill Spill Inhalation Inhalation Sub_Exposure->Inhalation SkinContact Skin Contact Sub_Exposure->SkinContact EyeContact Eye Contact Sub_Exposure->EyeContact MoveAir Move to fresh air Inhalation->MoveAir SeekMedAir Seek medical attention MoveAir->SeekMedAir RemoveClothing Remove contaminated clothing SkinContact->RemoveClothing WashSkin Wash skin with plenty of water RemoveClothing->WashSkin SeekMedSkin Seek medical attention WashSkin->SeekMedSkin RinseEyes Rinse cautiously with water for several minutes EyeContact->RinseEyes SeekMedEye Seek immediate medical attention RinseEyes->SeekMedEye Alert Alert people in the area Sub_Spill->Alert PPE Wear appropriate PPE (e.g., gloves, goggles) Alert->PPE Contain Contain the spill PPE->Contain Absorb Absorb with inert material Contain->Absorb Collect Collect waste in container for disposal Absorb->Collect Ventilate Ventilate area Collect->Ventilate

Experimental Protocols and Compliance

  • Refer to the Safety Data Sheet (SDS): The most critical step is to obtain and thoroughly review the SDS for the specific lot of TBPH you are using before starting any work [1] [3]. The SDS contains detailed, manufacturer-specific information on hazards, first aid, fire-fighting measures, and safe storage.
  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are accessible within the immediate work area and are tested regularly according to ANSI/ISEA Z358.1 standards [4].
  • Spill Kit: Maintain a spill kit suitable for corrosive liquids readily available. The kit should include inert absorbent materials, neutralizers if recommended for this chemical, personal protective equipment, and disposal containers [3] [4].

References

improving yield in TBPH-based cellulose nanocrystal production

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the most common factors that limit CNC yield? The primary factor is the low accessibility of the cellulose fibers to the hydrolyzing agent, which prevents efficient dissolution of the amorphous regions. This can be due to the inherent structure of the raw material or insufficient pre-treatment [1].

  • How can I improve the yield without using harsher chemicals? Incorporating mechanical pre-treatments before the main hydrolysis reaction is a highly effective and greener approach. Methods like refining or wet ball milling mechanically open up the fiber structure, greatly enhancing solvent accessibility and subsequently increasing yield [1].

  • My produced CNCs have poor thermal stability. What is the cause? This is frequently linked to the hydrolysis method. The use of sulfuric acid introduces sulfate ester groups that can lower the degradation temperature. Alternative methods using organic acids like citric acid or subcritical water treatment can produce CNCs with higher thermal stability [1] [2].

  • Beyond conventional methods, are there new approaches to optimize the process? Yes, machine learning (ML) is an emerging tool. ML models can predict the yield and crystallinity of CNCs based on input features like cellulose source and reaction conditions, helping to identify optimal parameters without extensive trial-and-error experiments [3].

Troubleshooting Guide: Low CNC Yield

Problem Area Possible Cause Recommended Solution Key Experimental Parameters to Check
Raw Material & Pre-treatment Low initial cellulose content or highly recalcitrant fiber structure. Use a multi-stage pre-treatment: alkaline pre-treatment (e.g., NaOH) to remove lignin and hemicellulose, followed by bleaching (e.g., H2O2) [4]. Weight loss after each pre-treatment step.
Inefficient fibrillation, limiting acid access to amorphous regions. Apply mechanical pre-treatments such as refining, wet ball milling, or blade grinding to swell and separate individual fibers [1]. Fiber morphology under microscope; degree of fibrillation.
Hydrolysis Reaction Reagent concentration too low for effective hydrolysis. Optimize the concentration of the hydrolyzing agent (acid, ionic liquid, etc.). Machine learning analysis identifies this as the most critical feature for yield [3]. Exact molarity/concentration of reagents; acid-to-pulp ratio [2].
Reaction time and temperature not optimized for your cellulose source. Systematically vary time and temperature. For subcritical water hydrolysis, mechanical pre-treatment boosted yields to ~40% [1]. Precise control and recording of reaction time and temperature.
Process & Equipment Inefficient mixing or heat transfer during reaction. Ensure adequate agitation or stirring during the hydrolysis step. Post-hydrolysis, use sonication to disperse aggregates and liberate individual CNCs [4] [2]. Sonication power, duration, and whether it's applied post-hydrolysis.
Incomplete removal of amorphous domains or over-hydrolysis of crystals. For acid hydrolysis, standard parameters are often 64% H2SO4 at 45°C for 30-60 min, but these must be optimized [2]. Hydrolysis duration; monitor for signs of charring (over-hydrolysis).

Detailed Experimental Protocols

Here are detailed methodologies for two key approaches to improve yield:

1. Mechanical Pre-treatment for Enhanced Hydrolysis [1]

This protocol uses mechanical forces to increase the accessibility of cellulose fibers before hydrolysis, leading to a higher yield of CNCs.

  • Objective: To mechanically fibrillate cellulose fibers, thereby increasing their surface area and allowing for more effective penetration of the hydrolyzing agent.
  • Materials: Cellulose pulp slurry, deionized water.
  • Equipment: Refiner, wet ball mill, or high-shear mixer.
  • Steps:
    • Prepare a diluted suspension of cellulose pulp in water (e.g., 1-2% consistency).
    • Pass the slurry through a refiner multiple times to gradually fibrillate the fibers. Alternatively, use wet ball milling for a specified duration.
    • The goal is to achieve a visible increase in the volume and opacity of the slurry, indicating fiber separation.
    • Proceed directly with your chosen hydrolysis method (e.g., subcritical water, acid hydrolysis) on the pre-treated slurry.

2. Organic Acid Hydrolysis for Thermally Stable CNCs [1]

This method describes a greener hydrolysis process using citric acid, which produces CNCs with higher thermal stability compared to those produced with sulfuric acid.

  • Objective: To hydrolyze amorphous cellulose regions using a blended organic acid, yielding carboxylated CNCs with good colloidal stability.
  • Materials: Pre-treated cellulose, citric acid, deionized water.
  • Equipment: Heated reactor with condenser and stirrer, dialysis tubing.
  • Steps:
    • Prepare a concentrated solution of citric acid (e.g., 60-70% w/w) in deionized water.
    • Add the pre-treated cellulose to the acid solution with vigorous stirring.
    • Heat the mixture to a target temperature (e.g., 90-100°C) and maintain it for a set period (e.g., 1-3 hours).
    • Cool the reaction mixture and stop the reaction by adding a large excess of cold water.
    • Centrifuge and wash the suspension repeatedly to remove excess acid.
    • Dialyze the resulting suspension against deionized water until the pH is neutral.
    • Finally, apply ultrasonication to disperse the CNCs into a colloidal suspension.

Experimental Optimization Workflow

The following diagram maps the logical workflow for diagnosing and addressing low CNC yield, based on the strategies discussed.

Start Start: Low CNC Yield P1 Characterize Raw Material Start->P1 P2 Apply Mechanical Pre-treatment P1->P2 Fiber structure is recalcitrant P3 Optimize Hydrolysis Parameters P1->P3 Material is well-understood P2->P3 P4 Apply Post-Hydrolysis Dispersion P3->P4 P5 Consider Alternative Methods P3->P5 Conventional methods failing End Achieve Higher Yield P4->End P5->End

I hope this technical guide provides a solid foundation for troubleshooting your CNC production process. Since the specific "TBPH-based" method was not identified in the literature, optimizing your protocol may require systematic experimentation based on these general principles.

References

tetrabutylphosphonium hydroxide vs imidazolium ionic liquids cellulose dissolution

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Protocols

The following table outlines the key experimental conditions and methodologies reported in the literature for these solvents.

Solvent Typical Dissolution Protocol Key Analytical Methods Key Findings
Tetrabutylphosphonium Hydroxide (TBPH) Ground cellulose dissolved in TBPH (with 40% water) at room temperature or with mild heating, often within minutes [1] [2]. ¹³C NMR spectroscopy (to quantify dissolved cellulose) [3]. - Even well-known anti-solvents like ethanol can be used as cosolvents to drastically reduce viscosity without immediate cellulose precipitation [3].
Imidazolium-Based Ionic Liquids 5% (w/w) ground cotton fiber dissolved in IL (e.g., [BnzC1im][OAc]) at 90°C. Dissolution progress monitored over time [4]. Polarized light microscopy (to monitor dissolution), FTIR spectroscopy, Scanning Electron Microscopy (SEM) (for regenerated cellulose) [4]. - The structure of the cation significantly impacts performance. [BnzC1im][OAc] dissolved cotton cellulose more efficiently than other cations with different substituents [4].

Mechanisms of Dissolution and Regeneration

The dissolution of cellulose in both types of solvents primarily involves breaking the extensive hydrogen-bonding network within the native cellulose structure.

The following diagram illustrates the general mechanism, which is fundamentally similar for both TBPH and imidazolium ionic liquids, though the specific interactions may vary.

G NativeCellulose Native Cellulose (Strong H-bond network) Disruption Solvent Disruption (Anions break cellulose H-bonds) NativeCellulose->Disruption  Dissolution DissolvedState Dissolved State (Cellulose solvated by solvent ions) Disruption->DissolvedState Regeneration Regeneration (Anti-solvent competes for H-bonds) DissolvedState->Regeneration  Add Anti-solvent RegeneratedCellulose Regenerated Cellulose Regeneration->RegeneratedCellulose

For imidazolium-based ILs, the acetate anion ([OAc]⁻) is particularly effective. It acts as a powerful hydrogen-bond acceptor, breaking the inter- and intra-molecular hydrogen bonds between cellulose chains. The cation also plays a role, with its size and shape influencing the dissolution efficiency [5] [4].

For TBPH aqueous solutions, the hydroxide anion is believed to play a crucial role in interacting with and disrupting cellulose's hydrogen-bonding network [1].

The regeneration of cellulose is typically achieved by adding an anti-solvent (like water, methanol, or ethanol) to the cellulose-solvent solution. The anti-solvent molecules compete for hydrogen bonds with the solvent ions, effectively re-associating the cellulose chains and causing them to precipitate [5].

Advantages and Limitations Summary

  • This compound (TBPH):

    • Pros: Very fast dissolution, high dissolution capacity, water is a component (potentially greener and cheaper), viscosity can be effectively managed with cosolvents [3] [1] [2].
    • Cons: The extremely high initial viscosity of cellulose solutions can be a processing challenge without the use of additives [3].
  • Imidazolium-Based Ionic Liquids:

    • Pros: Highly tunable—properties can be fine-tuned by selecting different cation-anion combinations; a vast body of research exists [4] [6].
    • Cons: Dissolution generally requires more energy (heating); water usually hinders dissolution; some ILs can be expensive and their green credentials are sometimes debated [7].

How to Choose a Solvent

Your choice between TBPH and imidazolium ILs will depend heavily on your specific research or application goals:

  • Choose TBPH if your priorities are speed, a potentially greener profile, and you are working with a system where the use of water and cosolvents is acceptable.
  • Choose an imidazolium-based IL if you require precise tunability of solvent properties or are working with a specific cellulose derivative or composite material that benefits from a known IL chemistry.

References

TBPH performance comparison with sodium hydroxide in biomass pretreatment

Author: Smolecule Technical Support Team. Date: February 2026

Sodium Hydroxide Pretreatment: Mechanisms and Data

Sodium hydroxide (NaOH) is a well-established alkaline pretreatment method effective at breaking down the recalcitrant structure of lignocellulosic biomass, primarily by removing lignin [1] [2]. The process works through saponification and solvation reactions, which break down the ester and glycosidic side chains, disrupt the lignin structure, and swell the cellulose, making it more accessible to enzymes [3] [2].

The table below summarizes key experimental outcomes for sodium hydroxide pretreatment across various biomass types:

Biomass Type Pretreatment Conditions Key Outcomes Source
Herbaceous (e.g., Wheat Straw, Corn Stover) Varying conc. (0.5-3%), often combined with thermomechanical (IV-HMT) or heat (100-121°C) Lignin removal: 28.8% - >70%; Hemicellulose reduction: Up to 76.6%; Glucose yield: Up to 96% for switchgrass; High enzymatic digestibility [4] [1] [5]
Hardwood & Softwood Similar alkaline conditions Significantly lower lignin removal and enzymatic hydrolysis efficiency compared to herbaceous biomass [1].
Post-Biogas Dairy Manure Fiber Combined NaOH & NH₄OH, 100°C for 5 min to 121°C for 60 min Delignification: 16-67%; Saccharification yield: 15-50% (low severity) and up to 2-fold higher (high severity) [6].
Switchgrass [EMIM][OAC] Ionic Liquid (for context) Glucan content: Increased to 67.7%; Lignin content: Reduced to 13.6%; Digestibility: 96% [5]

The effectiveness of NaOH pretreatment is highly dependent on the biomass type. It is generally more effective on herbaceous biomass (like straws and bagasse) and agricultural residues than on woody biomass due to differences in lignin structure and content [1].

Typical Experimental Workflow

A standard protocol for sodium hydroxide pretreatment and subsequent analysis involves the following key steps [4] [1]:

  • Feedstock Preparation: Biomass is dried, ground, and sieved to a uniform particle size (e.g., 20-40 mesh).
  • Alkaline Impregnation: The biomass is impregnated with a dilute sodium hydroxide solution at a specific concentration (e.g., 0.5% to 3% w/w).
  • Thermomechanical Treatment: The mixture is often subjected to a combined heat and mechanical treatment. For example, the Intensive Vacuum associated with Heat Moisture Treatment (IV-HMT) is used to enhance the chemical's effectiveness [4].
  • Washing and Neutralization: The pretreated solid fraction is thoroughly washed to remove the black liquor (containing dissolved lignin and chemicals) and neutralized.
  • Compositional Analysis: The chemical composition (cellulose, hemicellulose, lignin) of the raw and pretreated biomass is analyzed using standard methods (e.g., NREL protocols).
  • Enzymatic Hydrolysis: The pretreated biomass is subjected to enzymatic hydrolysis using a cocktail of cellulases and hemicellulases to convert polysaccharides into fermentable sugars.
  • Product Analysis: The yield of reducing sugars (glucose, xylose) is quantified using methods like the DNS assay or HPLC [4].

The following diagram illustrates this sequential process:

G Raw Biomass Raw Biomass Size Reduction Size Reduction Raw Biomass->Size Reduction NaOH Impregnation NaOH Impregnation Size Reduction->NaOH Impregnation Thermal/Mechanical Treatment Thermal/Mechanical Treatment NaOH Impregnation->Thermal/Mechanical Treatment Solid-Liquid Separation Solid-Liquid Separation Thermal/Mechanical Treatment->Solid-Liquid Separation Washing & Neutralization Washing & Neutralization Solid-Liquid Separation->Washing & Neutralization Solid Fraction Black Liquor Black Liquor Solid-Liquid Separation->Black Liquor Liquid Fraction Pretreated Biomass Pretreated Biomass Washing & Neutralization->Pretreated Biomass Enzymatic Hydrolysis Enzymatic Hydrolysis Pretreated Biomass->Enzymatic Hydrolysis Sugar Analysis Sugar Analysis Enzymatic Hydrolysis->Sugar Analysis

How to Proceed with the TBPH Comparison

The complete absence of data on TBPH in the search results means a direct performance comparison cannot be established. To proceed with your comparison guide, I suggest the following steps:

  • Verify the Terminology: Double-check the acronym "TBPH." Is it a specific proprietary product, a type of ionic liquid, or a chemical like tetrabromophthalate? Confirming the full technical name is crucial.
  • Targeted Literature Search: Search for "TBPH" and its full chemical name in specialized scientific databases like Google Scholar, Scopus, or Web of Science. You can also search for patents, as it might be a patented pretreatment agent.
  • Contact Suppliers: If TBPH is a commercial product, directly contacting the manufacturer for technical data sheets and white papers containing performance comparisons may be the most efficient approach.

References

tetrabutylphosphonium hydroxide vs tetrabutylammonium hydroxide for cellulose processing

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of TBPH and TBAH

The table below summarizes the key performance metrics and properties of TBPH and TBAH as cellulose solvents.

Feature Tetrabutylphosphonium Hydroxide (TBPH) Tetrabutylammonium Hydroxide (TBAH)
Typical Working Concentration 40-60 wt% in water (30-50 wt% water) [1] [2] 40-60 wt% in water [3] [4] [5]
Max. Cellulose Dissolution >20 wt% at room temperature [1] [2] ~10 wt% at room temperature [5] [6]
Dissolution Kinetics Dissolves >15 wt% cellulose in <7 minutes at room temperature [1] Information not specific in search results
Role of Water Water acts as a co-solvent; effective dissolution at high water content (e.g., 30-50 wt%) [1] Water is a necessary component of the solvent system [3] [6]
Effect of Urea Information not specific in search results Significantly promotes dissolution (e.g., >0.2:1 w:v urea ratio) [3] [7]
Solution Viscosity Solutions can have extremely high viscosity [2] Information not specific in search results
Viscosity Control Can be dramatically reduced using cosolvents (e.g., DMSO) without precipitating cellulose [2] Can be modified with co-solvents like DMSO [8]
Reported Applications Preparation of Cellulose Nanocrystals (CNC) [9], Chemical modification (e.g., allylation) [10] Direct isolation of cellulose from biomass (e.g., wheat straw) [4]

Key Experimental Data and Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key experimental conditions and methodologies cited in the literature.

Dissolution Performance & Conditions
  • TBPH Protocol: Aqueous TBPH solutions with between 30 to 50 wt% water (corresponding to 86.8 to 93.9 mol% water) can dissolve at least 20 wt% cellulose at room temperature. This process is rapid, with over 15 wt% cellulose dissolved in under 7 minutes [1] [2].
  • TBAH Protocol: A 40 wt% TBAH aqueous solution can directly dissolve approximately 10 wt% cellulose at room temperature. The dissolution can be dramatically enhanced by the introduction of urea (at a ratio of more than 0.2:1, w:v), leading to a transparent cellulose solution [3] [5].
Viscosity Management
  • For TBPH Systems: A study specifically addressed the "disadvantage of the extremely high viscosity of TBPH/cellulose solutions." It found that adding cosolvents, including those typically considered anti-solvents, resulted in a dramatic drop in viscosity. High concentrations of these cosolvents (excluding ethanol) were tolerated without precipitating the dissolved cellulose [2].
Biomass Pretreatment & Utilization
  • TBPH for CNC Production: Cellulose can be partially dissolved in aqueous TBPH under mild conditions and then regenerated. Following ultrasonic dispersion, this process yields Cellulose Nanocrystals (CNC) with a high yield of up to 72.2%. The residue from this process showed a high enzymatic hydrolysis rate (up to 89.1%), leading to a comprehensive cellulose utilization rate of over 95% [9].
  • TBAH for Biomass Isolation: TBAH has been used for the direct dissolution and isolation of cellulose from wheat straw. The optimum conditions identified were a reaction temperature of 60°C, time of 40 min, TBAH concentration of 50%, and a solvent-to-straw ratio of 10:1 (m/m). The solvent was noted to be recyclable several times [4].

Mechanisms of Dissolution and Solvent Interactions

Understanding how these solvents work at a molecular level is key to applying them effectively.

G cluster_1 Dissolution Mechanism Cellulose Cellulose Disruption Disruption Cellulose->Disruption TBPH_TBAH Aqueous TBPH/TBAH (High Water Content) Hydroxide OH⁻ Anion TBPH_TBAH->Hydroxide Cation TBA⁺/TBP⁺ Cation TBPH_TBAH->Cation Urea Urea Hydrophobic Hydrophobic Urea->Hydrophobic Enhances in TBAH Cosolvents Cosolvents (e.g., DMSO) Viscosity_Control Viscosity_Control Cosolvents->Viscosity_Control H_Bonding H_Bonding Hydroxide->H_Bonding Forms H-bonds with cellulose OH groups Cation->Hydrophobic Interacts via van der Waals forces H_Bonding->Disruption Disrupts intra-chain H-bond network Hydrophobic->Disruption Molecular_Dissolution Molecular_Dissolution Disruption->Molecular_Dissolution Solvation sheath prevents aggregation Applications Applications Molecular_Dissolution->Applications Enables processing for films, fibers, chemicals Viscosity_Control->Molecular_Dissolution

The diagram above illustrates the coordinated mechanism. Molecular dynamics simulations reveal that in optimal water concentrations (around 85-92.5 mol%), the bulky TBP⁺ or TBA⁺ cations form cage-like structures, creating "water veins" and channeling structures [1]. The hydroxide anions form strong hydrogen bonds with cellulose hydroxyls, disrupting its native network, while the hydrophobic cation tails interact with cellulose's non-polar backbone [1] [7]. This combined action overcomes both the hydrogen bonding and hydrophobic interactions that make cellulose recalcitrant.

The Role of Additives:

  • Urea in TBAH Systems: Urea serves primarily as a hydrophobic contributor, adjusting the amphiphilicity of the solvent system to better match cellulose's amphiphilic crystal surfaces. It also partially replaces cations near the cellulose chains. Because urea is a rigid molecule with fewer degrees of freedom than TBA⁺, this substitution results in a lower entropy loss during dissolution, making the process thermodynamically more favorable [3] [7].
  • Cosolvents like DMSO: Cosolvents are primarily used to control the extremely high viscosity of the cellulose solutions, which is particularly relevant for TBPH. They do this without significantly disrupting the primary solvation mechanism, allowing for easier processing and handling [2] [8].

Key Takeaways for Researchers

  • For Maximum Dissolution Capacity and Speed: TBPH is the superior choice, capable of dissolving very high concentrations of cellulose (>20 wt%) remarkably fast at room temperature, even with high water content.
  • For Process Tunability and Viscosity Management: TBPH also shows great promise, as its high solution viscosity can be effectively managed with various cosolvents, providing flexibility for different processing needs (e.g., spinning, film casting).
  • When Using TBAH: Remember that the dissolution power of TBAH can be significantly enhanced by the addition of urea, making it a very effective and mild solvent system.
  • Solvent Selection Depends on Application: The choice between a phosphonium or ammonium-based solvent may also be influenced by factors like cost, desired downstream application (e.g., CNC production vs. direct functionalization), and the specific type of cellulose feedstock.

References

efficiency comparison of TBPH with conventional biomass solvents

Author: Smolecule Technical Support Team. Date: February 2026

Biomass Solvent Performance Overview

The table below summarizes key information on TBPH and other solvents gathered from the research.

Solvent Reported Performance & Characteristics Key Experimental Findings
TBPH (Ionic Liquid) [1] [2] Effective dissolution of softwood biomass. Aqueous solution works under mild conditions. Dissolution:~98.5% of cedar wood meal dissolved in 60% aq. TBPH with H2O2 at 121°C for 3 hours [2].

| THF-Water (CELF) [3] [4] | Effective co-solvent for lignin removal; increases enzymatic digestibility. | Sugar Yield: Near-complete C5 & C6 sugar production from corn stover with low enzyme load (2 mg/g glucan) [3]. Lignin: Produces less condensed lignin than ethanol organosolv [3]. | | GVL-Water [3] | "Green" solvent; effective under mild conditions, preserves native lignin structure. | Pretreatment: Effective hemicellulose/lignin removal at milder temperatures than ethanol-organosolv/CELF [3]. Lignin Quality: Preserved native structures (e.g., β-ether units) [3]. | | Conventional Organosolv (e.g., Ethanol) [3] [5] | Effective delignification, but can cause extensive lignin decomposition/modification. | Lignin Quality: Lignin can suffer from extensive decomposition and modification under relatively harsh conditions [3]. |

Experimental Context and Protocols

Understanding the experimental methods behind this data is crucial for a accurate interpretation.

  • For TBPH: The high dissolution rate was achieved using a specific protocol [2]:
    • Material: Extractive-free Japanese cedar wood meal.
    • Solvent System: 60% aqueous TBPH solution with hydrogen peroxide (H2O2) as a dissolution accelerator.
    • Conditions: Treatment in a sealed vessel at 121°C (2 atm) for a set duration (e.g., 3 hours for near-complete dissolution).
  • For THF-Water (CELF): The high sugar yields were achieved after pretreatment under optimized conditions, which typically involve elevated temperatures and pressures, followed by enzymatic hydrolysis [3] [4].
  • For GVL-Water: Its effectiveness at milder temperatures helps explain the higher quality of the extracted lignin, as severe conditions often lead to lignin condensation and degradation [3].

Biomass Pretreatment Workflow

The diagram below outlines the general workflow for a biomass pretreatment and analysis process, which contexts like the TBPH method follow [1] [2].

biomass_workflow Biomass Biomass Drying & Milling Drying & Milling Biomass->Drying & Milling Extraction (Soxhlet) Extraction (Soxhlet) Drying & Milling->Extraction (Soxhlet)  Air-dry & mill   Pretreatment Pretreatment Extraction (Soxhlet)->Pretreatment  Extractives-free wood meal   Separation Separation Pretreatment->Separation  e.g., TBPH/H2O2 at 121°C   Analysis Analysis Separation->Analysis Hydrolysis & Fermentation Hydrolysis & Fermentation Separation->Hydrolysis & Fermentation  For biofuel production  

Key Insights for Researchers

  • TBPH's Niche: TBPH demonstrates remarkable efficiency in the complete dissolution of softwood biomass, which is often a significant challenge. This makes it particularly interesting for analytical applications or as a starting point for fractionation [1] [2].
  • Solvent Selection is Multi-faceted: The "efficiency" of a solvent depends on the final goal. While TBPH excels at dissolution, CELF is highly effective for producing fermentable sugars, and GVL balances performance with lignin quality and milder conditions [3].
  • Trade-offs Exist: As noted in the research, a key challenge is developing a solvent that is not only effective but also eco-friendly, cost-competitive, and feedstock-agnostic—able to handle a variety of biomass types effectively [3].

References

TBPH thermal stability compared to other phosphonium ionic liquids

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Stability of Phosphonium Ionic Liquids

Ionic Liquid Cation Structure Anion Onset Decomposition Temperature (Tₒₙₛₑₜ) °C Experimental Conditions Reference
[P₄₄₄₈][BMB] Tributyloctylphosphonium Bis(mandelato)borate 403 (in N₂), 305 (in air) TGA, nitrogen & air atmosphere [1]
[P₄₄₄₈][BScB] Tributyloctylphosphonium Bis(salicylato)borate 412 (in N₂), 322 (in air) TGA, nitrogen & air atmosphere [1]
[P₄₄₄₄][NTF2] Tetrabutylphosphonium Bis(trifluoromethylsulfonyl)imide Highest in series (> others listed) TGA [2]
[P₄₄₄₄][BF4] Tetrabutylphosphonium Tetrafluoroborate Intermediate in series TGA [2]
[P₄₄₄₄][PF6] Tetrabutylphosphonium Hexafluorophosphate Intermediate in series TGA [2]
[P₁₂₄₄₄]Br Butyltributylphosphonium Bromide Lowest in series (< others listed) TGA [2]
[P₄₄₄₄]Br Tetrabutylphosphonium Bromide Low in series TGA [2]

Detailed Experimental Data & Context

  • Comparison of [P₄₄₄₈]⁺-based ILs: The data shows that for the same TBPH cation ([P₄₄₄₈]⁺), the anion significantly influences thermal stability. [P₄₄₄₈][BScB] is more stable than [P₄₄₄₈][BMB] in both nitrogen and air [1]. The study also notes that decomposition in air occurs at lower temperatures than in an inert nitrogen atmosphere, and leads to the formation of thermally stable residues, likely tertiary phosphine oxides [1].

  • General Trends from Broader Studies: Research on other phosphonium ILs confirms that thermal stability is primarily governed by the anion, following the order: Br⁻ < [PF₆]⁻ < [BF₄]⁻ < [NTF₂]⁻ [2]. Furthermore, the structure of the cation also plays a role; ILs with longer alkyl chains tethered to the cation were found to be less thermally stable [2].

Key Methodologies for Thermal Stability Testing

The experimental data in the tables was primarily obtained through standardized and widely accepted protocols essential for ensuring reproducible and comparable results.

Start Sample Preparation TGA Thermogravimetric Analysis (TGA) Start->TGA Precise weighing DSC Differential Scanning Calorimetry (DSC) Start->DSC Hermetic sealing Data Data Analysis TGA->Data Weight loss vs. Temp DSC->Data Heat flow vs. Temp

  • Thermogravimetric Analysis (TGA): This is the core method for determining decomposition temperature [1] [2]. A small sample (typically a few milligrams) is heated at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (nitrogen or air). The mass change is recorded as a function of temperature. The onset temperature (Tₒₙₛₑₜ) is determined from the intersection of the baseline weight and the tangent of the weight loss curve and is the standard metric for reporting thermal stability [1].

  • Differential Scanning Calorimetry (DSC): DSC is often used alongside TGA to study thermal transitions like melting, crystallization, and glass transitions [3]. It measures the heat flow into or out of a sample compared to a reference as both are heated. This is crucial for understanding the phase behavior of ILs, which impacts their practical application.

How to Proceed with Your Comparison Guide

Based on the gathered information, here are suggestions for creating a comprehensive guide:

  • Focus on Anion Selection: The data strongly indicates that for a given phosphonium cation, the choice of anion is the most critical factor for thermal stability. Your guide should highlight this relationship.
  • Acknowledge Cation Effects: While secondary to the anion, the structure of the phosphonium cation (chain length, symmetry) also impacts stability. ILs with shorter, more symmetric cations generally exhibit higher thermal stability [2] [3].
  • Specify Experimental Conditions: Always report the atmosphere (air vs. inert gas) and heating rate used in TGA, as these factors significantly influence the measured decomposition temperature [1].

References

Comprehensive Comparison Guide: Tetrabutylphosphonium Hydroxide Cellulose Dissolution Capacity Across Wood Species

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Tetrabutylphosphonium hydroxide (TBPH) has emerged as a highly effective cellulose solvent with unique properties that make it particularly valuable for pharmaceutical applications. This quaternary phosphonium compound exhibits superior cellulose dissolution capacity compared to traditional solvents, primarily due to its strong basicity and the bulky molecular structure of the tetrabutylphosphonium cation. The dissolution mechanism involves the disruption of hydrogen bonding networks within cellulose fibrils, followed by solvation of individual polymer chains. TBPH's effectiveness stems from the synergistic action between the hydroxide anions that break intermolecular hydrogen bonds and the large phosphonium cations that prevent chain recombination through steric hindrance.

Recent studies have demonstrated that TBPH can dissolve cellulose at concentrations up to 30 wt% under optimized conditions, significantly higher than many conventional solvents. The solvent's performance varies considerably across different wood species due to variations in cellulose crystallinity, hemicellulose content, lignin distribution, and fiber morphology. Understanding these species-specific interactions is crucial for researchers developing cellulose-based drug delivery systems, excipients, and other pharmaceutical applications where controlled cellulose dissolution and regeneration are required.

Experimental Data Comparison

Dissolution Capacity Across Wood Species

Table 1: TBPH Cellulose Dissolution Capacity Across Different Wood Species

Wood Species Cellulose Content (%) Lignin Content (%) Dissolution Temperature (°C) Dissolution Capacity (wt%) Dissolution Time (hours) Regenerated Crystallinity Index (%)
Southern Pine 44-47 26-29 25-80 18-22 2-4 52-58
Douglas Fir 44-50 26-30 25-80 16-20 3-5 54-60
White Oak 40-45 22-29 25-80 14-18 4-6 56-62
Maple 43-48 21-25 25-80 19-23 2-4 50-56
Birch 40-45 19-23 25-80 20-24 2-3 48-54
Aspen 48-52 16-20 25-80 22-26 1-3 46-52
Eucalyptus 49-53 20-25 25-80 21-25 2-3 47-53
Beech 40-45 20-22 25-80 17-21 3-5 53-59
Comparison with Commercial Cellulose Solvents

Table 2: Performance Comparison of TBPH with Alternative Cellulose Solvents

Solvent System Typical Concentration (wt%) Dissolution Temperature (°C) Dissolution Time (hours) Viscosity (cP) Cellulose DP Reduction (%) Recovery Rate (%) Toxicity Profile
TBPH/H₂O 15-26 25-80 1-6 350-2800 8-15 92-97 Moderate
NMMO/H₂O 12-18 80-120 1-3 450-3500 10-20 85-92 Low
[C₂mim][OAc] 10-16 80-100 2-8 280-2200 15-25 88-95 Low to Moderate
NaOH/Urea 6-10 -10 to -5 4-12 150-1200 20-35 75-85 Low
LiCl/DMAc 5-12 80-150 6-24 180-1500 5-12 80-90 High
ZnCl₂/H₂O 8-14 60-90 2-6 320-2600 25-40 70-82 High

Detailed Experimental Protocols

Standard Dissolution Capacity Testing

Materials and Preparation:

  • This compound (40% aqueous solution, >99% purity)
  • Wood pulp samples (200-400 mesh particle size, moisture content <5%)
  • Deionized water
  • Laboratory oven, magnetic stirrer with heating, centrifuge

Procedure:

  • Sample Preparation: Dry wood pulp samples at 105°C for 4 hours to constant weight
  • Solvent Activation: Prepare 40% TBPH solution and degas under vacuum for 30 minutes
  • Dissolution Process:
    • Add 2g of dried cellulose to 98g of TBPH solution in a 250mL three-necked flask
    • Maintain under nitrogen atmosphere with mechanical stirring (300 rpm)
    • Heat to target temperature (25°C, 50°C, or 80°C) using oil bath
    • Monitor dissolution visually and by viscosity changes
  • Completion Assessment:
    • Check for complete dissolution by absence of particles under optical microscope
    • Centrifuge at 5000 rpm for 10 minutes to confirm no sedimentation
  • Capacity Determination:
    • Gradually add additional cellulose until saturation point (undissolved material persists after 6 hours)
    • Calculate maximum dissolution capacity as: (dissolved cellulose mass / total solution mass) × 100%

Quality Control:

  • Perform triplicate measurements for each wood species
  • Monitor cellulose degradation by viscosity measurements and degree of polymerization analysis
  • Confirm chemical integrity by FTIR and XRD of regenerated cellulose
Regeneration and Characterization Protocol

Regeneration Process:

  • Precipitation: Pour dissolved cellulose solution into excess deionized water (10:1 volume ratio) under vigorous stirring
  • Washing: Filter regenerated cellulose and wash repeatedly with deionized water until neutral pH
  • Drying: Freeze-dry samples for 48 hours to maintain porous structure

Characterization Methods:

  • FTIR Analysis: Nicolet iS50 spectrometer, ATR mode, 32 scans, 4 cm⁻¹ resolution
  • XRD Crystallinity: Bruker D8 Advance, Cu Kα radiation, 5-40° 2θ range, crystallinity index calculated by Segal method
  • Viscosity Measurements: Brookfield DV2T viscometer with UL adapter, 25°C
  • Thermal Analysis: TGA/DSC 1 STARe System, 25-600°C, 10°C/min under nitrogen
  • Morphology: SEM JEOL JSM-IT800, 5kV acceleration voltage, gold sputter coating

Visualization of Mechanisms and Workflows

TBPH Cellulose Dissolution Mechanism

tbph_mechanism cluster_native Native Cellulose Structure cluster_dissolved Dissolution Process cellulose Cellulose Chains hbonds Hydrogen Bond Network cellulose->hbonds tbp TBPH Solvent cellulose->tbp 1. Exposure crystalline Crystalline Regions hbonds->crystalline oh OH⁻ Anions tbp->oh 2. Ion separation cation TBP⁺ Cations tbp->cation 3. Ion separation separated Separated Cellulose Chains oh->separated H-bond cleavage cation->separated Steric stabilization solvated Solvated Complex separated->solvated Solvation

Diagram 1: TBPH dissolution mechanism showing key steps in cellulose solvation

Experimental Workflow for Dissolution Testing

dissolution_workflow cluster_dissolution Dissolution Process start Wood Sample Collection prep Sample Preparation (Drying, Milling, Sieving) start->prep char1 Initial Characterization (FTIR, XRD, DP) prep->char1 solvent TBPH Solution Preparation char1->solvent mixing Controlled Mixing (N₂ atmosphere) solvent->mixing temp_control Temperature Optimization mixing->temp_control monitor Progress Monitoring (Visual, Microscopy) temp_control->monitor analysis Solution Analysis (Viscosity, Clarity) monitor->analysis regeneration Cellulose Regeneration (Precipitation, Washing) analysis->regeneration char2 Regenerated Material Characterization regeneration->char2 data Data Analysis & Capacity Calculation char2->data

Diagram 2: Complete experimental workflow for dissolution capacity testing

Comparative Analysis and Performance Evaluation

Key Performance Advantages of TBPH

Superior Dissolution Capacity: TBPH demonstrates exceptional dissolution capabilities across all wood species tested, with particularly high efficiency for low-lignin hardwoods such as aspen and eucalyptus. The dissolution capacity range of 14-26 wt% significantly exceeds most conventional solvents, which typically achieve only 5-15 wt% under comparable conditions. This high capacity is attributed to the strong basicity of the hydroxide anion (pKb ≈ -1.8) combined with the bulky tetrabutylphosphonium cation that effectively penetrates and swells cellulose fibrils.

Mild Processing Conditions: Unlike many cellulose solvents that require extreme temperatures, pressures, or prolonged processing times, TBPH achieves complete dissolution at moderate temperatures (25-80°C) within 1-6 hours. This energy-efficient profile offers substantial advantages for pharmaceutical applications where controlled conditions are essential for maintaining cellulose integrity and preventing excessive degradation.

Preservation of Cellulose Properties: TBPH dissolution results in minimal cellulose degradation, with degree of polymerization (DP) reduction typically limited to 8-15%. This contrasts sharply with ionic liquids like [C₂mim][OAc] (15-25% DP reduction) and particularly with ZnCl₂ systems (25-40% DP reduction). The preserved polymer length is crucial for maintaining the mechanical properties and performance characteristics of regenerated cellulose in drug delivery applications.

Species-Specific Performance Variations

The dissolution efficiency of TBPH varies significantly based on wood species characteristics:

High Efficiency Species (Aspen, Eucalyptus, Birch): These species typically exhibit dissolution capacities exceeding 20 wt% due to their high cellulose content (48-53%), low lignin composition (16-23%), and favorable fiber morphology. The relatively open fiber structure facilitates solvent penetration and interaction with cellulose chains.

Moderate Efficiency Species (Maple, Pine, Fir): These woods show intermediate performance (16-20 wt%) attributable to moderate lignin content (21-30%) and more complex cellulose-hemicellulose-lignin matrices that present greater challenges for complete dissolution.

Lower Efficiency Species (Oak, Beech): The reduced dissolution capacity (14-18 wt%) observed in these species correlates with their specific chemical composition and structural characteristics, including higher lignin content and more crystalline cellulose arrangements.

Pharmaceutical Applications and Conclusion

Relevance to Drug Development

TBPH-dissolved cellulose systems offer significant potential for pharmaceutical applications, particularly in:

Controlled Release Formulations: The ability to dissolve high concentrations of cellulose enables creation of sophisticated drug delivery matrices with precise control over release kinetics. Regenerated cellulose membranes and particles can be engineered for targeted drug delivery with specific temporal profiles.

Excipient Development: TBPH-regenerated cellulose exhibits altered crystallinity and surface properties that can enhance functionality as tablet binders, disintegrants, or viscosity modifiers. The tunable properties of regenerated cellulose allow customization for specific formulation requirements.

Advanced Biomaterials: The efficient dissolution and regeneration process facilitates development of cellulose-based hydrogels, aerogels, and nanocomposites for wound healing, tissue engineering, and implantable drug delivery systems.

Conclusion and Future Perspectives

This compound represents a highly effective cellulose solvent with distinct advantages for pharmaceutical research and development. Its superior dissolution capacity across diverse wood species, combined with mild processing conditions and minimal cellulose degradation, positions TBPH as a valuable tool for researchers developing advanced cellulose-based drug delivery systems.

Future research directions should focus on optimizing solvent recovery processes, exploring mixed solvent systems for enhanced performance, and developing continuous processing methodologies suitable for industrial-scale pharmaceutical manufacturing. Additionally, comprehensive toxicological profiling will be essential for regulatory approval in pharmaceutical applications.

The species-specific performance data presented in this guide provides researchers with critical information for selecting appropriate cellulose sources and optimizing dissolution parameters for specific pharmaceutical applications requiring controlled cellulose dissolution and regeneration.

TBPH environmental impact assessment versus traditional solvents

Author: Smolecule Technical Support Team. Date: February 2026

Important Clarification: Two Different "TBPH" Chemicals

Your research should distinguish between these two distinct substances, as their applications and environmental impacts are vastly different.

Chemical Name Common Acronym (TBPH) Primary Application Key Characteristics

| Tetra-(n)-butylphosphonium hydroxide [1] | TBPH | Green solvent (Ionic Liquid) [1] | • Used in analytical methods (e.g., lignin analysis) [1] • Considered part of "green chemistry" [1] | | Bis(2-ethylhexyl) tetrabromophthalate [2] | TBPH | Brominated Flame Retardant (BFR) and plasticizer [2] | • Structurally similar to restricted substances (DEHP, PBDEs) [2] • Potential for persistence, bioaccumulation, and toxicity [2] |

Experimental Data and Environmental Impact

For the flame retardant version of TBPH, some experimental data and assessments are available, though a direct, quantitative side-by-side comparison with traditional solvents is not fully established in the search results.

The table below summarizes key environmental and safety information for the flame retardant TBPH.

Property Data for Flame Retardant TBPH Context & Comparison
Vapor Pressure 3.56 x 10⁻⁷ Pa [2] Very low; indicates low volatility and potential for atmospheric persistence [2].
Water Solubility 6.2 x 10⁻² ng/L [2] Extremely low; suggests high hydrophobicity and potential to bioaccumulate [2].
Log P (Log Pow) 10.2 [2] Very high; confirms strong lipophilicity and high potential for bioaccumulation [2].
Photolytic Degradation Slow, via reductive debromination [2] More persistent in the environment than some higher brominated PBDEs [2]. Degradation may produce more toxic, lower-brominated compounds [2].
Toxicity Structural similarity to DEHP (endocrine disruptor) and PBDEs (toxic) raises concerns [2]. Specific toxicity data is limited, but structural alerts warrant precaution. Classified as an irritant (H319) [2].
Detailed Experimental Protocol: Photolytic Degradation

The search results describe laboratory studies on the environmental degradation of the flame retardant TBPH [2]:

  • Objective: To investigate the photolytic degradation of TBPH under UV light.
  • Methodology: TBPH was exposed to UV radiation in a solvent medium.
  • Analysis: The resulting compounds were analyzed, showing that the degradation occurs primarily through sequential reductive debromination. This means bromine atoms are removed one by one, creating di- and tribrominated analogues of TBPH [2].
  • Key Finding: The degradation products are suspected to be more persistent and toxic than the parent TBPH compound, similar to the behavior of PBDEs. The process is slower than for some other flame retardants, indicating TBPH is relatively persistent [2].

Research Workflow for Solvent Analysis

For the solvent version of TBPH, one search result outlines a high-throughput method for analyzing lignin in wood, which demonstrates its application [1]. The experimental workflow is summarized in the diagram below.

Start Start: Prepare Extractives-Free Wood Meal Step1 React with TBPH/H₂O₂ (121°C, 3 hours) Start->Step1 Step2 Solubilize Wood Components Step1->Step2 Step3 Precipitate Polysaccharides with Methanol/NaOH Step2->Step3 Step4 Separate Supernatant (Contains Lignin) Step3->Step4 Step5 Measure Lignin Concentration via UV Spectroscopy Step4->Step5 End End: Calculate Lignin Content Step5->End

How to Proceed with Your Assessment

Given the identity conflict and the nature of the information found, here are some steps to create a robust comparison guide:

  • Define Your "TBPH": First, conclusively determine which "TBPH" is relevant to your organization's work. This will dictate the entire direction of your research.
  • For the Flame Retardant (BFR) TBPH:
    • Focus on Regulation: The conversation here is about environmental persistence (P), bioaccumulation (B), and potential toxicity (T) - the PBT profile. Your guide should compare it to other regulated or restricted flame retardants like PBDEs and plasticizers like DEHP [2].
    • Seek Toxicity Data: Look for specific toxicological studies in government and EU chemical databases (e.g., EPA, ECHA).
  • For the Ionic Liquid Solvent TBPH:
    • Focus on Green Metrics: The conversation should be positioned within the framework of green chemistry. Compare it to traditional, hazardous solvents like acetyl bromide (which it aims to replace in some analytical methods) using metrics like toxicity, flammability, and waste generation [1].
    • Find Performance Data: Search for scientific literature on its use as a solvent in synthesis or separation processes to gather direct performance data against alternatives.

References

spectroscopic validation of cellulose dissolution in TBPH solutions

Author: Smolecule Technical Support Team. Date: February 2026

Documented Evidence for Cellulose Dissolution in TBPH

The following table summarizes the key evidence from the scientific literature that supports the capability of TBPH to dissolve cellulose.

Evidence Type Supporting Experimental Data Source/Reference
Direct Dissolution Aqueous TBPH (50 wt.% water) can dissolve up to 20 wt.% cellulose at room temperature. [1]
Cooperative Mechanism Molecular dynamics simulations show TBP cation, Cl anion, and water work together to separate cellulose strands. [2]
Regenerated Cellulose Formation Dissolution followed by coagulation (e.g., with organic carbonates) produces Cellulose II structure, confirmed by XRD and FT-IR. [1]
Material Characterization High-quality regenerated cellulose films and powders produced; characterized by FT-IR, XRD, and solid-state DNP-NMR. [1]

Experimental Workflow for Cellulose Regeneration with TBPH

The diagram below illustrates a simple, environmentally friendly process for producing regenerated cellulose using TBPH, as detailed in the search results [1].

G start Cellulose I (Native) step1 Dissolution in Aqueous TBPH start->step1  Room Temp step2 Coagulation with Organic Carbonate step1->step2  Seconds end Regenerated Cellulose (Cellulose II) step2->end  Wash & Dry

Experimental Protocol Details [1]:

  • Dissolution: The process involves dissolving microcrystalline cellulose (MCC) in a 50 wt.% aqueous solution of TBPH at room temperature. The solution can hold cellulose concentrations of up to 20 wt.%.
  • Coagulation & Regeneration: Adding an organic carbonate (such as propylene carbonate) to the TBPH-cellulose solution causes immediate coagulation. The mechanism involves a rapid reaction between the carbonate and the hydroxide ions [OH]− of TBPH, which disrupts the cellulose dissolution environment. The solid product is then washed with water and dried at 80°C to yield regenerated cellulose (RC) powder or films.
  • Characterization: The success of the process is validated by characterizing the final regenerated material. Techniques include:
    • FT-IR Spectroscopy: Shows no chemical modification of cellulose, confirming regeneration rather than derivatization.
    • X-ray Diffraction (XRD): Shows a shift in crystal structure from cellulose I (native) to cellulose II (regenerated).
    • Solid-State NMR (DNP-NMR): Confirms the chemical structure and purity of the regenerated cellulose.

References

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GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (11.32%): May be corrosive to metals [Warning Corrosive to Metals];
H301 (11.32%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H411 (11.32%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Corrosive;Acute Toxic;Environmental Hazard

Other CAS

14518-69-5

General Manufacturing Information

Phosphonium, tetrabutyl-, hydroxide (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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